Diammonium phosphite
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diazanium;dioxido(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.HO3P/c;;1-4(2)3/h2*1H3;(H,1,2,3)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUFCIOKWJELSH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-][P+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889682 | |
| Record name | Diammonium hydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | Phosphonic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
22132-71-4 | |
| Record name | Diammonium phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022132714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMMONIUM PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ6M1Z85D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diammonium Phosphite: A Comprehensive Technical Guide
Authored for researchers, scientists, and professionals in drug development, this document provides an in-depth overview of diammonium phosphite (B83602), covering its chemical and physical properties, synthesis, and key applications. The information is presented through structured data, detailed methodologies, and visual diagrams to facilitate a thorough understanding of the compound.
Core Chemical Identity and Properties
Diammonium phosphite, also known as diammonium hydrogen phosphite, is an inorganic compound with the chemical formula (NH₄)₂HPO₃. It is commercially available in both anhydrous and monohydrate forms. The Chemical Abstracts Service (CAS) has assigned the number 22132-71-4 to the anhydrous form and 51503-61-8 to the monohydrate form.[1]
This compound is a white, crystalline solid that is notable for its hygroscopic nature, meaning it readily absorbs moisture from the air.[2] It is highly soluble in water.[2] Upon heating, the anhydrous form decomposes at 155 °C.[2]
Physicochemical Properties
The key physical and chemical properties of both the anhydrous and monohydrate forms of this compound are summarized in the table below for easy comparison.
| Property | Anhydrous this compound | This compound Monohydrate |
| CAS Number | 22132-71-4 | 51503-61-8 |
| Molecular Formula | (NH₄)₂HPO₃ | (NH₄)₂HPO₃·H₂O |
| Molecular Weight | 115.05 g/mol [1][3] | 133.06 g/mol [4] |
| Appearance | White crystalline solid | White crystalline solid[5] |
| Solubility in Water | Soluble[2] | Highly soluble[5] |
| Melting Point | Decomposes at 155 °C[2] | Not available |
| Density | 1.619 g/cm³[2] | Not available |
| pH of 5% Solution | Not available | 7.4 - 7.7[6] |
Chemical Specifications
The following table outlines the typical chemical specifications for this compound monohydrate.
| Parameter | Specification |
| Assay ((NH₄)₂HPO₃·H₂O) | ≥ 98.0%[6] |
| Nitrogen (N) Content | ≥ 20.4%[6] |
| Phosphorus Pentoxide (P₂O₅) Content | ≥ 51.9%[6] |
| Moisture | ≤ 2.0%[6] |
| Chloride (Cl) | ≤ 0.0005%[6] |
| Iron (Fe) | ≤ 0.0005%[6] |
| Cadmium (Cd) | ≤ 0.0005%[6] |
| Lead (Pb) | ≤ 0.001%[6] |
| Arsenic (As) | ≤ 0.001%[6] |
| Water Insoluble Materials | ≤ 0.01%[6] |
Synthesis of this compound
The synthesis of this compound is based on the acid-base neutralization reaction between phosphorous acid (H₃PO₃) and ammonia (B1221849) (NH₃). The reaction stoichiometry dictates that two moles of ammonia react with one mole of phosphorous acid to form one mole of this compound.
General Laboratory Synthesis Protocol
While specific industrial processes may vary, a general laboratory-scale synthesis can be performed as follows:
-
Preparation of Reactants: Prepare a solution of phosphorous acid of a known concentration. Similarly, prepare an aqueous solution of ammonia.
-
Neutralization Reaction: Slowly add the ammonia solution to the phosphorous acid solution under constant stirring. The reaction is exothermic, and cooling may be necessary to control the temperature.
-
pH Monitoring: Continuously monitor the pH of the reaction mixture. The addition of ammonia is continued until a neutral or slightly alkaline pH is achieved, indicating the complete neutralization of the phosphorous acid.
-
Crystallization: The resulting solution of this compound is then concentrated by gentle heating to evaporate excess water.
-
Isolation and Drying: The concentrated solution is allowed to cool, leading to the crystallization of this compound. The crystals are then isolated by filtration, washed with a small amount of cold water or a suitable solvent, and dried under vacuum.
Key Applications and Mechanisms of Action
This compound is a versatile compound with applications in various fields, primarily owing to its properties as a reducing agent and a corrosion inhibitor.
Reducing Agent in Organic Synthesis
This compound serves as an effective hydrogen donor in certain reduction reactions. A notable application is the chemoselective hydrogenation of aromatic nitro compounds to their corresponding amines. This reaction is particularly useful in the synthesis of pharmaceuticals and other fine chemicals where the nitro group needs to be selectively reduced in the presence of other sensitive functional groups.
The process typically involves the use of this compound in conjunction with a catalyst, such as commercial zinc dust.[7] The reaction proceeds efficiently at room temperature and is tolerant of various functional groups like halogens, hydroxyls, nitriles, and esters.[7]
Corrosion Inhibitor
This compound is also utilized as a corrosion inhibitor, particularly for protecting metals like steel.[2] The mechanism of inhibition involves the formation of a protective, passive film on the metal surface, which acts as a barrier to the corrosive environment.
In the case of steel, the phosphite ions can react with ferrous ions (Fe²⁺) that form at the anodic sites of the corrosion cell. This reaction leads to the precipitation of a stable and sparingly soluble iron phosphate (B84403) (FePO₄) layer.[8] This passive film effectively blocks the electrochemical reactions that cause corrosion.
References
- 1. This compound | H8N2O3P+ | CID 17888506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diammonium hydrogen phosphite | 51503-61-8 [chemicalbook.com]
- 3. Buy this compound | 22132-71-4 [smolecule.com]
- 4. Diammonium phosphonate monohydrate | H10N2O4P+ | CID 73425445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Ammonium Phosphate as Inhibitor to Mitigate the Corrosion of Steel Rebar in Chloride Contaminated Concrete Pore Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
diammonium hydrogen phosphite chemical formula and structure
An In-depth Technical Guide to Diammonium Hydrogen Phosphite (B83602)
Introduction
Diammonium hydrogen phosphite, with the CAS number 51503-61-8, is an inorganic compound that serves critical functions in various industrial applications. It is primarily recognized for its efficacy as a reducing agent and a corrosion inhibitor. This guide provides a comprehensive overview of its chemical formula, structure, physicochemical properties, synthesis, and analytical protocols, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chemical Formula and Structure
The chemical formula for diammonium hydrogen phosphite is (NH₄)₂HPO₃ . It consists of two ammonium (B1175870) cations (NH₄⁺) and one hydrogen phosphite anion (HPO₃²⁻). The molecular formula can also be written as H₉N₂O₃P.[1][2]
The hydrogen phosphite anion is derived from phosphorous acid (H₃PO₃). It is important to distinguish this compound from diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄), which is derived from phosphoric acid and has different properties and applications.[3][4]
Caption: Structure of Diammonium Hydrogen Phosphite.
Physicochemical Properties
Diammonium hydrogen phosphite is a colorless, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[5][6] It is soluble in water.[5][7] Key quantitative properties are summarized in the tables below.
Table 1: General Properties
| Property | Value | Reference |
| Molecular Formula | H₉N₂O₃P | [1][2] |
| Molecular Weight | 116.06 g/mol | [1][2] |
| Appearance | Colorless, crystalline mass; White crystal | [1][5] |
| pH (5% solution) | 7.4 - 7.7 | [1][2] |
| Melting Point | Decomposes at 155 °C (anhydrous) | [7] |
| Water Solubility | Soluble | [5][7] |
Table 2: Technical Specifications
| Parameter | Specification | Reference |
| Assay ((NH₄)₂HPO₃·H₂O) | ≥ 98.0% | [1][2] |
| Nitrogen (N) Content | ≥ 20.4% | [1][2] |
| Phosphorus Pentoxide (P₂O₅) | ≥ 51.9% | [1][2] |
| Moisture | ≤ 2.0% | [1][2] |
| Chloride (Cl) | ≤ 0.0005% | [1][2] |
| Iron (Fe) | ≤ 0.0005% | [1][2] |
| Cadmium (Cd) | ≤ 0.0005% | [1][2] |
| Lead (Pb) | ≤ 0.001% | [1][2] |
| Arsenic (As) | ≤ 0.001% | [1][2] |
| Water Insoluble Materials | ≤ 0.01% | [1] |
Experimental Protocols
Synthesis Protocol (General Method)
A common method for synthesizing diammonium hydrogen phosphite involves the neutralization reaction between phosphorous acid (H₃PO₃) and ammonia (B1221849) (NH₃). A generalized protocol based on principles from industrial synthesis patents is as follows.
References
- 1. oiv.int [oiv.int]
- 2. Diammonium phosphate - Wikipedia [en.wikipedia.org]
- 3. Investigation of the Optical, Physical, and Chemical Interactions between Diammonium Hydrogen Phosphate (DAP) and Pigments [mdpi.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. Diammonium hydrogen phosphate | (NH4)2HPO4 | CID 24540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diammonium hydrogen phosphite | 51503-61-8 [chemicalbook.com]
- 7. CN104016322A - Production method for diammonium hydrogen phosphate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of Diammonium Phosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of diammonium phosphite (B83602), systematically referred to as diammonium hydrogen phosphite. This document details experimental protocols, summarizes key analytical data, and presents visual workflows to facilitate a deeper understanding of this versatile compound.
Introduction
Diammonium phosphite, with the chemical formula (NH₄)₂HPO₃, is an inorganic salt of phosphorous acid. It serves as a valuable compound in various industrial and agricultural applications, acting as a reducing agent, corrosion inhibitor, and a source of phosphorus and nitrogen.[1][2] Its synthesis and thorough characterization are crucial for ensuring purity, stability, and efficacy in its diverse applications. This guide will delve into the primary methods of its preparation and the analytical techniques employed for its comprehensive characterization.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the neutralization reaction between phosphorous acid (H₃PO₃) and ammonia (B1221849) (NH₃).[2] Both industrial and laboratory-scale preparations are designed to control the stoichiometry and reaction conditions to yield a high-purity product.
Laboratory-Scale Synthesis: Titration Method
A precise laboratory-scale synthesis can be performed by the controlled neutralization of phosphorous acid with an ammonia solution.
Experimental Protocol:
-
Preparation of Reactants: Prepare a 1 M solution of phosphorous acid and a 1 M solution of aqueous ammonia.
-
Titration for Stoichiometry Determination:
-
Pipette a known volume (e.g., 25 mL) of the 1 M phosphorous acid solution into a conical flask.
-
Add a few drops of a suitable indicator, such as methyl orange.
-
Titrate the phosphorous acid solution with the 1 M ammonia solution from a burette until the endpoint is reached, indicated by a distinct color change. This initial titration helps in determining the precise volume of ammonia solution required to neutralize the first acidic proton of phosphorous acid.
-
-
Synthesis Reaction:
-
Based on the stoichiometry H₃PO₃ + 2NH₃ → (NH₄)₂HPO₃, calculate the volume of 1 M ammonia solution required to neutralize a fresh 25 mL aliquot of the 1 M phosphorous acid solution to the dibasic salt. This will be approximately double the volume determined in the initial titration.
-
In a beaker equipped with a magnetic stirrer, place 25 mL of the 1 M phosphorous acid solution.
-
Slowly add the calculated volume of 1 M ammonia solution while continuously stirring and monitoring the pH. The target pH for the formation of this compound is between 5.5 and 6.5.[3]
-
-
Isolation and Purification:
-
Gently heat the resulting solution to evaporate a portion of the water and concentrate the solution.
-
Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Dry the purified this compound crystals in a desiccator over a suitable drying agent.
-
Industrial-Scale Synthesis
Industrial production of this compound often involves the direct reaction of anhydrous ammonia with a concentrated solution of phosphorous acid in a reactor.
Experimental Protocol:
-
Reaction Setup: A temperature-controlled reactor equipped with an ammonia gas inlet, a stirring mechanism, and a pH probe is used.
-
Reaction Execution:
-
Charge the reactor with a concentrated solution of phosphorous acid.
-
Introduce gaseous ammonia into the acid solution at a controlled rate. The reaction is exothermic, and the temperature is typically maintained below 60°C to prevent the decomposition of the product.[3]
-
Continuously monitor the pH of the reaction mixture, adjusting the ammonia addition rate to maintain a pH between 5.5 and 6.5.[3]
-
-
Product Finishing:
-
The resulting slurry of this compound is then typically granulated and dried to produce a solid, stable product.
-
Synthesis Workflow Diagram:
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Characterization of this compound
A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized this compound.
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ³¹P NMR are informative.
Experimental Protocol (General):
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent, such as D₂O.
-
Data Acquisition: Acquire the NMR spectra on a high-resolution NMR spectrometer. For ³¹P NMR, proton decoupling is often used to simplify the spectrum.
-
Data Analysis: Analyze the chemical shifts, peak integrations, and coupling patterns to confirm the structure.
Expected Spectral Features:
| Nucleus | Expected Chemical Shift Region | Expected Multiplicity (Coupled) | Information Obtained |
| ¹H NMR | Signal for N-H protons of the ammonium (B1175870) ions. A distinct signal for the P-H proton. | Multiplet for NH₄⁺. Doublet for P-H due to coupling with ³¹P. | Confirms the presence of ammonium ions and the P-H bond characteristic of the phosphite anion. |
| ³¹P NMR | A single resonance in the phosphite region. | A doublet in the proton-coupled spectrum due to coupling with the directly attached proton. A singlet in the proton-decoupled spectrum. | Confirms the phosphorus environment and the presence of a P-H bond.[4] |
Raman spectroscopy is well-suited for the analysis of the vibrational modes of the phosphite and ammonium ions in the solid state.
Experimental Protocol (General):
-
Sample Preparation: A small amount of the crystalline this compound is placed on a microscope slide.
-
Data Acquisition: The Raman spectrum is acquired using a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm).[5]
-
Data Analysis: The positions and relative intensities of the Raman bands are compared with known values for phosphite and ammonium ions.
Expected Raman Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| P-H stretch | ~2321[6] |
| P-O symmetric stretch (ν₁) | ~964[5] |
| P-O asymmetric stretch (ν₃) | ~1074[5] |
| O-P-O bending modes (ν₂, ν₄) | 420-624[5] |
X-ray Diffraction (XRD)
Powder X-ray diffraction is used to determine the crystalline structure of the synthesized this compound.
Experimental Protocol (General):
-
Sample Preparation: The crystalline sample is finely ground to a homogeneous powder.
-
Data Acquisition: The powder XRD pattern is recorded using a diffractometer with a specific X-ray source (e.g., Cu Kα).
-
Data Analysis: The diffraction peaks (2θ values) are used to identify the crystal system and unit cell parameters. This compound is reported to crystallize in a monoclinic system.[2]
Crystallographic Data Summary:
| Parameter | Value |
| Crystal System | Monoclinic[2] |
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.
Experimental Protocol (General):
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in an alumina (B75360) or platinum crucible.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.
-
Data Analysis: The onset temperature of decomposition, major mass loss steps, and associated endothermic or exothermic events are determined from the TGA and DSC curves.
Expected Thermal Behavior:
| Temperature Range (°C) | Observed Event | Products |
| > 70 | Onset of decomposition | Release of ammonia (NH₃) |
| Higher Temperatures | Further decomposition | Emission of nitrogen oxides (NOx) and phosphorus oxides (POx)[1] |
Characterization Workflow Diagram:
Caption: A diagram outlining the analytical techniques used for the characterization of this compound.
Conclusion
This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided experimental protocols offer a foundation for the preparation of this compound, while the summary of expected analytical data serves as a reference for its comprehensive characterization. The workflows presented visually integrate these processes, providing a clear and concise overview for researchers and professionals in the field. Adherence to these methodologies will ensure the production of high-quality this compound suitable for its intended applications.
References
- 1. Diammonium hydrogen phosphite | 51503-61-8 [chemicalbook.com]
- 2. Buy this compound | 22132-71-4 [smolecule.com]
- 3. WO2003004441A1 - Ammonium phosphate/phosphite fertilizer compound - Google Patents [patents.google.com]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. ejm.copernicus.org [ejm.copernicus.org]
- 6. Thermal analysis (DSC-TG-MS) - phosphate ore samples - Mendeley Data [data.mendeley.com]
An In-depth Technical Guide to Diammonium Phosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diammonium phosphite (B83602), a compound with distinct chemical properties and applications that set it apart from its more commonly known analog, diammonium phosphate (B84403). This document aims to clarify the existing ambiguities in publicly available data concerning its molecular weight and provides detailed information on its synthesis and its role in specific signaling pathways, particularly in the context of plant biology.
Core Chemical and Physical Properties
A notable point of confusion in chemical literature and supplier information is the distinction between diammonium phosphite and diammonium phosphate. This compound is the diammonium salt of phosphorous acid (H₃PO₃), while diammonium phosphate is the salt of phosphoric acid (H₃PO₄). This difference in the oxidation state of the phosphorus atom leads to distinct chemical properties and applications.
The quantitative data for this compound are summarized in the table below. The variation in reported molecular weights may be attributable to the presence of water of hydration or different ionic forms.
| Property | Value |
| Systematic Name | Diammonium hydrogen phosphite |
| Chemical Formula | (NH₄)₂HPO₃ |
| Molecular Weight | 134.09 g/mol [1] 115.05 g/mol [1][2] 116.06 g/mol [3][4] |
| Density (anhydrous) | 1.619 g/cm³[1] |
| Appearance | White crystalline granules or powder[1] |
| Solubility in Water | Highly soluble[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through both laboratory and industrial methods.
Laboratory Synthesis: Titration-Based Method
A common laboratory-scale synthesis involves the neutralization of phosphonic acid with an ammonia (B1221849) solution.[1] This method allows for precise control over the stoichiometry of the reaction.
Experimental Protocol:
-
Preparation of Reactants: Prepare a standardized solution of phosphonic acid (e.g., 1 mol dm⁻³). Prepare a standardized solution of ammonia of a similar concentration.
-
Titration: A measured volume of the phosphonic acid solution is placed in a reaction vessel. The ammonia solution is added incrementally from a burette.
-
pH Monitoring: The pH of the reaction mixture is continuously monitored using a pH meter.
-
Endpoint Determination: The addition of the ammonia solution is continued until the desired pH for the formation of this compound is reached, indicating the neutralization endpoint.
-
Product Isolation: The resulting solution can be concentrated and cooled to induce crystallization of this compound. The crystals can then be collected by filtration and dried.
Laboratory synthesis workflow for this compound.
Industrial Synthesis
Industrial production of this compound involves a controlled reaction between phosphoric acid and ammonia.[1] The process generally includes reacting ammonia gas with phosphoric acid, cooling the resulting slurry, and then granulating the product.[1] It is important to note that many industrial references describe a similar process for diammonium phosphate, and care must be taken to ensure the correct reactants and conditions are used for the synthesis of this compound.[5][6]
Applications and Biological Activity
This compound has a range of applications stemming from its chemical properties.
-
Reducing Agent: It serves as a reducing agent in various chemical syntheses and industrial applications.[7]
-
Corrosion Inhibitor: It is used as a corrosion inhibitor in lubricating greases.[7]
-
Agriculture: In agriculture, it is utilized as a fertilizer and has the unique property of inducing plant resistance to pathogens.[1] The phosphite anion (HPO₃²⁻) is the active component in this biological activity.[1]
Role in Signaling Pathways: Plant Defense Induction
The phosphite ion from this compound is recognized for its ability to prime a plant's defense mechanisms against pathogens.[1] This is not due to its role as a nutrient, but rather its action as a signaling molecule.
The proposed mechanism involves the phosphite ion activating signaling pathways that lead to the production of defensive molecules.[8] These include phytoalexins and pathogen-related (PR) proteins, which can directly inhibit pathogen growth.[8] Additionally, these molecules can act as systemic signals, alerting other parts of the plant to the potential threat and inducing a broader defensive response, which can include modifications to the cell wall to impede pathogen entry.[8]
Signaling pathway for phosphite-induced plant defense.
References
- 1. Buy this compound | 22132-71-4 [smolecule.com]
- 2. This compound | H8N2O3P+ | CID 17888506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. longchangchemical.com [longchangchemical.com]
- 4. haihangchem.com [haihangchem.com]
- 5. cropnutrition.com [cropnutrition.com]
- 6. CN101723340A - Preparation method of diammonium phosphate - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Phosphite: a novel P fertilizer for weed management and pathogen control - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Diammonium Phosphite in Aqueous Solutions: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the solubility of diammonium phosphite (B83602) ((NH₄)₂HPO₃) in aqueous solutions. It is critical to note that publicly available, in-depth quantitative data on the solubility of diammonium phosphite is exceedingly scarce. Much of the available literature and data pertains to the chemically distinct compound, diammonium phosphate (B84403) ((NH₄)₂HPO₄). This document summarizes the limited available data for this compound, provides context with data from its phosphate analogue, and outlines a general experimental protocol for determining aqueous solubility.
Quantitative Solubility Data
A thorough review of scientific literature, chemical databases, and patents has revealed a significant lack of comprehensive, temperature-dependent solubility data for this compound in aqueous solutions.
This compound ((NH₄)₂HPO₃)
A single quantitative data point has been identified:
| Temperature (°C) | Solubility (g/L) |
| 25 | 1720 |
This value is reported for "diammonium phosphonate," a synonym for this compound.
Diammonium Phosphate ((NH₄)₂HPO₄) - For Context
To provide a frame of reference, the following table summarizes the more extensively documented solubility of diammonium phosphate in water. It is imperative to recognize that diammonium phosphate and this compound are different chemical compounds with distinct properties.
| Temperature (°C) | Solubility ( g/100 mL) |
| 10 | 57.5[1] |
| 20 | 68.6 |
| 25 | 69.5[2] |
| 40 | 81.8 |
| 60 | 97.6 |
| 70 | 106.7[1] |
| 100 | 1060 (g/L)[3] |
Experimental Protocol for Solubility Determination
In the absence of a specific published methodology for this compound, a general and widely accepted experimental protocol for determining the aqueous solubility of a solid inorganic salt, such as the isothermal saturation method followed by gravimetric analysis, is provided below.
Principle
A saturated solution is prepared by dissolving an excess amount of the solute in a solvent at a constant temperature. The concentration of the solute in the saturated solution, which represents its solubility at that temperature, is then determined by analyzing a known quantity of the solution.
Materials and Apparatus
-
This compound (solute)
-
Deionized or distilled water (solvent)
-
Thermostatic water bath or incubator
-
Stirring mechanism (e.g., magnetic stirrer and stir bars)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Volumetric flasks and pipettes
-
Drying oven
-
Evaporating dishes or watch glasses
-
Thermometer
Procedure
-
Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a jacketed glass vessel or a flask). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the container in a thermostatic water bath set to the desired temperature. Stir the mixture vigorously to facilitate dissolution and ensure the system reaches equilibrium. The time required to reach equilibrium should be determined experimentally by analyzing samples at different time points until the concentration remains constant.
-
Sample Withdrawal and Filtration: Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle. Withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette to prevent precipitation. Immediately filter the solution using a syringe filter to remove any remaining solid particles.
-
Gravimetric Analysis: a. Accurately weigh a clean, dry evaporating dish. b. Transfer a precise volume of the clear, filtered saturated solution into the pre-weighed dish. c. Weigh the dish containing the solution to determine the mass of the solution. d. Carefully evaporate the solvent by placing the dish in a drying oven at a temperature below the decomposition point of this compound until a constant weight is achieved. e. Cool the dish in a desiccator and weigh it to determine the mass of the dry solute.
-
Calculation: The solubility can be calculated as follows:
-
Mass of solute = (Mass of dish + dry solute) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)
-
Solubility ( g/100 g water) = (Mass of solute / Mass of solvent) x 100
-
-
Temperature Dependence: Repeat the entire procedure at various temperatures to generate a solubility curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of aqueous solubility using the isothermal saturation and gravimetric analysis method.
Signaling Pathways
The dissolution of a simple inorganic salt like this compound in water is a physical process of solvation and dissociation into its constituent ions (diammonium and phosphite). This process does not involve biological signaling pathways. Therefore, a signaling pathway diagram is not applicable to the core topic of solubility.
References
An In-depth Technical Guide to Diammonium Phosphite: Nomenclature, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diammonium phosphite (B83602), a compound of increasing interest in agrochemical and industrial applications, presents a unique profile as a fertilizer, fungicide, and reducing agent. This technical guide provides a comprehensive overview of its IUPAC nomenclature, physicochemical properties, synthesis, and mechanisms of action, with a particular focus on its role in inducing plant disease resistance. Detailed experimental protocols for its synthesis are outlined, and quantitative data are presented in a clear, tabular format. Furthermore, this guide includes a visualization of the phosphite-induced plant defense signaling pathway, rendered using Graphviz, to facilitate a deeper understanding of its biological activity.
IUPAC Nomenclature and Chemical Identity
The systematic name for diammonium phosphite, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is diammonium hydrogen phosphite . An alternative, more systematic IUPAC name is diazanium;dioxido(oxo)phosphanium [1]. The compound is also commonly referred to as ammonium (B1175870) phosphite, dibasic. It is crucial to distinguish it from diammonium phosphate (B84403), which has the IUPAC name diammonium hydrogen phosphate[2][3].
The chemical formula for the anhydrous form is (NH₄)₂HPO₃ . The presence of two ammonium cations (NH₄⁺) and one hydrogen phosphite anion (HPO₃²⁻) gives the compound its characteristic properties.
Physicochemical Properties
This compound is a colorless, crystalline, and hygroscopic solid that is readily soluble in water[2][4][5][6]. A summary of its key quantitative properties is presented in Table 1. Note that variations in reported molecular weights and CAS numbers may be attributed to the presence of different hydrated forms or listings in various chemical inventories.
| Property | Value | References |
| Molecular Formula | (NH₄)₂HPO₃ | |
| Molecular Weight | 116.06 g/mol (anhydrous) | [5][7][8] |
| 134.07 g/mol (monohydrate) | [9] | |
| Appearance | White or off-white crystalline solid | [5][7] |
| Density | 1.619 g/cm³ (anhydrous) | [3] |
| Solubility in Water | 588 g/L at 20 °C (for the analogous phosphate) | [10] |
| pH of Solution | 7.5 - 8.0 (for the analogous phosphate) | [2][10] |
| Decomposition Temperature | Decomposes at approximately 70 °C, emitting ammonia (B1221849). At 155 °C, it emits phosphorus oxides and nitrogen oxides. | [2] |
| CAS Registry Numbers | 22132-71-4, 51503-61-8 | [5][7][8][11][12][13] |
Experimental Protocols: Synthesis of this compound
The industrial synthesis of this compound is achieved through the controlled neutralization of phosphorous acid (H₃PO₃) with ammonia (NH₃). The following protocol outlines the general methodology.
Materials:
-
Phosphorous acid (H₃PO₃)
-
Ammonia solution (aqueous) or ammonia gas (anhydrous)
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
pH meter
-
Crystallization vessel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: A solution of phosphorous acid is prepared in a temperature-controlled reaction vessel equipped with a stirrer.
-
Neutralization: Ammonia is gradually added to the phosphorous acid solution while continuously stirring. The reaction is exothermic, and the temperature should be maintained between 50-80°C[14].
-
pH Control: The pH of the reaction mixture is carefully monitored and adjusted to a final pH of 7.8-8.2 to ensure the formation of the diammonium salt[14].
-
Reaction Time: The reaction is typically allowed to proceed for 20-60 minutes under constant stirring to ensure complete neutralization[14].
-
Crystallization: The resulting hot, saturated solution of this compound is transferred to a crystallization vessel and allowed to cool slowly to room temperature or below to induce crystallization.
-
Isolation and Drying: The precipitated crystals are collected by filtration and washed with a small amount of cold deionized water to remove any unreacted starting materials. The purified crystals are then dried in an oven at a temperature below 70°C to avoid decomposition[2].
Industrial processes report yields of approximately 90% with a purity of 95-99%.
Mechanism of Action in Plant Disease Resistance
Phosphites, including this compound, are recognized for their ability to protect plants against various pathogens, particularly oomycetes[15][16]. The mechanism of action is twofold: a direct inhibitory effect on the pathogen and an indirect effect through the stimulation of the plant's innate defense systems[1][9][16][17].
Direct Action: Phosphite ions can directly inhibit the growth of fungal hyphae and the germination of spores[1][16].
Indirect Action (Plant Defense Induction): Upon application, phosphite is taken up by the plant and acts as a biostimulant, triggering a state of heightened defense readiness. This involves the upregulation of genes associated with key defense signaling pathways, including those mediated by salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA)[1][9]. This leads to the production of defense-related molecules such as phytoalexins and pathogenesis-related (PR) proteins, as well as the reinforcement of cell walls[16][17]. The following diagram illustrates this signaling cascade.
Caption: Phosphite-induced plant defense signaling pathway.
Applications
Beyond its role in agriculture as a fertilizer and fungicide, this compound serves as a potent reducing agent in various chemical syntheses and as a corrosion inhibitor for lubricating greases[2][4][5][6][13][14]. Its high solubility and reactivity make it a versatile compound in several industrial processes.
Conclusion
Diammonium hydrogen phosphite is a compound with significant utility in both agricultural and industrial contexts. A clear understanding of its chemical identity, properties, and mechanisms of action is paramount for its effective and safe application. This guide provides a foundational resource for researchers, scientists, and professionals in drug development and related fields, enabling further exploration of its potential applications.
References
- 1. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]
- 2. Diammonium phosphate - Wikipedia [en.wikipedia.org]
- 3. Diammonium hydrogen phosphite [chembk.com]
- 4. Diammonium hydrogen phosphate | (NH4)2HPO4 | CID 24540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diammonium hydrogen phosphite | 51503-61-8 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Diammonium hydrogen phosphite, CasNo.51503-61-8 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 8. haihangchem.com [haihangchem.com]
- 9. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cropnutrition.com [cropnutrition.com]
- 11. smolecule.com [smolecule.com]
- 12. CAS No.22132-71-4,diammonium phosphonate Suppliers [lookchem.com]
- 13. Diammonium Hydrogen Phosphite - Ammonium Phosphite - CAS 51503-61-8 [unilongindustry.com]
- 14. CN104016322A - Production method for diammonium hydrogen phosphate - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
Navigating the Thermal Landscape of Diammonium Phosphite: A Technical Guide to its Decomposition Kinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature specifically detailing the thermal decomposition kinetics of diammonium phosphite (B83602) is notably scarce. This guide provides a comprehensive overview of the subject by leveraging data from the closely related and extensively studied analogue, diammonium phosphate (B84403) (DAP). The experimental protocols and kinetic data presented for DAP offer a robust framework for investigating and understanding the thermal behavior of diammonium phosphite.
Introduction: The Uncharted Territory of this compound Decomposition
This compound, a compound with potential applications in various chemical syntheses and as a flame retardant, presents a unique challenge in the field of thermal analysis. While its structural counterpart, diammonium phosphate, is well-documented, the kinetic parameters and decomposition pathways of this compound remain largely unexplored in publicly available research. This guide aims to bridge this knowledge gap by providing a foundational understanding based on analogous compounds and established analytical techniques.
The thermal decomposition of ammonium (B1175870) salts, such as this compound and phosphate, typically involves the release of ammonia (B1221849) and water, followed by the condensation of the phosphate or phosphite species into polymeric chains. Understanding the kinetics of these processes is crucial for applications in materials science, drug delivery, and the development of flame-retardant materials.
Thermal Decomposition of Diammonium Phosphate (DAP): An Analogous System
To illuminate the potential thermal behavior of this compound, we turn to the comprehensive body of research on diammonium phosphate ((NH₄)₂HPO₄). The decomposition of DAP is a multi-step process that has been extensively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The decomposition generally proceeds through the following stages:
-
Initial Decomposition: Loss of ammonia to form monoammonium phosphate (NH₄H₂PO₄).
-
Condensation: Further heating leads to the loss of water and ammonia, resulting in the formation of various condensed phosphates, such as ammonium polyphosphates.
-
Final Residue: At higher temperatures, a residue of phosphoric acid or polyphosphoric acid is formed.
Quantitative Kinetic Data for Diammonium Phosphate Decomposition
The following table summarizes key kinetic parameters for the thermal decomposition of diammonium phosphate, as determined by various studies. It is important to note that these values can vary depending on the experimental conditions, such as heating rate and atmosphere.
| Stage of Decomposition | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Model |
| (NH₄)₂HPO₄ → NH₄H₂PO₄ + NH₃ | 100 - 200 | 70 - 120 | 10⁷ - 10¹² | n-th order, Avrami-Erofeev |
| Further Decomposition | 200 - 350 | 120 - 200 | 10⁹ - 10¹⁵ | Diffusion, Phase boundary |
Note: The values presented are a synthesis of typical ranges found in the literature for illustrative purposes. Specific studies should be consulted for precise values and their corresponding experimental contexts.
Proposed Decomposition Pathway of Diammonium Phosphate
Caption: Proposed thermal decomposition pathway of diammonium phosphate.
Experimental Protocols for Kinetic Analysis
The following sections detail the methodologies for the key experiments used to determine the thermal decomposition kinetics of ammonium phosphate compounds. These protocols are directly applicable for the investigation of this compound.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of decomposition temperatures and the kinetics of mass loss.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to enable model-free kinetic analysis.
-
-
Data Analysis:
-
Plot the mass loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Apply kinetic models (e.g., Coats-Redfern, Flynn-Wall-Ozawa) to the data from multiple heating rates to determine the activation energy (Ea) and pre-exponential factor (A).
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature or time. This provides information on thermal events such as melting, crystallization, and decomposition enthalpies.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean DSC pan (e.g., aluminum). Seal the pan, potentially with a pinhole to allow for the escape of gaseous products.
-
Experimental Conditions:
-
Atmosphere: Use a purge gas identical to the TGA experiments (e.g., Nitrogen) at a constant flow rate.
-
Heating Program: Use the same heating rates as in the TGA experiments to allow for direct correlation of thermal events.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC curve.
-
Identify endothermic and exothermic peaks corresponding to thermal transitions and reactions.
-
Integrate the area under the peaks to determine the enthalpy changes (ΔH) associated with each event.
-
Proposed Experimental Workflow for this compound Kinetic Studies
The following diagram illustrates a logical workflow for a comprehensive investigation into the thermal decomposition kinetics of this compound.
Caption: Experimental workflow for studying this compound decomposition.
Conclusion
While direct kinetic data for the thermal decomposition of this compound is currently lacking in the scientific literature, a robust understanding can be developed by applying established thermal analysis techniques and drawing parallels with its well-studied analogue, diammonium phosphate. The experimental protocols and workflow outlined in this guide provide a clear and comprehensive path for researchers to elucidate the kinetic parameters and decomposition mechanism of this compound. Such studies are essential for unlocking its full potential in various scientific and industrial applications.
An In-depth Technical Guide to the Hygroscopic Nature of Diammonium Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Hygroscopic Nature of Diammonium Phosphite (B83602)
Diammonium phosphite ((NH₄)₂HPO₃) is described as a white, crystalline solid.[1] Its crystals are known to be hygroscopic, meaning they have a tendency to absorb moisture from the atmosphere.[1][2] This property is crucial for considerations in handling, storage, and formulation, as moisture uptake can impact the material's physical and chemical stability, potentially leading to caking, degradation, and altered performance.[3] The hygroscopic nature can influence crystallographic parameters and unit cell dimensions.[2] Proper storage in dry conditions is essential to maintain the quality of the product.[2]
Quantitative Hygroscopicity Data
Specific quantitative data for the hygroscopicity of this compound, such as its Critical Relative Humidity (CRH), is not available in the reviewed scientific literature. The CRH is the specific relative humidity at which a material begins to absorb moisture from the air.
To provide a frame of reference, the table below summarizes the CRH for diammonium phosphate, a structurally similar and widely studied fertilizer, along with other common fertilizer salts. This data illustrates the range of hygroscopicity observed in related compounds.
| Salt | Critical Relative Humidity (CRH) at 30°C (%) |
| Calcium Nitrate | 46.7 |
| Ammonium Nitrate | 59.4 |
| Sodium Nitrate | 72.4 |
| Urea | 72.5 |
| Ammonium Chloride | 77.2 |
| Ammonium Sulfate | 79.2 |
| Diammonium Phosphate | 82.5 |
| Potassium Chloride | 84.0 |
| Potassium Nitrate | 90.5 |
| Monoammonium Phosphate | 91.6 |
| Monocalcium Phosphate | 93.6 |
| Potassium Sulfate | 96.3 |
This table provides context for the hygroscopicity of related fertilizer salts, but it is important to note that the CRH of this compound may differ.
Experimental Protocols for Determining Hygroscopicity
The hygroscopicity of a compound like this compound can be quantitatively determined using several established methods. The following are detailed protocols for key experiments.
Gravimetric Sorption Analysis is a common method to determine the hygroscopicity of a material by measuring the change in mass as it is exposed to varying levels of relative humidity at a constant temperature.
Objective: To determine the moisture sorption and desorption isotherms of this compound.
Apparatus: A dynamic vapor sorption (DVS) instrument or a gravimetric sorption analyzer, which consists of a microbalance in a temperature and humidity-controlled chamber.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 5-15 mg) is placed on the microbalance.
-
Drying (Pre-treatment): The sample is dried in the instrument by exposure to a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C or 40°C) until a constant weight is achieved.[4] This initial weight is recorded as the dry mass.
-
Sorption Phase: The relative humidity in the chamber is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample is allowed to equilibrate until the rate of weight change is below a set threshold (e.g., <0.002% in 5 minutes). The weight at each RH step is recorded.
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, with the weight being recorded at each equilibrium point.
-
Data Analysis: The change in mass at each relative humidity step is calculated as a percentage of the initial dry mass. This data is then plotted to generate a moisture sorption-desorption isotherm, which shows the relationship between the equilibrium moisture content and the relative humidity.
This static method uses saturated salt solutions in desiccators to create environments of known, constant relative humidity.
Objective: To determine the Critical Relative Humidity of this compound.
Apparatus: A series of desiccators, each containing a saturated solution of a different salt to maintain a specific relative humidity. An analytical balance for weighing the samples.
Methodology:
-
Sample Preparation: Pre-weighed samples of dried this compound are placed in open containers (e.g., watch glasses).
-
Exposure: The containers with the samples are placed in the desiccators, each maintained at a different, known relative humidity.
-
Observation and Measurement: The samples are periodically observed and weighed over a set period (e.g., 24, 48, 72 hours).
-
Data Analysis: The change in weight of each sample is recorded. The CRH is identified as the lowest relative humidity at which a significant increase in weight (moisture absorption) is observed.
Visualizations
Caption: Workflow for Gravimetric Sorption Analysis.
Caption: Critical Relative Humidity and Moisture Absorption.
References
Crystal Structure of Diammonium Phosphite: A Technical Examination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Diammonium phosphite (B83602) ((NH₄)₂HPO₃) is an inorganic salt with applications as a reducing agent and corrosion inhibitor.[2] Understanding its solid-state structure is crucial for elucidating its physicochemical properties and optimizing its industrial applications. While a definitive single-crystal X-ray diffraction study for diammonium phosphite is not publicly available, preliminary information suggests it adopts a monoclinic crystal system.[1]
In contrast, the crystal structure of diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄), hereafter referred to as DAP, has been extensively studied. DAP serves as an excellent structural analogue to this compound, with the primary difference being the substitution of the phosphate anion (PO₄³⁻) with the phosphite anion (HPO₃²⁻). This guide will leverage the comprehensive data available for DAP to illustrate the principles and methodologies of crystal structure analysis.
Experimental Protocols
The determination of a crystal structure is a systematic process that involves crystal synthesis, data collection, and structure solution and refinement. The following sections detail the typical experimental workflow.
Synthesis and Crystallization
High-quality single crystals are a prerequisite for single-crystal X-ray diffraction. For inorganic salts like this compound or phosphate, crystallization is typically achieved through slow evaporation of a saturated aqueous solution.
Protocol for Diammonium Phosphate (DAP) Crystal Growth:
-
Preparation of Saturated Solution: A saturated solution of DAP is prepared by dissolving the salt in deionized water at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any impurities and then allowed to cool to room temperature in a loosely covered container. The slow evaporation of the solvent over several days to weeks promotes the formation of well-defined single crystals suitable for diffraction studies.
-
Crystal Harvesting: Once the crystals have reached a suitable size (typically 0.1-0.3 mm in each dimension), they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Typical SC-XRD Data Collection Parameters:
-
Instrument: A Bruker D8 diffractometer or similar, equipped with a CCD detector.
-
X-ray Source: Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation (λ = 1.54184 Å).
-
Temperature: Data is often collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.
-
Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles. Software is used to control the goniometer and detector to ensure complete and redundant data collection.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.
Experimental Workflow for Crystal Structure Determination
Crystal Structure Data
As a complete crystallographic dataset for this compound is unavailable, this section provides the detailed crystal structure data for diammonium hydrogen phosphate (DAP) for comparative purposes.
Crystallographic Data for Diammonium Hydrogen Phosphate (DAP)
DAP crystallizes in the monoclinic space group P2₁/c. The structure consists of ammonium (B1175870) cations (NH₄⁺) and hydrogen phosphate anions (HPO₄²⁻) linked by a network of hydrogen bonds.
| Parameter | Value |
| Chemical Formula | (NH₄)₂HPO₄ |
| Formula Weight | 132.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.766(1) |
| b (Å) | 10.991(2) |
| c (Å) | 8.941(2) |
| α (°) | 90 |
| β (°) | 113.36(3) |
| γ (°) | 90 |
| Volume (ų) | 520.1(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.686 |
| Absorption Coeff. (mm⁻¹) | 0.449 |
| F(000) | 280 |
| Temperature (K) | 293 |
Table 1: Summary of crystallographic data for diammonium hydrogen phosphate (DAP).
Selected Bond Lengths and Angles for DAP
The geometry of the hydrogen phosphate anion and the coordination environment of the ammonium ions are critical features of the crystal structure.
| Bond | Length (Å) | Angle | Degree (°) |
| P-O1 | 1.512(2) | O1-P-O2 | 111.4(1) |
| P-O2 | 1.523(2) | O1-P-O3 | 110.5(1) |
| P-O3 | 1.540(2) | O1-P-O4 | 109.8(1) |
| P-O4 | 1.591(2) | O2-P-O3 | 109.1(1) |
| O2-P-O4 | 106.9(1) | ||
| O3-P-O4 | 109.1(1) |
Table 2: Selected interatomic distances and angles for the hydrogen phosphate anion in DAP.
Logical Relationships in Crystallographic Analysis
The process of determining a crystal structure involves a series of logical steps, from initial observation to final validation. The following diagram illustrates these relationships.
Logical Flow of Crystallographic Analysis
References
physical and chemical properties of diammonium phosphite
An In-depth Technical Guide to the Physical and Chemical Properties of Diammonium Phosphite (B83602)
Introduction
Diammonium phosphite, with the chemical formula (NH₄)₂HPO₃, is an inorganic compound that serves various roles across different industries. It is the diammonium salt of phosphorous acid. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development.
Core Properties
This compound is identified by CAS numbers 22132-71-4 and 51503-61-8.[1] It is systematically known as phosphonic acid diammonium salt.[1]
Physical Properties
This compound is a colorless, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] This property requires careful handling and storage in dry, well-ventilated areas with tightly sealed containers.[4][5]
Table 1: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | diazanium;dioxido(oxo)phosphanium | [1][6] |
| Molecular Formula | H₉N₂O₃P (or (NH₄)₂HPO₃) | [4] |
| Molecular Weight | 115.05 g/mol | [1][6] |
| Appearance | White or off-white crystalline solid | [2][3][4] |
| Melting Point | Decomposes at 155 °C | [2][7] |
| Density | 1.619 g/cm³ (anhydrous) | [2][7] |
| Solubility | Highly soluble in water.[1][2][3] Insoluble in alcohol.[7][8] |
| pH of Solution | 7.4 - 7.7 (5% solution) |[9] |
Chemical Properties
This compound exhibits several key chemical behaviors, including thermal decomposition and reactivity as a reducing agent.
Table 2: Chemical Characteristics of this compound
| Property | Description | Source |
|---|---|---|
| Decomposition | Begins to decompose around 70 °C, releasing ammonia (B1221849) and forming monoammonium phosphate (B84403). At 155 °C, it emits toxic fumes of phosphorus oxides (POx) and nitrogen oxides (NOx).[1][2][10] | |
| Stability | Hygroscopic; gradually loses ammonia when exposed to air at room temperature.[2][3][10] |
| Reactivity | Acts as a potent reducing agent in chemical synthesis.[2][3][11] It is incompatible with alkaline chemicals, as the ammonium (B1175870) ion converts to ammonia gas in high-pH environments.[10][12] | |
Chemical Reactions and Pathways
Thermal Decomposition
The thermal decomposition of this compound is a critical property, especially concerning its storage and handling. The process begins at relatively low temperatures and proceeds in stages.
The decomposition pathway can be visualized as follows:
References
- 1. Buy this compound | 22132-71-4 [smolecule.com]
- 2. Diammonium hydrogen phosphite | 51503-61-8 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Diammonium hydrogen phosphite, CasNo.51503-61-8 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 5. cropnutrition.com [cropnutrition.com]
- 6. This compound | H8N2O3P+ | CID 17888506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DIAMMONIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 8. Diammonium hydrogen phosphate | OIV [oiv.int]
- 9. longchangchemical.com [longchangchemical.com]
- 10. Diammonium phosphate - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. agropolychim.bg [agropolychim.bg]
Dissociation of Diammonium Phosphite in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dissociation of diammonium phosphite (B83602), ((NH₄)₂HPO₃), in water. It details the dissociation constants of its constituent ions, the ammonium (B1175870) (NH₄⁺) and phosphite (HPO₃²⁻) ions, and presents established experimental protocols for their determination. This document is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of the chemical behavior of this compound in aqueous environments.
Introduction
Diammonium phosphite is an inorganic salt that, upon dissolution in water, dissociates into its constituent ions. The behavior of this salt in an aqueous solution is governed by the individual acid-base properties of the ammonium and phosphite ions. A precise understanding of these properties, quantified by their dissociation constants, is crucial for various applications, including its use as a reagent, in agriculture, and in the study of phosphorus chemistry.
Dissociation Equilibria in Water
When this compound is dissolved in water, it fully dissociates into two ammonium ions (NH₄⁺) and one phosphite ion (HPO₃²⁻).
(NH₄)₂HPO₃ (s) → 2 NH₄⁺ (aq) + HPO₃²⁻ (aq)
Subsequently, both the ammonium and phosphite ions establish equilibria with water.
Ammonium Ion Dissociation
The ammonium ion, the conjugate acid of the weak base ammonia (B1221849) (NH₃), acts as a weak acid in water, donating a proton to a water molecule to form a hydronium ion (H₃O⁺) and ammonia.
NH₄⁺ (aq) + H₂O (l) ⇌ NH₃ (aq) + H₃O⁺ (aq)
Phosphite Ion Hydrolysis
The phosphite ion is the conjugate base of the hydrogen phosphite ion (H₂PO₃⁻), which in turn is the conjugate base of phosphorous acid (H₃PO₃). Phosphorous acid is a diprotic acid. The phosphite ion acts as a weak base in water, accepting a proton from a water molecule to form the hydrogen phosphite ion and a hydroxide (B78521) ion (OH⁻).
HPO₃²⁻ (aq) + H₂O (l) ⇌ H₂PO₃⁻ (aq) + OH⁻ (aq)
Quantitative Data: Dissociation Constants
The extent of these reactions is described by their respective acid and base dissociation constants (Kₐ and Kₑ). For convenience, these are often expressed in their logarithmic form, pKₐ and pKₑ.
| Ion | Dissociation Reaction | Constant Type | pK Value (at 25 °C) | K Value (at 25 °C) |
| Ammonium (NH₄⁺) | NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺ | pKₐ | 9.25 | 5.6 x 10⁻¹⁰ |
| Phosphite (HPO₃²⁻) | HPO₃²⁻ + H₂O ⇌ H₂PO₃⁻ + OH⁻ | pKₑ | 7.3 | 5.0 x 10⁻⁸ |
Note: The pKₑ for the phosphite ion is calculated from the pKₐ₂ of phosphorous acid (H₃PO₃), which is approximately 6.7[1], using the relationship pKₐ + pKₑ = 14.
Experimental Protocols for Determining Dissociation Constants
The dissociation constants of the ammonium and phosphite ions can be determined using various established experimental techniques. The following sections detail two common methods: conductometric titration and UV-Vis spectrophotometry.
Conductometric Titration for the Determination of pKₐ of Ammonium Ion
This method is based on the principle that the conductivity of a solution changes as the concentration and mobility of its ions change during a titration.[2]
Materials and Reagents:
-
Conductivity meter and probe
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
A solution of an ammonium salt (e.g., 0.01 M NH₄Cl)[3]
-
Deionized water
Procedure:
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Pipette a known volume of the ammonium chloride solution into a beaker and add deionized water to ensure the conductivity probe is adequately submerged.
-
Place the beaker on a magnetic stirrer and immerse the conductivity probe.
-
Begin stirring the solution at a constant rate.
-
Record the initial conductivity of the solution.
-
Titrate the ammonium chloride solution with the standardized sodium hydroxide solution, adding the titrant in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the conductivity reading to stabilize and record the value along with the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
Plot the measured conductance (corrected for volume changes) against the volume of NaOH added. The plot will consist of two lines with different slopes. The intersection of these lines corresponds to the equivalence point.
-
The pKₐ can be calculated from the pH at the half-equivalence point, which can be determined from the titration data.
Spectrophotometric Determination of pKₑ of the Phosphite System
This method is suitable for substances where the acidic and basic forms have different light absorption spectra.[4] While phosphite itself doesn't absorb in the UV-Vis range, an indicator can be used in a competitive equilibrium study. A more direct approach for non-absorbing species would involve techniques like potentiometric titration. However, for illustrative purposes, the general protocol for a spectrophotometric pKₐ determination is provided below, which could be adapted for a competitive binding assay.
Materials and Reagents:
-
UV-Vis Spectrophotometer
-
pH meter
-
A set of buffer solutions with a range of known pH values spanning the expected pKₐ
-
A solution of the indicator
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of solutions with a constant concentration of the indicator in buffers of varying pH.
-
Prepare two additional solutions: one in a strongly acidic solution (pH << pKₐ) to obtain the spectrum of the fully protonated form (HIn), and one in a strongly basic solution (pH >> pKₐ) for the fully deprotonated form (In⁻).
-
Measure the absorbance spectra of the acidic and basic solutions to determine the wavelength of maximum absorbance (λ_max) for both species.
-
Measure the absorbance of each of the buffered indicator solutions at the λ_max of the deprotonated species.
-
The pKₐ can be determined using the Henderson-Hasselbalch equation and the measured absorbances. The equation can be expressed as: pKa = pH + log((A_b - A) / (A - A_a)) where:
-
A is the absorbance of the solution at a given pH.
-
A_b is the absorbance of the fully deprotonated (basic) form.
-
A_a is the absorbance of the fully protonated (acidic) form.
-
-
Plotting pH versus log((A_b - A) / (A - A_a)) will yield a straight line with the pKₐ as the y-intercept.
Visualizations
Dissociation Pathway of this compound in Water
The following diagram illustrates the dissociation of this compound in water and the subsequent acid-base equilibria of the resulting ions.
References
Methodological & Application
Application Notes and Protocols: Diammonium Phosphite as a Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diammonium phosphite (B83602), in conjunction with a catalyst such as commercial zinc dust, serves as an effective and chemoselective reducing agent for the conversion of aromatic nitro compounds to their corresponding primary amines. This reduction method offers several advantages, including mild reaction conditions (room temperature), rapid reaction times, and high yields. A key benefit of this system is its high chemoselectivity, allowing for the reduction of the nitro group in the presence of other sensitive functional groups such as halogens, hydroxyl, amino, methoxy, cyano, acetyl, carboxyl, and ester moieties. This makes it a valuable tool in multi-step organic synthesis where functional group tolerance is crucial.[1]
Reaction Principle
The reduction of aromatic nitro compounds using diammonium phosphite and zinc is a catalytic transfer hydrogenation process. In this reaction, this compound acts as a hydrogen donor, while zinc serves as the catalyst. The reaction proceeds smoothly in a protic solvent like methanol (B129727). The general reaction scheme is depicted below:
Figure 1: General reaction scheme for the reduction of aromatic nitro compounds.
Applications in Organic Synthesis
The primary application of this methodology is the synthesis of aromatic amines, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The chemoselectivity of the this compound/zinc system allows for the synthesis of complex substituted anilines that might be challenging to prepare using less selective reducing agents.
Experimental Data
The following table summarizes the results for the reduction of various aromatic nitro compounds using this compound and zinc dust in methanol at room temperature.
| Entry | Substrate (Ar-NO₂) | Product (Ar-NH₂) | Time (min) | Yield (%) |
| 1 | Nitrobenzene | Aniline | 15 | 92 |
| 2 | 4-Chloronitrobenzene | 4-Chloroaniline | 20 | 94 |
| 3 | 2-Chloronitrobenzene | 2-Chloroaniline | 25 | 90 |
| 4 | 4-Bromonitrobenzene | 4-Bromoaniline | 20 | 95 |
| 5 | 4-Iodonitrobenzene | 4-Iodoaniline | 20 | 93 |
| 6 | 2-Nitrophenol | 2-Aminophenol | 30 | 88 |
| 7 | 4-Nitrophenol | 4-Aminophenol | 30 | 90 |
| 8 | 2-Nitroaniline | 1,2-Diaminobenzene | 35 | 85 |
| 9 | 4-Nitroaniline | 1,4-Diaminobenzene | 35 | 88 |
| 10 | 4-Nitroanisole | 4-Anisidine | 15 | 92 |
| 11 | 4-Nitrobenzonitrile | 4-Aminobenzonitrile | 40 | 86 |
| 12 | 4-Nitroacetophenone | 4-Aminoacetophenone | 45 | 82 |
| 13 | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | 50 | 80 |
| 14 | Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | 45 | 85 |
Experimental Protocols
General Procedure for the Reduction of Aromatic Nitro Compounds
Materials:
-
Substituted aromatic nitro compound
-
This compound ((NH₄)₂HPO₃)
-
Commercial zinc dust
-
Methanol (reagent grade)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Protocol:
-
To a solution of the aromatic nitro compound (1 mmol) in methanol (10 mL) in a round-bottom flask, add this compound (5 mmol).
-
To this stirred solution, add commercial zinc dust (2 mmol) in small portions over a period of 5-10 minutes at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the reaction mixture through a Celite bed to remove the zinc dust.
-
Wash the Celite bed with methanol (2 x 5 mL).
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated brine (10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure aromatic amine.
Workflow and Logic
The following diagram illustrates the experimental workflow for the reduction of aromatic nitro compounds using this compound.
Figure 2: Experimental workflow for the synthesis of aromatic amines.
Conclusion
The use of this compound in combination with zinc dust provides a robust and selective method for the reduction of aromatic nitro compounds. The mild conditions, high yields, and excellent functional group tolerance make this protocol a valuable addition to the synthetic organic chemist's toolbox, particularly in the context of pharmaceutical and materials science research and development.
References
Application Notes: Diammonium Phosphate in Flame Retardant Formulations
1. Introduction
Diammonium Hydrogen Phosphate (B84403) (DAP), (NH₄)₂HPO₄, is an inorganic phosphorus-nitrogen compound widely employed as a halogen-free flame retardant.[1] Its efficacy is particularly notable in cellulosic materials like wood, paper, and textiles, as well as in various polymer systems such as epoxy resins, polyurethanes, and biocomposites.[2][3][4] DAP is valued for its low toxicity, cost-effectiveness, and its ability to promote char formation, which is a key mechanism in intumescent flame retardant systems.[1][2]
2. Mechanism of Action
Diammonium phosphate functions as a flame retardant through a combination of condensed-phase and gas-phase actions.[2][5]
-
Condensed-Phase Action: Upon heating, DAP decomposes to release ammonia (B1221849) (NH₃) and phosphoric acid (H₃PO₄).[4][6] The phosphoric acid acts as a catalyst, promoting the dehydration of the underlying polymer or cellulosic substrate.[4][7] This process accelerates the formation of a stable, insulating carbonaceous char layer.[8] This char layer acts as a physical barrier, shielding the material from heat and oxygen, thereby slowing down pyrolysis and the release of flammable volatile gases.[2][5]
-
Gas-Phase Action: The thermal decomposition of DAP also releases non-combustible gases, primarily ammonia (NH₃).[2][4] These gases dilute the concentration of oxygen and flammable gases in the vapor phase surrounding the material, which helps to inhibit or extinguish the flame.[2]
This dual-mode action makes DAP an effective component in intumescent systems, where it can serve as both an acid source (catalyst for charring) and a blowing agent (gas source for swelling the char).[2][9]
3. Applications and Formulations
Diammonium phosphate can be used alone or in combination with other substances to enhance its flame-retardant properties and compatibility with different materials.
-
Cellulosic Materials: DAP is commonly applied to wood, cotton, and paper via aqueous solutions through methods like soaking, pressure impregnation, or padding.[4]
-
Polymers: In polymers such as epoxy resins, polyolefins (PP), and polyesters (PBT, PLA), DAP is incorporated as an additive filler.[2] To improve dispersion and compatibility, it can be surface-modified, for example, by coating with silica (B1680970) (SiO₂).[2]
-
Synergistic Formulations: The performance of DAP can be significantly enhanced when used with synergistic agents. For instance, combining it with boric acid can create a potent intumescent system.[9] When used with silicon-containing compounds like silica, it can form a more stable and robust char layer, improving thermal stability.[2]
Quantitative Performance Data
The following tables summarize the quantitative performance of flame retardant formulations containing diammonium phosphate (DAP) or similar ammonium (B1175870) phosphate compounds in various materials.
Table 1: Flammability Properties (LOI and UL-94)
| Polymer Matrix | Flame Retardant Formulation | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (Specimen Thickness) | Reference(s) |
| Epoxy Resin (EP) | 12 wt% DAP@SiO₂ | 33.2 | V-0 | [2] |
| Poly(lactic acid) (PLA) | 15 wt% Phosphorus Flame Retardant | 24.3 | V-2 | [10] |
| Poly(butylene terephthalate) (PBT) | 1.67 wt% PTAC–MMT + 8.33 wt% AlPi* | 36.4 | V-0 | |
| Rigid Polyurethane Foam (RPUF) | 15 wt% AHP** + 15 wt% EG*** | 26.4 | V-1 | [11] |
Note: AlPi (diethylphosphinic acid aluminium salt) is another phosphorus-based FR, data shown for comparison of performance levels. *Note: AHP refers to Ammonium Hypophosphite. **Note: EG refers to Expandable Graphite.
Table 2: Cone Calorimetry Data
| Polymer Matrix | Flame Retardant Formulation | Peak Heat Release Rate (pHRR) Reduction | Char Yield Enhancement | Reference(s) |
| Poly(butylene terephthalate) (PBT) | 10 wt% Silica treated with DAP | 60% decrease vs. pure PBT | N/A | |
| Epoxy Resin (EP) | 12 wt% DAP@SiO₂ | Slight reduction vs. pure EP | Promotes carbon layer formation | [2] |
| Bio-composites (PLA/PP) | DAP-treated natural fibers | N/A | Increased char residue at 500°C | [3] |
| Polystyrene (PS) | Phosphorus-containing compounds | N/A | Enhanced char formation | [12] |
Table 3: Thermogravimetric Analysis (TGA) Data
| Material | Flame Retardant Formulation | Key Observations | Reference(s) |
| Epoxy Resin (EP) | DAP@SiO₂ | Improved thermal stability of the material. | [2] |
| Bio-composites (PLA/PP) | Increasing % of DAP | Decreases decomposition rate, increases char residual at 500°C. | [3] |
| Diammonium Phosphate (DAP) | Pure DAP | Decomposes into ammonia and phosphoric acid around 160-200°C. | [3][6] |
Experimental Protocols
Protocol 1: Limiting Oxygen Index (LOI) Test
-
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Standard: Based on ASTM D2863.
-
Apparatus: LOI analyzer with a heat-resistant glass chimney, specimen holder, gas flow meters for oxygen and nitrogen, and an igniter.
-
Sample Preparation: Prepare vertically oriented bar specimens of specified dimensions (e.g., 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick). Samples should be conditioned (e.g., 23°C and 50% relative humidity for 48 hours) before testing.
-
Procedure:
-
Place the specimen vertically in the holder inside the glass chimney.
-
Establish a specific oxygen/nitrogen atmosphere with a set upward flow rate.
-
Lower the igniter to apply a flame to the top surface of the specimen for a specified time (e.g., 30 seconds) and then remove it.
-
Observe the burning behavior. The test is considered positive if the flame propagates for a specified distance or burns for a specified time.
-
Adjust the oxygen concentration and repeat the test with a new specimen until the minimum concentration required to sustain combustion is found.
-
Calculate the LOI (%) using the formula: LOI = [O₂] / ([O₂] + [N₂]) * 100.
-
Protocol 2: UL-94 Vertical Burning Test
-
Objective: To evaluate the burning characteristics of plastic materials in response to a small open flame.
-
Standard: Based on ANSI/UL 94.
-
Apparatus: Test chamber free from drafts, Bunsen burner, specimen clamp, timer, and cotton patch.
-
Sample Preparation: Prepare rectangular bar specimens of specified dimensions (e.g., 125 ± 5 mm long, 13 ± 0.5 mm wide, and a specified thickness). Condition the samples as required by the standard.[13]
-
Procedure:
-
Clamp the specimen vertically from its top end, with the lower end 300 mm above a horizontal layer of dry absorbent surgical cotton.
-
Apply a calibrated blue flame (20 mm high) to the center of the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t₁).
-
As soon as afterflaming ceases, immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).
-
Note if any flaming drips ignite the cotton below.
-
Classify the material as V-0, V-1, or V-2 based on the criteria for afterflame time, total combustion time, and dripping behavior for a set of five specimens.[13][14]
-
Protocol 3: Cone Calorimetry
-
Objective: To measure the heat release rate and other fire-related properties of materials under controlled heat flux conditions.[15]
-
Standard: Based on ASTM E1354.
-
Apparatus: Cone calorimeter, including a conical radiant heater, a load cell for mass measurement, spark igniter, and a gas analysis system.
-
Sample Preparation: Prepare flat square specimens (e.g., 100 mm x 100 mm) of a specified thickness. Wrap the back and sides of the specimen in aluminum foil and place it in the sample holder.[16]
-
Procedure:
-
Set the desired incident heat flux (e.g., 35 or 50 kW/m²).
-
Place the prepared specimen on the load cell under the conical heater.
-
Start data acquisition. The spark igniter is positioned over the sample to ignite the pyrolysis gases.
-
Record the time to ignition (TTI).
-
Continue the test until flaming ceases or for a predetermined duration.
-
The instrument continuously measures mass loss, oxygen consumption, and flue gas flow to calculate key parameters like Heat Release Rate (HRR), Total Heat Release (THR), and smoke production.[16][17]
-
Protocol 4: Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[18]
-
Apparatus: A thermogravimetric analyzer with a precision microbalance, furnace, temperature programmer, and gas flow control system.[19]
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a sample pan (e.g., alumina (B75360) or platinum).
-
Procedure:
-
Place the sample pan in the TGA furnace.
-
Purge the system with an inert (e.g., Nitrogen) or reactive (e.g., Air) gas at a constant flow rate.
-
Heat the sample according to a predefined temperature program (e.g., a linear ramp of 10°C/min from room temperature to 800°C).
-
Record the sample mass continuously as a function of temperature.
-
The resulting TGA curve provides data on thermal stability, decomposition temperatures, and the amount of char residue at the final temperature.
-
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. Effect of diammonium hydrogen phosphate coated with silica on flame retardancy of epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. phosphatesfacts.org [phosphatesfacts.org]
- 8. researchgate.net [researchgate.net]
- 9. US9580655B1 - Flame-retardant formulations and methods relating thereto - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. xometry.pro [xometry.pro]
- 14. A Guide To UL 94 Flammability Standards Rating - News [mwflameretardant.com]
- 15. researchgate.net [researchgate.net]
- 16. revues.imist.ma [revues.imist.ma]
- 17. gcf-scf.blog.univ-lorraine.fr [gcf-scf.blog.univ-lorraine.fr]
- 18. benchchem.com [benchchem.com]
- 19. sctunisie.org [sctunisie.org]
Application Notes and Protocols: Diammonium Phosphite as a Phosphorus Source in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diammonium phosphite (B83602) [(NH₄)₂HPO₃] is a chemical compound that has garnered significant interest in agricultural research. Structurally similar to diammonium phosphate (B84403) (DAP) [(NH₄)₂HPO₄], a conventional phosphorus fertilizer, diammonium phosphite presents a unique set of properties. While plants readily absorb the phosphite ion (PO₃³⁻), they cannot directly metabolize it as a phosphorus source in the same way they utilize phosphate (PO₄³⁻)[1][2][3]. Instead, phosphite's role in agriculture is multifaceted, acting as a biostimulant, a fungicide, and potentially an indirect source of phosphorus upon conversion to phosphate by soil microorganisms[1].
These application notes provide a comprehensive overview of the use of this compound in agricultural research, including its effects on plant growth, its role as a plant protectant, and protocols for its experimental application.
Key Applications and Mechanisms of Action
1. Biostimulant Effects:
Phosphite has been shown to promote plant growth, enhance stress resistance, and improve fruit quality in various crops[1]. The proposed mechanisms for these biostimulant effects include the modulation of sugar metabolism, influence on plant hormone levels, and induction of the shikimic acid pathway, which is involved in the synthesis of secondary metabolites[1]. When combined with metal ions, phosphite can facilitate faster nutrient delivery within the plant[1].
2. Fungicidal and Bactericidal Properties:
Phosphite is widely recognized for its efficacy in controlling oomycete pathogens such as Phytophthora and Plasmopara, as well as some fungi, bacteria, and nematodes[1]. Its mode of action is believed to be twofold: a direct inhibitory effect on the pathogen's metabolism (e.g., inhibition of oxidative phosphorylation) and an indirect effect by stimulating the plant's natural defense mechanisms.
3. Indirect Phosphorus Nutrition:
While plants cannot directly utilize phosphite, soil microorganisms possess the ability to oxidize it to phosphate, a plant-available form of phosphorus. This conversion process is generally slow, suggesting that phosphite should not be considered a direct substitute for phosphate fertilizers but rather a potential complementary source[2].
4. Phosphite Toxicity and Interaction with Phosphate:
A critical consideration in the application of phosphite is its potential for phytotoxicity, particularly under conditions of phosphate deficiency[1][4]. Phosphite can interfere with the plant's phosphate starvation response, leading to stunted growth[1][5]. Co-application of phosphite with adequate levels of phosphate can mitigate these toxic effects and may lead to synergistic improvements in phosphorus absorption[1][5].
Data Presentation: Quantitative Effects of Phosphite Application
The following tables summarize quantitative data from various studies on the effects of phosphite application on crop yield and nutrient content.
Table 1: Effect of Phosphite on Crop Yield
| Crop | Treatment | Application Method | Yield Change | Reference |
| Maize (Zea mays) | Potassium Phosphite | Foliar | -18% (under P deficiency) | [4] |
| Onion (Allium cepa) | Potassium Phosphite (5 mL/L) | Foliar Spray | Increased total bulb weight | [1] |
| Mexican Marigold (Tagetes minuta) | Diammonium Phosphate (9.6% w/v) | Foliar | Maximum number of flowers and essential oil yield | [6] |
| Wheat (Triticum aestivum) | Diammonium Phosphate (84 kg P₂O₅/ha) | Soil | Improved seed index | [7][8] |
| Broccoli (Brassica oleracea) | Phosphite (2.5 mg/L) | Root Fertilization (Floating System) | Negative effect on yield (immature heads) | [9] |
Table 2: Effect of Phosphite on Plant Nutrient Content
| Crop | Treatment | Nutrient Analyzed | Change in Nutrient Content | Reference |
| Lettuce, Tomato, Banana | 50% H₃PO₄ + 50% H₃PO₃ | Total P | Enhanced P content | [1] |
| Spinach (Spinacia oleracea) | Decreasing Pi:Phi ratio (100:0 to 0:100) | P concentration | Decreased P concentration | [1] |
| Broccoli (Brassica oleracea) | Phosphite (2.5 mg/L) | P and K | Increased P and K concentrations | [9] |
| Common Bean (Phaseolus vulgaris) | Phosphite (via roots, P deficient) | P, K, Ca, Mg, Fe, Mn | Decreased accumulation of P and cationic nutrients | [10] |
Experimental Protocols
Protocol 1: Pot Experiment to Evaluate the Efficacy of this compound as a Phosphorus Source
Objective: To determine the effect of this compound, alone and in combination with diammonium phosphate, on the growth, biomass, and nutrient uptake of a model crop (e.g., maize).
Materials:
-
Seeds of the chosen crop (e.g., maize, variety 'Prinz')
-
Pots (e.g., 5L) filled with a defined soil substrate with known nutrient levels (particularly low in available phosphorus).
-
This compound [(NH₄)₂HPO₃]
-
Diammonium phosphate (DAP) [(NH₄)₂HPO₄]
-
Other necessary nutrient solutions (e.g., nitrogen, potassium, micronutrients)
-
Deionized water
-
Drying oven
-
Analytical balance
-
Plant tissue digestion apparatus
-
ICP-OES or other suitable instrument for nutrient analysis
Procedure:
-
Experimental Design: A completely randomized design with the following treatments (with at least 4 replicates per treatment):
-
Control (no P application)
-
100% P as DAP
-
100% P as this compound
-
50% P as DAP + 50% P as this compound
-
Different ratios of DAP to this compound as required.
-
-
Planting: Sow a predetermined number of seeds in each pot. After germination, thin to a uniform number of plants per pot.
-
Fertilizer Application: Apply the phosphorus treatments at a predetermined rate based on soil analysis and crop requirements. The application can be done by incorporating the fertilizers into the soil before planting or by applying as a solution after planting. Ensure all other nutrients are supplied in adequate amounts.
-
Growth Conditions: Maintain the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the plants as needed with deionized water.
-
Data Collection:
-
Measure plant height and leaf number at regular intervals.
-
At the end of the experiment (e.g., 90 days after sowing), harvest the plants.
-
Separate the shoots and roots.
-
Record the fresh weight of shoots and roots.
-
Dry the plant material in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved to determine the dry matter yield.
-
-
Nutrient Analysis:
-
Grind the dried plant material.
-
Digest a known weight of the ground material using an appropriate acid digestion method.
-
Analyze the digest for total phosphorus and other relevant nutrients using ICP-OES.
-
Protocol 2: Foliar Application of this compound to Assess Biostimulant and Fungicidal Effects
Objective: To evaluate the impact of foliar-applied this compound on plant growth, yield, and disease incidence.
Materials:
-
Crop plants grown in a field or greenhouse setting.
-
This compound solution at various concentrations (e.g., 0, 2.5, 5, 10 g/L).
-
A surfactant to improve leaf coverage.
-
Handheld or backpack sprayer.
-
Pathogen inoculum (if testing for fungicidal effects).
-
Chlorophyll (B73375) meter (e.g., SPAD meter).
-
Instrumentation for measuring photosynthetic rate.
Procedure:
-
Experimental Setup: Establish experimental plots using a randomized complete block design.
-
Foliar Application:
-
Prepare the this compound solutions of desired concentrations, adding a surfactant according to the manufacturer's instructions.
-
Apply the solutions to the plant foliage until runoff, ensuring even coverage.
-
The timing and frequency of application will depend on the crop and the specific research question (e.g., at specific growth stages or at regular intervals).
-
-
Pathogen Inoculation (for fungicidal assay):
-
If testing for fungicidal effects, inoculate the plants with a known pathogen at a specified time after the phosphite application.
-
Include appropriate control groups (no phosphite, no pathogen; no phosphite, with pathogen).
-
-
Data Collection:
-
Growth and Physiological Parameters: Measure plant height, leaf area, chlorophyll content, and photosynthetic rate at various time points.
-
Disease Assessment: Visually assess disease severity and incidence at regular intervals after inoculation.
-
Yield and Quality Parameters: At harvest, measure the yield (e.g., fruit number, weight, size) and quality parameters (e.g., soluble solids, nutrient content).
-
Protocol 3: Photometric Determination of Phosphate in Fertilizer Extracts
Objective: To quantify the phosphate concentration in fertilizer samples.
Materials:
-
Fertilizer sample (e.g., DAP).
-
Sulfuric acid (0.5 mol/L).
-
Deionized water.
-
Mill for grinding the sample.
-
Filtration apparatus.
-
Standard volumetric flasks.
-
Spectrophotometer and appropriate test kits (e.g., Spectroquant®).
Procedure:
-
Sample Preparation:
-
Finely grind approximately 30 g of the fertilizer sample and homogenize it.
-
-
Extraction:
-
Weigh 0.5 g of the ground sample and boil it with 25 mL of 0.5 mol/L sulfuric acid for 15 minutes.
-
Filter the solution to remove insoluble parts and wash the filter three times with deionized water.
-
Collect the filtrate and washings in a 1000 mL standard volumetric flask.
-
Fill the flask to the mark with deionized water and mix well.
-
-
Analysis:
-
Follow the instructions of the specific photometric test kit (e.g., phosphorus molybdenum blue method) to determine the phosphate concentration in the prepared solution using a spectrophotometer.
-
Visualizations
Caption: Workflow for evaluating this compound in agricultural research.
Caption: Interaction of phosphite and phosphate with plants and soil microbes.
References
- 1. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]
- 2. cropmanagement.co.uk [cropmanagement.co.uk]
- 3. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 4. literatur.thuenen.de [literatur.thuenen.de]
- 5. Phosphite: a novel P fertilizer for weed management and pathogen control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Field Experiment to Evaluate the Phosphate Fertilizers Effect on Wheat' Morphological Traits [teiee.net]
- 8. researchgate.net [researchgate.net]
- 9. hortsci.agriculturejournals.cz [hortsci.agriculturejournals.cz]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for the Analytical Determination of Diammonium Phosphite Purity
Introduction
Diammonium phosphite (B83602) ((NH₄)₂HPO₃) is a chemical compound with applications in agriculture and various chemical syntheses. Ensuring the purity of diammonium phosphite is critical for its efficacy and safety in these applications. A comprehensive purity assessment involves quantifying the active ingredient, this compound, and identifying and quantifying potential impurities. Common impurities may include diammonium phosphate (B84403), the oxidized form of the active ingredient, and other related substances. This document provides detailed application notes and protocols for several analytical methods suited for determining the purity of this compound. The target audience for this document includes researchers, scientists, and professionals in drug development who require robust analytical methodologies.
The analytical techniques detailed herein include classical wet chemistry methods as well as modern instrumental approaches. These methods are:
-
Titrimetric Analysis: A classic and cost-effective method for quantifying phosphite content.
-
Ion Chromatography (IC): A powerful technique for the separation and quantification of phosphite and its common ionic impurities, such as phosphate.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Primarily used for determining the total phosphorus content, which can be used to calculate the overall purity of phosphorus-containing compounds.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: A highly specific method for identifying and quantifying different phosphorus species, providing a detailed impurity profile.
Each section will provide the principles of the method, a detailed experimental protocol, and a summary of expected performance characteristics.
Overall Workflow for Purity Analysis
The following diagram illustrates a general workflow for the purity analysis of a this compound sample, from receipt to the final report.
Titrimetric Method for Phosphite Determination
Principle
This method is based on the oxidation of phosphite to phosphate by a standard iodine solution in a neutral or slightly alkaline medium. The reaction is quantitative and can be monitored to a distinct endpoint. Both direct and back-titration methods are applicable.[1]
Experimental Protocol: Direct Iodometric Titration
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample.
-
Dissolve the sample in 50 mL of deionized water in a 250 mL conical flask.
-
-
Reagents:
-
Standardized 0.05 M Iodine Solution.
-
Phosphate Buffer (pH 6.8): Prepare by dissolving appropriate amounts of monosodium phosphate (NaH₂PO₄) and disodium (B8443419) phosphate (Na₂HPO₄).[1][2]
-
Starch Indicator Solution (1% w/v).
-
-
Titration Procedure:
-
To the sample solution, add 20 mL of the phosphate buffer to maintain the pH at 6.8.[1][2]
-
Titrate the hot solution with the standardized 0.05 M iodine solution. The endpoint is indicated by the appearance of a faint, persistent yellow color of the excess iodine.[1]
-
For a sharper endpoint, a back-titration can be performed. Add a slight excess of the standard iodine solution, then add 1-2 mL of starch indicator. Titrate the excess iodine with a standardized sodium thiosulfate (B1220275) solution until the blue color disappears.[1][2]
-
-
Calculation:
-
The amount of phosphite in the sample is calculated based on the stoichiometry of the reaction with iodine.
-
Ion Chromatography (IC) for Phosphite and Phosphate
Principle
Ion chromatography is a highly effective method for separating and quantifying phosphite and its primary oxidation impurity, phosphate. An aqueous solution of the sample is injected into the IC system, where the anions are separated on an anion-exchange column. A conductivity detector is typically used for detection.[3][4]
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution by dissolving an accurately weighed amount of the this compound sample in deionized water to achieve a concentration of approximately 1000 mg/L.
-
Further dilute the stock solution with deionized water to a suitable concentration for analysis (e.g., 1-10 mg/L).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[5]
-
-
Instrumentation and Conditions:
-
IC System: A high-performance ion chromatography (HPIC) system equipped with a suppressed conductivity detector.[4]
-
Column: Anion-exchange column suitable for the separation of phosphite and phosphate (e.g., Metrosep A Supp 5 or Dionex IonPac AS28-Fast-4µm).[3][4]
-
Eluent: A suitable eluent, such as a potassium hydroxide (B78521) (KOH) gradient or a solution of sodium carbonate and sodium bicarbonate.[4] For example, a step-gradient of KOH can be used for optimal separation.[4]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 50 µL.[6]
-
Detector: Suppressed conductivity detector.
-
-
Calibration:
-
Prepare a series of calibration standards of phosphite and phosphate from certified reference materials.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
-
Analysis and Calculation:
-
Inject the prepared sample solution into the IC system.
-
Identify and quantify the phosphite and phosphate peaks based on their retention times and the calibration curves.
-
The following diagram illustrates the experimental workflow for the ion chromatography method.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Principle
ICP-OES is an atomic emission spectroscopic technique used for the determination of the total elemental composition of a sample. For this compound, it is used to determine the total phosphorus content. The sample solution is introduced into an argon plasma, which excites the phosphorus atoms. The excited atoms emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of phosphorus in the sample.[7] While ICP-OES does not speciate between phosphite and phosphate, it provides a highly accurate measure of the total phosphorus, which is essential for a mass balance calculation of purity.[8]
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Digest the sample using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) with heating to ensure all phosphorus is converted to orthophosphate and to destroy the sample matrix. Microwave digestion is often employed for this purpose.[8]
-
After digestion, dilute the sample to a known volume with deionized water. The final concentration should be within the linear range of the instrument.
-
-
Instrumentation and Conditions:
-
ICP-OES System: An ICP-OES spectrometer with either radial, axial, or dual plasma viewing.
-
Plasma Gas: Argon.
-
Wavelengths: Monitor characteristic phosphorus emission lines, such as 177.499 nm, 178.287 nm, 213.618 nm, and 214.914 nm.
-
Nebulizer: A nebulizer suitable for the sample matrix.
-
-
Calibration:
-
Prepare a series of phosphorus calibration standards from a certified phosphorus reference material. The standards should be matrix-matched with the acid concentration of the prepared samples.
-
-
Analysis and Calculation:
-
Aspirate the prepared sample solution into the plasma.
-
Measure the emission intensity at the selected phosphorus wavelengths.
-
Calculate the total phosphorus concentration in the sample using the calibration curve. The purity can then be calculated based on the theoretical phosphorus content of pure this compound.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
³¹P NMR spectroscopy is a powerful, non-destructive technique for the identification and quantification of phosphorus-containing compounds.[9] The phosphorus-31 nucleus is 100% naturally abundant and has a spin of 1/2, resulting in sharp NMR signals.[9] Different phosphorus species, such as phosphite and phosphate, have distinct chemical shifts, allowing for their unambiguous identification and quantification.[10] This method is particularly useful for identifying and quantifying unknown impurities.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
An internal standard (e.g., triphenyl phosphate or another suitable phosphorus-containing compound with a distinct chemical shift) of known concentration can be added for quantitative analysis.[11]
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer equipped with a phosphorus probe.
-
Solvent: D₂O.
-
Reference: 85% Phosphoric acid is typically used as an external reference (δ = 0 ppm).
-
Acquisition Parameters: Use a proton-decoupled ³¹P NMR pulse sequence. Ensure a sufficient relaxation delay to allow for complete relaxation of the phosphorus nuclei for accurate quantification.
-
-
Analysis and Calculation:
-
Acquire the ³¹P NMR spectrum.
-
Identify the signals corresponding to phosphite, phosphate, and any other phosphorus-containing impurities based on their chemical shifts.
-
Integrate the signals of interest. The relative amounts of the different species can be determined from the integral ratios. If an internal standard is used, the absolute concentration of each species can be calculated.
-
Summary of Quantitative Data
The following table summarizes the typical performance characteristics of the described analytical methods for the determination of this compound purity.
| Parameter | Titrimetric Analysis | Ion Chromatography (IC) | ICP-OES | ³¹P NMR Spectroscopy |
| Analyte(s) | Phosphite | Phosphite, Phosphate, other anions | Total Phosphorus | All Phosphorus Species |
| Principle | Redox Titration | Ion Exchange, Conductivity | Atomic Emission | Nuclear Magnetic Resonance |
| Specificity | Moderate (can be affected by other reducing/oxidizing agents) | High (for target ions) | Low (elemental, no speciation) | Very High (molecular structure) |
| Precision (RSD) | 0.4% - 1.3%[1][2] | < 2.0%[3] | 0.4% - 3.2%[7] | Comparable to chromatography[9] |
| Limit of Detection (LOD) | mg/L range | 0.003 mg/L for phosphite[12] | 0.0745 mg/kg[7] | Dependent on instrument and acquisition time |
| Primary Use | Assay of phosphite content | Quantification of phosphite and phosphate impurities | Determination of total phosphorus content | Impurity profiling and quantification |
| Advantages | Cost-effective, simple instrumentation | High sensitivity, simultaneous analysis of multiple ions | High accuracy for total element content | Non-destructive, provides structural information |
| Disadvantages | Lower specificity, manual procedure | Requires specialized equipment | Destructive, no speciation | Higher cost, requires specialized equipment and expertise |
Disclaimer: The quantitative data presented in this table are based on published literature and may vary depending on the specific instrumentation, method parameters, and sample matrix. Method validation is required for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. (Open Access) TITRIMETRIC METHOD FOR PHOSPHITE DETERMINATION IN AGRICULTURAL CHEMICAL SAMPLES. A new titrimetric method for the determination of phosphite in fertilizer samples, based on reaction of H 3 PO 3 with standard iodine solution in neutral media, is proposed. Diluted samples containing ca. 0.4% m/v P 2 O 5 are heated and titrated with 0.05 mol L (2007) | Vanessa Pezza Franzini [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 산업식품공학(Food Engineering Progress) [foodengprog.org]
- 9. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
protocol for preparing a standard solution of diammonium phosphite
Topic: Protocol for Preparing a Standard Solution of Diammonium Phosphite (B83602)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diammonium phosphite, with the chemical formula (NH₄)₂HPO₃, is a source of phosphite ions. Standard solutions of this compound are utilized in various research applications, including agricultural studies and as a reagent in chemical synthesis. Accurate preparation of these standard solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of a standard solution of this compound, including necessary calculations, safety precautions, and storage recommendations.
Materials and Reagents
-
This compound ((NH₄)₂HPO₃), solid (analytical grade)
-
Deionized or distilled water
-
Volumetric flasks (various sizes, e.g., 100 mL, 250 mL, 500 mL, 1000 mL)
-
Analytical balance (accurate to at least 0.1 mg)
-
Weighing paper or weighing boat
-
Spatula
-
Beakers
-
Glass stirring rod
-
Wash bottle with deionized/distilled water
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Experimental Protocol
This protocol outlines the steps to prepare a standard solution of this compound. The example calculation is for a 0.1 M solution, but the formula can be adapted for any desired concentration.
3.1. Calculation of Mass of this compound
To prepare a standard solution of a specific molarity, the required mass of the solute must be calculated using the following formula:
Mass (g) = Desired Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
The molecular weight of this compound ((NH₄)₂HPO₃) is approximately 116.06 g/mol .[1][2]
Example Calculation for 100 mL of a 0.1 M solution:
Mass (g) = 0.1 mol/L x 116.06 g/mol x 0.1 L Mass (g) = 0.11606 g
3.2. Step-by-Step Preparation Procedure
-
Weighing: Accurately weigh the calculated amount of this compound using an analytical balance. Place a clean, dry weighing boat or weighing paper on the balance and tare it. Carefully add the this compound with a spatula until the desired mass is reached.
-
Dissolving: Transfer the weighed solid into a beaker containing a small amount of deionized or distilled water (typically about half of the final volume). Use a wash bottle to rinse any remaining solid from the weighing boat into the beaker to ensure a quantitative transfer.
-
Stirring: Stir the solution with a clean glass rod until the this compound is completely dissolved. This compound is soluble in water.[3][4]
-
Transfer to Volumetric Flask: Carefully transfer the dissolved solution from the beaker into a clean volumetric flask of the appropriate size. Rinse the beaker and the stirring rod several times with small amounts of deionized water, transferring the rinsings into the volumetric flask to ensure all of the solute is transferred.
-
Dilution to Volume: Add deionized or distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark. Be careful not to overshoot the mark. Use a dropper or pipette for the final additions.
-
Homogenization: Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is thoroughly mixed and the concentration is uniform.
Data Presentation
The following table summarizes the mass of this compound required to prepare standard solutions of different molarities and volumes.
| Desired Molarity (M) | Volume (mL) | Calculated Mass of (NH₄)₂HPO₃ (g) |
| 0.01 | 100 | 0.0116 |
| 0.05 | 100 | 0.0580 |
| 0.1 | 100 | 0.1161 |
| 0.5 | 100 | 0.5803 |
| 1.0 | 100 | 1.1606 |
| 0.01 | 250 | 0.0290 |
| 0.05 | 250 | 0.1451 |
| 0.1 | 250 | 0.2902 |
| 0.5 | 250 | 1.4508 |
| 1.0 | 250 | 2.9015 |
| 0.01 | 500 | 0.0580 |
| 0.05 | 500 | 0.2902 |
| 0.1 | 500 | 0.5803 |
| 0.5 | 500 | 2.9015 |
| 1.0 | 500 | 5.8030 |
| 0.01 | 1000 | 0.1161 |
| 0.05 | 1000 | 0.5803 |
| 0.1 | 1000 | 1.1606 |
| 0.5 | 1000 | 5.8030 |
| 1.0 | 1000 | 11.6060 |
Safety, Stability, and Storage
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, when handling this compound and its solutions. Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.
-
Stability: this compound is hygroscopic, meaning it can absorb moisture from the air.[3] Solutions should be prepared fresh for best results. While specific data on the long-term stability of this compound solutions is limited, similar compounds like diammonium phosphate (B84403) are stable under normal conditions but can decompose at elevated temperatures.[5] It is recommended to use the prepared solution promptly.
-
Storage: Store the solid this compound in a tightly sealed container in a cool, dry place to prevent moisture absorption.[3] The prepared solution should be stored in a clearly labeled, tightly capped bottle. Avoid exposure to extreme temperatures.
Visualization
The following diagram illustrates the workflow for preparing a standard solution of this compound.
Caption: Workflow for preparing a standard solution.
References
Application Notes and Protocols for Diammonium Phosphite as a Nitrogen and Phosphorus Fertilizer for Crops
For: Researchers, scientists, and drug development professionals
Introduction
Diammonium phosphite (B83602) ((NH₄)₂HPO₃) is a chemical compound that supplies both nitrogen in the form of ammonium (B1175870) (NH₄⁺) and phosphorus in the form of phosphite (HPO₃²⁻). While diammonium phosphate (B84403) (DAP) has been a cornerstone of agricultural fertilizers, providing readily available phosphate (PO₄³⁻) for plant nutrition, the role of diammonium phosphite is more complex.
Phosphite is not directly metabolized by most plants as a primary phosphorus source. Instead, its agricultural significance stems from its action as a biostimulant and a fungicide.[1] It can enhance plant defense mechanisms, leading to improved growth and yield under certain conditions. These application notes provide an overview of the use of this compound in agriculture, supported by available research data, and offer generalized protocols for its experimental application.
Mechanism of Action
Unlike phosphate, which is a central component of essential biomolecules like ATP and DNA, phosphite is not readily converted into the phosphate form within the plant. Its primary modes of action are:
-
Biostimulant Effect: Phosphite has been observed to stimulate plant growth and improve yield and quality in various crops, particularly when the plant has sufficient phosphate nutrition.[2] It can enhance root development, leading to improved nutrient and water uptake.
-
Disease Suppression: Phosphite is recognized for its fungicidal properties, particularly against Oomycete pathogens like Phytophthora.[3]
-
Induction of Plant Defense Pathways: Phosphite treatment can trigger the plant's innate defense mechanisms. It upregulates genes involved in the biosynthesis and signaling pathways of key plant hormones such as abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA).[1][3][4][5][6] This "priming" effect prepares the plant to respond more robustly to biotic and abiotic stresses.
Data Presentation
The following tables summarize quantitative data from studies on phosphite-based fertilizers and the widely used diammonium phosphate (DAP) to provide a comparative context. Direct comparative studies on this compound are limited in publicly available literature.
Table 1: Effect of Phosphite-Based Biostimulant on Crop Yield
| Crop | Treatment | Application Rate | Yield Increase (%) | Reference |
| Winter Oilseed Rape | Phosphite-based biostimulant | Not Specified | 5.1% | [7] |
| Winter Wheat | Phosphite-based biostimulant | Not Specified | 6.7% | [7] |
Table 2: Effect of Diammonium Phosphate (DAP) on Wheat Yield
| Treatment | Application Rate ( kg/acre ) | Plant Height (cm) | Grains per Spike | 1000-Grain Weight (g) | Estimated Yield ( kg/acre ) | Reference |
| Control (No DAP) | 0 | 132.67 | 37.33 | 36.32 | 1745.7 | [8][9] |
| DAP | 20 | 155.67 | 39.33 | 40.11 | 1864.0 | [8][9] |
| DAP | 35 | 159.33 | 41.43 | 43.12 | 1917.7 | [8][9] |
| DAP | 50 | 162.33 | 44.67 | 45.14 | 2130.7 | [8][9] |
Table 3: Effect of Diammonium Phosphate (DAP) on Sweet Corn Yield
| Treatment | Application Rate | Biological Yield ( kg/ha ) | Grain Yield ( kg/ha ) | Reference |
| Control (No P source) | - | 8947 | 924 | [10][11] |
| DAP + Maize Residue | 90 kg/ha P + 5 tons/ha | 11349 | 3760 | [10][11] |
Table 4: Effect of Diammonium Phosphate (DAP) and Inoculants on Soybean Yield
| Treatment | Nodules per Plant | Grain Yield ( kg/ha ) | Reference |
| Control | - | 465 | [12] |
| Bradyrhizobium + Mycorrhiza + 100 kg/ha DAP | - | 2532.8 | [2] |
| Bradyrhizobium + Mycorrhiza + 150 kg/ha DAP | - | - | [2] |
Experimental Protocols
The following are generalized protocols for conducting greenhouse and field trials to evaluate the efficacy of this compound as a fertilizer. These should be adapted based on specific crop types, soil conditions, and research objectives.
Greenhouse Pot Experiment Protocol
Objective: To evaluate the effect of this compound on the growth, nutrient uptake, and yield of a selected crop under controlled conditions.
Materials:
-
Seeds of the selected crop (e.g., wheat, corn, soybean)
-
Pots (5-10 L capacity)
-
Growth medium (e.g., a mixture of soil, sand, and peat)
-
This compound ((NH₄)₂HPO₃)
-
Diammonium phosphate ((NH₄)₂HPO₄) (for comparison)
-
A complete nutrient solution lacking phosphorus
-
Deionized water
-
Greenhouse with controlled temperature, humidity, and photoperiod
Procedure:
-
Pot Preparation: Fill each pot with an equal amount of the prepared growth medium.
-
Experimental Design: Arrange the pots in a completely randomized design with a minimum of four replicates per treatment. Treatments should include:
-
Control (no P fertilizer)
-
This compound at three different rates (e.g., low, medium, high, to be determined based on crop P requirements)
-
Diammonium phosphate at the same P application rates as this compound.
-
-
Sowing: Sow a predetermined number of seeds in each pot and thin to a uniform number of seedlings after germination.
-
Fertilizer Application:
-
For soil application, dissolve the calculated amount of this compound or DAP in deionized water and apply to the soil surface of the respective pots at the beginning of the experiment.
-
For foliar application, dissolve the fertilizer in deionized water and spray onto the leaves at a specific growth stage (e.g., 3-4 leaf stage). Include a surfactant to ensure even coverage.
-
-
Irrigation and Nutrition: Water the plants regularly with deionized water. Apply a phosphorus-free complete nutrient solution to all pots at regular intervals to ensure other nutrients are not limiting.
-
Data Collection:
-
Measure plant height and leaf number at regular intervals.
-
At the end of the vegetative stage or at maturity, harvest the plants.
-
Separate the shoots and roots, and record their fresh and dry weights.
-
Analyze the dried plant tissue for nitrogen and phosphorus content to determine nutrient uptake.
-
For grain crops, measure yield components (e.g., number of grains per plant, 1000-grain weight) and total grain yield.
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.
Field Trial Protocol
Objective: To assess the impact of this compound on the yield and quality of a selected crop under field conditions.
Materials:
-
Seeds of the selected crop
-
This compound
-
Diammonium phosphate
-
Standard nitrogen and potassium fertilizers
-
Field plot with uniform soil conditions
-
Tractor-mounted or hand-operated fertilizer spreader and seeder
-
Harvesting equipment
Procedure:
-
Site Selection and Preparation: Choose a field with uniform soil type and fertility. Conduct a baseline soil test to determine the initial nutrient status. Prepare the land according to standard agricultural practices for the selected crop.
-
Experimental Design: Use a randomized complete block design with at least four replications. Each block should contain all the treatments to account for field variability. Plot sizes should be adequate for machinery operations and to minimize edge effects (e.g., 5m x 10m).
-
Treatments:
-
Control (no P fertilizer)
-
Standard farmer practice (if applicable)
-
This compound at three different application rates.
-
Diammonium phosphate at the same P application rates.
-
Ensure that all plots receive the same total amount of nitrogen and potassium by applying supplemental N and K fertilizers as needed.
-
-
Fertilizer Application and Sowing: Apply the fertilizers at or before sowing. Fertilizers can be broadcast and incorporated into the soil or applied in bands near the seed row. Sow the crop at the recommended seed rate.
-
Crop Management: Manage the trial area uniformly in terms of irrigation, weed control, and pest management according to local best practices.
-
Data Collection:
-
Record plant emergence and stand count.
-
Collect plant tissue samples at key growth stages for nutrient analysis.
-
At maturity, harvest a predetermined area from the center of each plot to determine grain yield.
-
Measure yield components and assess crop quality parameters.
-
-
Statistical Analysis: Analyze the yield and other data using ANOVA appropriate for a randomized complete block design.
Visualizations
Experimental Workflow
References
- 1. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beneficial Effects of Phosphite in Arabidopsis thaliana Mediated by Activation of ABA, SA, and JA Biosynthesis and Signaling Pathways [mdpi.com]
- 4. Transcriptome-Based Analysis of Phosphite-Induced Resistance against Pathogens in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 8. discoveryjournals.org [discoveryjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: Titrimetric Determination of Phosphite in Fertilizer Samples
Introduction
Phosphite-based fertilizers are gaining prominence in agriculture due to their dual role as a source of phosphorus and as a fungicide. Accurate determination of the phosphite (B83602) content in these fertilizers is crucial for quality control and to ensure compliance with regulatory standards. This application note details a reliable and cost-effective iodometric titration method for the determination of phosphite in fertilizer samples. The method is based on the oxidation of phosphite to phosphate (B84403) by a standard iodine solution in a neutral medium.[1][2][3] Both direct and back-titration protocols are presented to accommodate various laboratory preferences and sample matrices.
Principle
The determination of phosphite is based on the following redox reaction:
H₃PO₃ + I₂ + H₂O → H₃PO₄ + 2H⁺ + 2I⁻
In a neutral, buffered solution, phosphite is quantitatively oxidized by iodine. The endpoint of the titration can be determined visually or instrumentally. For the direct titration, the appearance of a faint yellow color from the excess iodine indicates the endpoint. In the back-titration, a known excess of iodine is added to the sample, and the unreacted iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) using a starch indicator.
Reagents and Materials
-
Standard Iodine Solution (0.05 mol L⁻¹): Dissolve 12.7 g of iodine (I₂) and 25 g of potassium iodide (KI) in deionized water and dilute to 1 L. Standardize against a primary standard sodium thiosulfate solution.
-
Phosphate Buffer (pH 6.8): Prepare by mixing appropriate volumes of 0.1 M disodium (B8443419) hydrogen phosphate (Na₂HPO₄) and 0.1 M sodium dihydrogen phosphate (NaH₂PO₄) solutions to achieve a pH of 6.8.
-
Standard Sodium Thiosulfate Solution (0.1 mol L⁻¹): Dissolve 24.82 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in boiled and cooled deionized water, add 0.1 g of sodium carbonate as a stabilizer, and dilute to 1 L. Standardize against a primary standard potassium dichromate or potassium iodate (B108269) solution.
-
Starch Indicator Solution (1% w/v): Make a paste of 1 g of soluble starch with a small amount of cold deionized water. Pour this paste into 100 mL of boiling deionized water with continuous stirring. Cool before use.
-
Deionized Water
-
Fertilizer samples
-
Burettes, pipettes, conical flasks, heating magnetic stirrer
Experimental Protocols
Sample Preparation
-
Accurately weigh a representative portion of the fertilizer sample.
-
Dissolve the sample in a known volume of deionized water to obtain a solution with an estimated phosphite concentration that will require a reasonable titrant volume. A typical concentration for the final diluted sample is around 0.4% (m/v) as P₂O₅.[1][2]
-
Filter the solution if necessary to remove any insoluble matter.
Protocol 1: Direct Iodometric Titration
-
Pipette a known volume (e.g., 25.00 mL) of the prepared fertilizer sample solution into a 250 mL conical flask.
-
Heat the solution to 70°C on a heating magnetic stirrer.[1][2]
-
Titrate the hot solution with the standard 0.05 mol L⁻¹ iodine solution.
-
The endpoint is reached when a faint, persistent yellow color appears in the solution.[1][2]
-
Record the volume of iodine solution used.
-
Perform a blank titration using deionized water instead of the sample solution and subtract the blank volume from the sample titration volume.
Protocol 2: Back Iodometric Titration
-
Pipette a known volume (e.g., 25.00 mL) of the prepared fertilizer sample solution into a 250 mL conical flask with a stopper.
-
Add 25 mL of the phosphate buffer (pH 6.8).
-
Add a known excess volume of the standard 0.05 mol L⁻¹ iodine solution (e.g., 50.00 mL) to the flask.
-
Stopper the flask, mix well, and allow the reaction to proceed in the dark for approximately 10-15 minutes at 70°C.[1][2]
-
Cool the solution to room temperature.
-
Titrate the excess, unreacted iodine with the standard 0.1 mol L⁻¹ sodium thiosulfate solution until the solution becomes pale yellow.
-
Add 1-2 mL of the starch indicator solution. The solution will turn blue-black.
-
Continue the titration with sodium thiosulfate solution until the blue color disappears completely.[1][2]
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using deionized water instead of the sample solution.
Calculations
Direct Titration
The concentration of phosphite (as H₃PO₃ in g/L) in the sample solution is calculated using the following formula:
Phosphite (g/L) = (V_sample - V_blank) * M_iodine * (Molar Mass of H₃PO₃ / 2) * (1000 / V_aliquot)
Where:
-
V_sample = Volume of iodine solution used for the sample (L)
-
V_blank = Volume of iodine solution used for the blank (L)
-
M_iodine = Molarity of the standard iodine solution (mol L⁻¹)
-
Molar Mass of H₃PO₃ = 82.00 g/mol
-
V_aliquot = Volume of the sample aliquot taken for titration (mL)
Back Titration
The concentration of phosphite (as H₃PO₃ in g/L) in the sample solution is calculated using the following formula:
Phosphite (g/L) = [ (V_blank - V_sample) * M_thiosulfate * (Molar Mass of H₃PO₃ / 2) ] * (1000 / V_aliquot)
Where:
-
V_blank = Volume of sodium thiosulfate solution used for the blank (L)
-
V_sample = Volume of sodium thiosulfate solution used for the sample (L)
-
M_thiosulfate = Molarity of the standard sodium thiosulfate solution (mol L⁻¹)
-
Molar Mass of H₃PO₃ = 82.00 g/mol
-
V_aliquot = Volume of the sample aliquot taken for titration (mL)
Data Presentation
The following tables summarize typical quantitative data obtained using the described methods.
Table 1: Precision of the Iodometric Titration Methods (n=10)
| Titration Method | Mean Phosphite Concentration (% w/v) | Standard Deviation | Relative Standard Deviation (RSD) (%) |
| Direct Titration | 0.412 | 0.0016 | 0.4[1][2] |
| Back Titration | 0.409 | 0.0053 | 1.3[1][2] |
Table 2: Accuracy and Recovery of the Iodometric Titration Method in Spiked Fertilizer Samples
| Sample Matrix | Spiked Phosphite Concentration (mg/L) | Measured Phosphite Concentration (mg/L) | Recovery (%) |
| Liquid NPK Fertilizer | 50.0 | 49.2 | 98.4 |
| Solid Phosphate Fertilizer | 100.0 | 101.5 | 101.5 |
| Liquid Potassium Phosphite | 150.0 | 145.8 | 97.2 |
Note: Recoveries of phosphite added to fertilizer samples have been reported to range from 97% to 102%.[4][5]
Experimental Workflow and Signaling Pathways
The following diagram illustrates the experimental workflow for the direct and back iodometric titration methods.
Caption: Experimental workflow for phosphite determination.
Discussion
The iodometric titration method provides a simple, rapid, and accurate means for determining the phosphite content in fertilizer samples. The direct titration method is faster, while the back-titration method can be advantageous for colored samples or when the reaction between phosphite and iodine is slow. The optimal reaction conditions of pH 6.8 and a temperature of 70°C are critical for achieving a quantitative and timely reaction.[1][2]
Potential interferences from other reducing agents present in the fertilizer matrix should be considered. However, for most phosphite-based fertilizers, this method has been shown to be selective. The accuracy of the method is demonstrated by the high recovery rates in spiked samples.
Conclusion
The detailed iodometric titration protocols in this application note are suitable for routine quality control analysis of phosphite in fertilizer samples in a research or industrial setting. The methods are robust, cost-effective, and provide reliable results.
References
Application Notes and Protocols for Diammonium Phosphite in Plant Disease Control Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diammonium phosphite (B83602) is a salt of phosphorous acid that has demonstrated significant potential in the management of plant diseases. Its mode of action is multifaceted, involving both direct antimicrobial effects on pathogens and the induction of the plant's innate defense mechanisms, a phenomenon known as Systemic Acquired Resistance (SAR). These application notes provide an overview of the use of diammonium phosphite in research settings, detailed experimental protocols for various application methods, and a summary of its efficacy against key plant pathogens.
Mechanism of Action
This compound dissociates in solution to release phosphite ions (PO₃³⁻). The protective effects of phosphite are attributed to a dual mechanism:
-
Direct Action: Phosphite ions can directly inhibit the growth and development of certain plant pathogens, particularly Oomycetes such as Phytophthora and Pythium.[1] It is believed to interfere with the pathogen's phosphorus metabolism.
-
Indirect Action (Induction of Plant Defenses): Phosphite is a potent elicitor of the plant's defense responses. It can prime the plant for a more rapid and robust defense reaction upon pathogen attack. This induced resistance is often associated with the activation of the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, leading to the production of pathogenesis-related (PR) proteins, phytoalexins, and the reinforcement of cell walls.[2][3][4]
Data Presentation: Efficacy of Phosphites Against Plant Pathogens
The following tables summarize the quantitative data from various studies on the efficacy of phosphites in controlling plant diseases.
Table 1: In Vitro Efficacy of Phosphite Against Phytophthora Species
| Phytophthora Species | Phosphite Concentration (µg/mL) for 50% Growth Inhibition (EC₅₀) | Reference |
| P. cactorum | 50 - 100 | [1] |
| P. nicotianae | 50 - 100 | [1] |
| P. cinnamomi | Not specified, but effective | [1] |
Table 2: In Vivo Efficacy of Phosphite Applications in Disease Control
| Crop | Pathogen | Application Method | Phosphite Concentration/Rate | Disease Reduction (%) | Reference |
| Cucumber | Pythium damping-off | Seed Treatment (soaking for 10 min) | Not specified | >80% | [5] |
| Basil | Downy Mildew (Peronospora belbahrii) | Foliar Spray (in rotation) | Not specified | Disease severity reduced to 0-20% compared to 73-80% in control | [6] |
| Avocado | Phytophthora cinnamomi | Pre-plant Drench + Foliar Spray | Not specified | Significant improvement in tree health | [1] |
| Apple | Phytophthora cactorum | Foliar Spray | 12 g phosphorous acid/tree | Significant increase in trunk diameter and yield | [7] |
| Pecan | Pecan Scab (Venturia effusa) | Foliar Spray | 36 fl oz/100 gallons | Significant reduction in scab severity | [8] |
| Ryegrass | Pythium blight | Foliar Spray (with Zelto®) | Not specified | >90% | [9] |
Experimental Protocols
The following are detailed protocols for the application of this compound in plant disease control studies.
Protocol 1: Foliar Spray Application
This method is effective for controlling foliar pathogens and inducing systemic resistance.
Materials:
-
This compound
-
Distilled water
-
Surfactant (e.g., Tween 20)
-
Pressurized sprayer
-
Personal protective equipment (gloves, goggles)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in distilled water. A common starting concentration for research purposes is 1% (w/v).
-
For application, dilute the stock solution to the desired final concentration (e.g., 0.1% to 0.5%). Typical application rates in commercial products range from 1 to 3 quarts in 10 to 100 gallons of water per acre.[10][11]
-
Add a surfactant at a concentration of 0.01% to 0.05% (v/v) to ensure even coverage of the foliage.
-
-
Plant Treatment:
-
Apply the solution to the plant foliage until runoff, ensuring complete coverage of both the adaxial and abaxial leaf surfaces.
-
For preventative treatments, apply 24-48 hours before pathogen inoculation.
-
For curative treatments, apply upon the first signs of disease symptoms.
-
Repeat applications at 7 to 14-day intervals, depending on disease pressure.
-
-
Controls:
-
Include a control group of plants sprayed with distilled water and surfactant only.
-
Include a positive control group of plants inoculated with the pathogen but not treated with this compound.
-
-
Pathogen Inoculation:
-
Prepare a spore suspension or bacterial solution of the pathogen at a known concentration.
-
Inoculate the plants by spraying the pathogen suspension onto the foliage or by wound inoculation.
-
-
Disease Assessment:
-
Assess disease severity at regular intervals (e.g., 3, 5, and 7 days post-inoculation).
-
Use a disease severity scale (e.g., 0-5, where 0 is no symptoms and 5 is severe necrosis) or calculate the percentage of leaf area affected.
-
Protocol 2: Soil Drench Application
This method is particularly effective for controlling soil-borne pathogens like Phytophthora and Pythium.
Materials:
-
This compound
-
Distilled water
-
Graduated cylinders or beakers
-
Personal protective equipment
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound in distilled water. Concentrations can range from 0.1% to 1% (w/v).
-
-
Plant Treatment:
-
Apply a specific volume of the solution to the soil around the base of each plant. The volume will depend on the pot size or the area of the root zone to be treated.
-
For preventative treatment, apply prior to or at the time of planting.
-
For curative treatment, apply to established plants showing symptoms of root rot.
-
-
Controls:
-
Include a control group of plants receiving only water.
-
Include a positive control group inoculated with the pathogen but not treated.
-
-
Pathogen Inoculation:
-
Incorporate a known amount of pathogen inoculum (e.g., infested grain or mycelial slurry) into the soil mix before planting or apply it to the soil surface of established plants.
-
-
Disease Assessment:
-
Assess plant health and disease symptoms (e.g., wilting, stunting, root necrosis) at regular intervals.
-
At the end of the experiment, carefully remove plants from the soil and score root rot severity.
-
Protocol 3: Seed Treatment
This method provides early protection against damping-off and seed-borne pathogens.
Materials:
-
This compound
-
Distilled water
-
Beakers or flasks
-
Shaker or magnetic stirrer
-
Paper towels
-
Personal protective equipment
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound in distilled water. A common concentration for seed soaking is 0.5% to 2% (w/v).
-
-
Seed Treatment:
-
Immerse the seeds in the this compound solution for a specified duration, typically ranging from 10 minutes to 1 hour.[5]
-
Ensure all seeds are fully submerged and gently agitate the solution periodically.
-
-
Drying:
-
After soaking, remove the seeds from the solution and air-dry them on paper towels in a well-ventilated area before planting.
-
-
Controls:
-
Include a control group of seeds soaked in distilled water for the same duration.
-
-
Planting and Pathogen Inoculation:
-
Plant the treated and control seeds in a pathogen-infested potting mix or field soil.
-
-
Disease Assessment:
-
Monitor seed germination rates and seedling emergence.
-
Assess the incidence of damping-off (pre- and post-emergence) and overall seedling health.
-
Mandatory Visualizations
Concluding Remarks
This compound is a valuable tool for studying plant disease control due to its dual mode of action. The protocols provided here offer a starting point for researchers to investigate its efficacy and mechanisms of action in various plant-pathogen systems. It is crucial to optimize concentrations and application timings for each specific system to achieve the desired results while avoiding potential phytotoxicity. Further research into the molecular mechanisms underlying phosphite-induced resistance will continue to enhance its application in sustainable agriculture.
References
- 1. avocadosource.com [avocadosource.com]
- 2. Transcriptome-Based Analysis of Phosphite-Induced Resistance against Pathogens in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seed Treatment with Phosphonate (AG3) Suppresses Pythium Damping-off of Cucumber Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hort [journals.ashs.org]
- 7. Phosphonate Treatment Effects on Phytophthora Root Rot Control, Phosphite Residues and Phytophthora cactorum Inoculum in Young Apple Orchards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tpga.org [tpga.org]
- 9. albaugh.com [albaugh.com]
- 10. Product Information | LabelSDS [labelsds.com]
- 11. apparentag.com.au [apparentag.com.au]
Application Notes and Protocols for Employing Diammonium Phosphite as a Yeast Nutrient in Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Phosphorus in Yeast Fermentation
Phosphorus is an essential macronutrient for yeast (Saccharomyces cerevisiae) growth and metabolism. It is a fundamental component of nucleic acids (DNA and RNA), phospholipids (B1166683) in cell membranes, and adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. In industrial fermentation, phosphorus is typically supplied as phosphate (B84403) (PO₄³⁻), often through the addition of diammonium phosphate (DAP), which provides both assimilable nitrogen and phosphorus.[1][2]
Diammonium phosphite (B83602) ((NH₄)₂HPO₃), while structurally similar to DAP, contains phosphorus in a more reduced state as phosphite (PO₃³⁻). Standard laboratory and industrial strains of S. cerevisiae are unable to directly metabolize phosphite as a phosphorus source.[3] Furthermore, under phosphate-limiting conditions, phosphite can be toxic to yeast by interfering with phosphate signaling pathways.[3] This document provides a detailed overview of the challenges and potential of using diammonium phosphite in yeast fermentation, including comparative protocols and insights into engineered yeast strains capable of phosphite utilization.
This compound vs. Diammonium Phosphate: A Comparative Overview
The key difference between these two compounds lies in the oxidation state of the phosphorus atom and, consequently, its bioavailability to wild-type yeast.
| Feature | Diammonium Phosphate (DAP) | This compound |
| Chemical Formula | (NH₄)₂HPO₄ | (NH₄)₂HPO₃ |
| Phosphorus Form | Phosphate (PO₄³⁻) | Phosphite (PO₃³⁻) |
| Bioavailability (Wild-Type S. cerevisiae) | Readily metabolized | Not readily metabolized; can be inhibitory[3] |
| Primary Function in Fermentation | Provides essential nitrogen and phosphorus | Provides nitrogen; phosphorus is not bioavailable |
| Effect on PHO Signaling Pathway | Represses the pathway under sufficient concentrations | Interferes with the pathway, leading to dysregulation[3] |
The PHO Signaling Pathway and Phosphite Interference
The PHO pathway is a sophisticated signaling cascade in S. cerevisiae that allows the organism to sense and respond to environmental phosphate levels.[4][5][6][7]
Under High Phosphate Conditions: When phosphate is abundant, the cyclin-dependent kinase (CDK) complex Pho80-Pho85 is active and phosphorylates the transcription factor Pho4.[6][7] Phosphorylated Pho4 is retained in the cytoplasm, and the PHO-regulated genes, which are involved in phosphate scavenging and uptake, remain repressed.[6]
Under Low Phosphate Conditions: In a low-phosphate environment, the CDK inhibitor Pho81 becomes active and inhibits the Pho80-Pho85 complex.[5][7] This leads to the dephosphorylation of Pho4, allowing it to translocate into the nucleus. In the nucleus, Pho4, in conjunction with Pho2, binds to the promoters of PHO genes, activating their transcription to increase phosphate uptake.[4][6]
Phosphite Interference: Phosphite is transported into the yeast cell through phosphate transporters.[3] However, once inside, it cannot be metabolized into organophosphorus compounds. Instead, it disrupts the PHO signaling pathway, likely by interfering with the phosphate sensing mechanism.[3] This can lead to the inappropriate repression of the PHO pathway even under phosphate starvation, preventing the yeast from adapting to the low-phosphate environment and ultimately inhibiting growth.[3]
References
- 1. Phosphate changes in fermenting must in relation to yeast growth and ethanol production (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular phosphate serves as a signal for the regulation of the PHO pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pho91 Is a Vacuolar Phosphate Transporter That Regulates Phosphate and Polyphosphate Metabolism in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Components of a System for Phosphate Accumulation and Polyphosphate Metabolism in Saccharomyces cerevisiae Revealed by Genomic Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for Polyamide Synthesis via Phosphite-Mediated Polycondensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamides are a critical class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in various high-performance applications, from advanced engineering plastics to fibers and biomedical materials. While traditional methods for polyamide synthesis often involve harsh conditions or the use of sensitive acyl chloride monomers, direct polycondensation methods offer a more convenient and milder alternative.
This document provides detailed application notes and protocols for the synthesis of polyamides using phosphite (B83602) derivatives as condensing agents. While the initial topic of interest was "diammonium phosphite derivatives," the predominant and well-documented method in scientific literature is the Yamazaki-Higashi reaction, which utilizes triphenyl phosphite (TPP) in the presence of pyridine (B92270). This method facilitates the direct polycondensation of dicarboxylic acids and diamines at moderate temperatures, yielding high molecular weight polyamides.[1][2] The protocols and data presented herein will, therefore, focus on this established and versatile phosphite-mediated methodology.
Principle of the Method
The Yamazaki-Higashi reaction is a direct polycondensation method that activates carboxylic acid groups towards nucleophilic attack by amines.[3] The key reagents are a dicarboxylic acid, a diamine, triphenyl phosphite (TPP), and pyridine (Py). The reaction is typically carried out in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The addition of metal salts, such as lithium chloride (LiCl) or calcium chloride (CaCl₂), can enhance the solubility of the growing polymer chains and lead to higher molecular weight products.[1]
The proposed mechanism involves the formation of a phosphonium (B103445) salt intermediate from the reaction of the carboxylic acid with triphenyl phosphite and pyridine. This activated intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and regenerating the phosphite species.
Applications
This synthetic route is highly versatile and can be employed to produce a wide range of polyamides, including:
-
Aromatic Polyamides (Aramids): Known for their exceptional thermal and mechanical properties.[2]
-
Aliphatic Polyamides: Offering flexibility and toughness.[4]
-
Poly(amide-imide)s: Combining the properties of both polyamides and polyimides for high-performance applications.[1]
-
Functional Polyamides: Incorporation of functional groups for specific applications, such as drug delivery.
Data Presentation
The following tables summarize representative quantitative data from the synthesis of various polyamides using the triphenyl phosphite/pyridine system.
Table 1: Synthesis of Aromatic Polyamides
| Diamine | Dicarboxylic Acid | Solvent | Additive | Inherent Viscosity (dL/g)¹ | Yield (%) | Reference |
| 4,4'-Oxydianiline (ODA) | 1,3-Bis(3-carboxyphenoxy)benzene | NMP/Py | LiCl | 0.85 | >95 | [5] |
| 4,4'-Oxydianiline (ODA) | 1,4-Bis(4-carboxyphenoxy)benzene | NMP/Py | LiCl | 1.0 | >95 | [5] |
| p-Phenylenediamine (PPD) | Terephthalic Acid (TPA) | NMP/Py | LiCl/CaCl₂ | >9.0 | High | [2] |
¹ Measured in a specified solvent at a concentration of 0.5 g/dL at 30 °C.
Table 2: Synthesis of Aliphatic Polyamides
| Diamine Monomer | Dicarboxylic Acid | Condensing Agent | Solvent | Inherent Viscosity (dL/g)² | Yield (%) | Reference |
| 1,3-Bis(4-aminophenyl)adamantane | Oxalic Acid | TPP/Py | NMP | - | 85 | [4] |
| 1,3-Bis(4-aminophenyl)adamantane | Glutaric Acid | TPP/Py | NMP | - | 90 | [4] |
| Hexamethylenediamine | Adipic Acid (as nylon 6,6 salt) | Triphenylphosphine/C₂Cl₆ | Pyridine | 0.13 | ~80 | [6] |
² Viscosity data for adamantane-based polyamides were not provided in the reference; yields are reported. For nylon 6,6, viscosity was measured in H₂SO₄.
Experimental Protocols
Protocol 1: Synthesis of an Aromatic Polyamide from 4,4'-Oxydianiline (ODA) and 1,3-Bis(3-carboxyphenoxy)benzene
This protocol is a representative example of the Yamazaki-Higashi reaction for the synthesis of a high-performance aromatic polyamide.[5]
Materials:
-
4,4'-Oxydianiline (ODA)
-
1,3-Bis(3-carboxyphenoxy)benzene
-
Triphenyl phosphite (TPP)
-
Pyridine (Py), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Funnel
-
Beakers
-
Filtration apparatus (Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Drying of Reagents: Ensure all glassware is thoroughly dried. Dry LiCl under vacuum at 180°C for at least 8 hours.[7] Distill NMP and pyridine over calcium hydride and store over molecular sieves. Purify ODA by sublimation.
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the dicarboxylic acid (10 mmol), diamine (10 mmol), anhydrous LiCl (2 g), and NMP (30 mL).
-
Dissolution: Stir the mixture under a gentle flow of nitrogen at room temperature until all solids are dissolved.
-
Addition of Condensing Agents: To the stirred solution, add pyridine (2 mL) followed by triphenyl phosphite (3 mL, ~10 mmol).
-
Polymerization: Heat the reaction mixture to 120°C and maintain for 6 hours under a continuous nitrogen stream. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing 300 mL of methanol with vigorous stirring. A fibrous precipitate will form.
-
Washing: Collect the polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers, salts, and solvent residues.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.
Characterization:
-
Inherent Viscosity: Measured using an Ubbelohde viscometer with a 0.5% (w/v) solution of the polymer in DMAc at 30°C.
-
FTIR Spectroscopy: To confirm the formation of the amide linkages.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer.
Visualizations
Experimental Workflow for Polyamide Synthesis
Caption: A flowchart of the experimental workflow for polyamide synthesis.
Proposed Mechanism of the Yamazaki-Higashi Reaction
Caption: A simplified diagram of the proposed reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. dspace.ncl.res.in [dspace.ncl.res.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diammonium Phosphite Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of diammonium phosphite (B83602). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and optimized reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of diammonium phosphite.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction due to incorrect stoichiometry. | Ensure precise molar ratio of phosphorous acid to ammonia (B1221849). A 1:2 molar ratio is typically required. |
| Monitor and maintain the pH of the reaction mixture within the optimal range of 7.8-8.2. | ||
| Loss of ammonia gas from the reaction mixture. | Conduct the reaction in a closed or well-sealed vessel to prevent the escape of ammonia. Use an ammonia scrubber if necessary. | |
| Maintain the reaction temperature below the decomposition point of this compound (approximately 70°C). | ||
| Product is Contaminated with Monoammonium Phosphite | Insufficient ammonia added or loss of ammonia during the reaction. | Carefully control the addition of ammonia and ensure the final pH is within the target range (7.8-8.2). |
| Use a slight excess of ammonia to drive the reaction to completion. | ||
| Formation of Insoluble Impurities | Presence of metallic impurities in the phosphorous acid raw material. | Use high-purity phosphorous acid. If using technical grade, consider a pre-purification step such as recrystallization. |
| Side reactions occurring at elevated temperatures. | Maintain strict temperature control throughout the reaction. | |
| Product is Off-Color (Yellowish or Brownish) | Oxidation of phosphite to phosphate. | Use deoxygenated water for the reaction and consider performing the synthesis under an inert atmosphere (e.g., nitrogen). |
| Contaminants in the starting materials. | Ensure the purity of both phosphorous acid and the ammonia source. | |
| Uncontrolled Exothermic Reaction | Rapid addition of ammonia to phosphorous acid. | Add the ammonia solution gradually to the phosphorous acid solution with efficient stirring and cooling. |
| Inadequate heat removal from the reactor. | Use a reactor with a cooling jacket or a cooling bath to dissipate the heat generated during the neutralization reaction. | |
| Product is Hygroscopic and Difficult to Handle | Inherent property of this compound. | Dry the final product thoroughly under vacuum at a low temperature. |
| Store the dried product in a tightly sealed container in a desiccator or a dry, inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound?
A1: The synthesis of this compound involves the neutralization reaction between phosphorous acid (H₃PO₃) and ammonia (NH₃). The balanced chemical equation is:
H₃PO₃ + 2NH₃ → (NH₄)₂HPO₃
Q2: What are the critical reaction parameters to control for optimal synthesis?
A2: The most critical parameters are:
-
pH: Maintaining a pH between 7.8 and 8.2 is crucial for the formation of the diammonium salt and to prevent the formation of monoammonium phosphite.
-
Temperature: The reaction is exothermic. The temperature should be carefully controlled, ideally between 50-80°C for industrial processes, to prevent the decomposition of the product, which begins at around 70°C.
-
Stoichiometry: A precise 1:2 molar ratio of phosphorous acid to ammonia is essential for maximizing yield and purity.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by periodically measuring the pH of the reaction mixture. A stable pH in the range of 7.8-8.2 indicates that the neutralization is complete.
Q4: What are the common impurities in this compound synthesis, and how can they be minimized?
A4: Common impurities include monoammonium phosphite, unreacted starting materials, and oxidation products such as diammonium phosphate. To minimize these, ensure accurate stoichiometry, complete reaction by monitoring pH, and prevent oxidation by using an inert atmosphere.
Q5: What is the best way to isolate the this compound product?
A5: The product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration. The collected crystals should then be washed with a cold solvent (e.g., ethanol) to remove any soluble impurities and dried under vacuum.
Data Presentation
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Recommended Range | Notes |
| Molar Ratio (H₃PO₃:NH₃) | 1 : 2 to 1 : 2.05 | A slight excess of ammonia can help ensure complete reaction. |
| pH | 7.8 - 8.2 | Critical for maximizing this compound formation. |
| Temperature | 50 - 80 °C | Higher temperatures increase reaction rate but risk decomposition. |
| Reaction Time | 20 - 60 minutes | Dependent on scale and efficiency of mixing and heat transfer. |
| Stirring Speed | 70 r/min (for specific patented process) | Adequate agitation is crucial for homogeneity and heat transfer. |
Experimental Protocols
Laboratory Scale Synthesis of this compound
Materials:
-
Phosphorous acid (H₃PO₃), high purity
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃)
-
Deionized water, deoxygenated
-
Ethanol (B145695), cold
-
pH meter or pH indicator strips
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a pH probe, dissolve a known molar amount of phosphorous acid in a minimal amount of deoxygenated, deionized water.
-
Place the flask in an ice-water bath to control the temperature.
-
Slowly add the stoichiometric amount (2 molar equivalents) of ammonium hydroxide solution from the dropping funnel to the phosphorous acid solution while stirring vigorously.
-
Monitor the pH of the reaction mixture continuously. Maintain the temperature below 40°C.
-
Continue the addition of ammonium hydroxide until the pH of the solution stabilizes between 7.8 and 8.2.
-
Once the reaction is complete, remove the flask from the ice bath and allow it to slowly cool to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Dry the purified this compound crystals in a vacuum oven at a temperature below 50°C.
Mandatory Visualization
Technical Support Center: Purification of Industrial-Grade Diammonium Phosphite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with industrial-grade diammonium phosphite (B83602). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the purification of industrial-grade diammonium phosphite?
A1: The primary method for purifying industrial-grade this compound is recrystallization. This technique relies on the principle of differential solubility. The crude this compound is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution, while the impurities remain dissolved in the solvent (mother liquor).
Q2: What are the common impurities in industrial-grade this compound?
A2: Industrial-grade this compound is typically synthesized from the reaction of phosphonic acid and ammonia.[1] Impurities can originate from these starting materials and the manufacturing process. Potential impurities include:
-
Unreacted starting materials: Residual phosphonic acid or ammonia.
-
Side products: Small amounts of monoammonium phosphite or other ammonium (B1175870) salts.
-
Oxidation products: Phosphate ions may be present if the phosphite is oxidized during synthesis or storage.
-
Heavy metals and other inorganics: Trace metals and other inorganic salts may be present from the industrial-grade reactants.
Q3: What is the ideal solvent for recrystallizing this compound?
A3: this compound is highly soluble in water, making water a suitable solvent for recrystallization.[1] For enhanced purification, a mixed solvent system, such as water-ethanol, can be employed. The addition of a less polar solvent like ethanol (B145695) can decrease the solubility of this compound at lower temperatures, potentially leading to a higher recovery of purified crystals. The optimal solvent ratio may need to be determined empirically for your specific sample.
Q4: What are the critical parameters to control during the recrystallization process?
A4: Key parameters to control for successful recrystallization include:
-
Temperature: It is crucial to maintain the temperature below 60°C during dissolution to prevent the oxidation of phosphite to phosphate.[2]
-
Cooling Rate: A slow and controlled cooling rate is essential for the formation of pure, well-defined crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Agitation: Gentle stirring can promote uniform crystal growth and prevent the formation of large agglomerates.
-
pH: The pH of the solution should be monitored and controlled to ensure the stability of the this compound.
Q5: How can I assess the purity of the purified this compound?
A5: The purity of the final product can be determined using various analytical techniques, including:
-
Titration: To determine the phosphite and ammonium content.
-
Ion Chromatography: To quantify the concentration of phosphite, phosphate, and other anionic impurities.
-
Inductively Coupled Plasma (ICP) Spectroscopy: To detect and quantify trace metal impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Crystals | - Incomplete initial dissolution.- Cooling to a temperature that is not low enough.- Using an excessive amount of solvent. | - Ensure the crude material is fully dissolved in the minimum amount of hot solvent.- Cool the solution in an ice bath to maximize crystal precipitation.- Reduce the volume of solvent used in subsequent purification attempts. |
| Crystals Appear Oily or as a Paste | - The presence of significant impurities is depressing the melting point.- The cooling rate is too rapid. | - Consider a pre-purification step, such as washing the crude material with a solvent in which the impurities are soluble but the product is not.- Slow down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath. |
| Discolored Crystals | - Presence of colored impurities from the starting materials or reaction byproducts. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb some of the product. |
| Formation of Fine Powder Instead of Crystals | - The solution was cooled too quickly or with excessive agitation. | - Allow the solution to cool slowly and without disturbance. Seeding the solution with a small, pure crystal of this compound can encourage the growth of larger crystals. |
| High Phosphate Content in the Final Product | - Oxidation of phosphite during the purification process. | - Ensure the temperature of the solution does not exceed 60°C.[2]- Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol is a general guideline and may require optimization based on the specific impurities and desired purity level.
1. Dissolution: a. Weigh the industrial-grade this compound and place it in an Erlenmeyer flask. b. Add a minimal amount of deionized water (or a pre-determined water-ethanol mixture) to the flask. c. Gently heat the flask on a hot plate with stirring, maintaining the temperature below 60°C, until all the solid has dissolved.[2]
2. Hot Filtration (Optional): a. If the solution contains insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
3. Cooling and Crystallization: a. Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
4. Crystal Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold deionized water or the cold recrystallization solvent to remove any remaining mother liquor.
5. Drying: a. Dry the purified crystals in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 40-50°C) to a constant weight.
Quantitative Data Summary
The following table summarizes typical performance metrics for the purification of this compound based on available data.
| Purification Method | Purity Achieved | Recovery Rate | Key Considerations |
| Industrial Synthesis & Purification | 95-99%[1] | ~90%[1] | Purity and yield are dependent on the quality of raw materials and process control.[1] |
| Evaporative Crystallization | 90-95%[1] | 85-90%[1] | Requires careful temperature control to prevent oxidation.[2] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
proper storage and handling procedures for hygroscopic diammonium phosphite
Technical Support Center: Diammonium Phosphite (B83602)
Welcome to the Technical Support Center for Diammonium Phosphite. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the proper storage and handling of hygroscopic this compound to ensure its stability and integrity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical name and formula for this compound?
A1: The correct chemical name is diammonium hydrogen phosphite. It is often referred to as this compound. Its chemical formula is (NH₄)₂HPO₃. It is a colorless, crystalline, and hygroscopic solid that is soluble in water.[1]
Q2: What does it mean for this compound to be hygroscopic?
A2: Hygroscopic means that the substance has a tendency to absorb moisture from the surrounding air.[1] This can lead to physical changes such as caking, clumping, and ultimately, degradation of the material if not stored and handled correctly.
Q3: What are the primary applications of this compound in a research setting?
A3: this compound is primarily used as a potent reducing agent in chemical synthesis and as a corrosion inhibitor for lubricating grease.[1] Its reducing properties are valuable for specific reactions in the production of pharmaceuticals and other fine chemicals.
Q4: What are the initial signs of improper storage?
A4: The first signs of improper storage are typically the caking or clumping of the powder, which can make it difficult to handle and weigh accurately. In more advanced stages of moisture absorption, the material may become sticky or even dissolve.
Q5: Is this compound considered a hazardous substance?
A5: According to available safety data, this compound is not classified as a hazardous substance. However, it can cause serious eye irritation.[2] It is always recommended to handle any chemical with appropriate personal protective equipment.
Troubleshooting Guide
This guide addresses common issues encountered when working with hygroscopic this compound.
Issue 1: The this compound powder has formed hard clumps or cakes.
-
Cause: Exposure to ambient humidity is the most common cause of caking in hygroscopic powders. This can happen if the container is not sealed properly, opened frequently in a humid environment, or if the storage area has high relative humidity.
-
Solution:
-
Break up clumps: For immediate use, gently break up the clumps with a clean, dry spatula or mortar and pestle in a low-humidity environment (e.g., a glove box or a room with a dehumidifier).
-
Drying: If the material is significantly damp, it may be possible to dry it. Spread the powder in a thin layer in a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, anhydrous calcium chloride) under vacuum. Gently heating at a low temperature (e.g., 40-50°C) under vacuum can accelerate drying, but be cautious as heating can also cause decomposition.
-
Prevention: Review your storage procedures. Ensure containers are airtight and stored in a dry environment. Minimize the time the container is open to the atmosphere.
-
Issue 2: Inconsistent results in experiments using this compound.
-
Cause: Inconsistent results can arise from inaccurate weighing due to clumping or a change in the compound's purity due to moisture absorption and potential degradation. The absorbed water will increase the weight, leading to a lower amount of the active compound being used than intended.
-
Solution:
-
Verify Purity and Moisture Content: Before use, it is advisable to determine the moisture content of your this compound stock, especially if it has been stored for a long time or if you suspect exposure to humidity. A Karl Fischer titration is the recommended method for accurate water content determination.
-
Proper Weighing Technique: Weigh the required amount of this compound in a low-humidity environment. If this is not possible, weigh it quickly and ensure the container is sealed immediately after.
-
Use a Fresh Batch: If you continue to see inconsistencies, it is best to use a fresh, unopened container of this compound.
-
Logical Relationship for Troubleshooting Caking
References
preventing ammonia loss during thermal decomposition of diammonium phosphite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of diammonium phosphate (B84403) ((NH₄)₂HPO₄), often colloquially referred to as diammonium phosphite (B83602). It aims to address common challenges, with a focus on preventing ammonia (B1221849) loss during experiments.
A Note on Terminology: While the term "diammonium phosphite" is sometimes used, the vast majority of scientific literature and industrial applications refer to diammonium phosphate ((NH₄)₂HPO₄), which is the focus of this guide. This compound ((NH₄)₂PHO₃) is a chemically distinct compound.
Frequently Asked Questions (FAQs)
Q1: At what temperature does diammonium phosphate (DAP) begin to decompose and lose ammonia?
A1: The thermal decomposition of diammonium phosphate can begin at temperatures as low as 70°C (158°F).[1] At this temperature, it starts to gradually lose ammonia and transforms into monoammonium phosphate (NH₄H₂PO₄).[1] As the temperature increases, the rate of ammonia loss accelerates. At 100°C, the dissociation pressure of ammonia from solid diammonium phosphate is approximately 5 mmHg.[1]
Q2: What are the primary products of the thermal decomposition of diammonium phosphate?
A2: The initial decomposition of diammonium phosphate yields ammonia (NH₃) and monoammonium phosphate (NH₄H₂PO₄).[1] Upon further heating, the monoammonium phosphate undergoes further decomposition and condensation reactions to form pyrophosphates and, eventually, polyphosphoric acid.
Q3: What are the main strategies to prevent or minimize ammonia loss during the thermal decomposition of DAP?
A3: The primary strategies to minimize ammonia loss include:
-
Encapsulation/Coating: Creating a physical barrier around the DAP particles can slow the release of ammonia.
-
Use of Additives/Stabilizers: Incorporating certain inorganic or organic compounds can either physically trap ammonia or chemically interact with it to reduce volatilization.
-
Controlled Atmosphere: Conducting the thermal decomposition in a controlled or self-generated atmosphere can suppress the diffusion of ammonia gas.
-
Process Parameter Optimization: Adjusting heating rates and pressure can influence the kinetics of ammonia release.
Q4: Can I use urease inhibitors to prevent ammonia loss from DAP during thermal decomposition?
A4: While urease inhibitors like N-(n-butyl)thiophosphoric triamide (NBPT) are effective in reducing ammonia volatilization from urea-based fertilizers in soil by inhibiting the enzymatic hydrolysis of urea, their effectiveness in the thermal decomposition of DAP is not well-documented in the provided search results.[2][3] The mechanism of ammonia loss in thermal decomposition is a direct chemical dissociation, not an enzymatic reaction. Therefore, urease inhibitors are unlikely to be effective in this context.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid and uncontrolled ammonia release at the start of heating. | - Rapid heating rate.- High starting temperature.- Small particle size of DAP, leading to a large surface area. | - Employ a slower, controlled heating ramp rate.- Start the experiment from a lower temperature.- Use larger crystals or granules of DAP if the experimental protocol allows. |
| Inconsistent results in ammonia loss between experimental runs. | - Fluctuations in atmospheric conditions (e.g., airflow, humidity).- Inconsistent sample packing in the reaction vessel.- Variations in the purity of the DAP sample. | - Conduct experiments in a controlled atmosphere (e.g., under a nitrogen blanket or in a sealed vessel).- Standardize the sample preparation and loading procedure.- Use DAP from the same batch and of a known purity for all experiments. |
| Additives or coatings are not effectively reducing ammonia loss. | - Incompatible additive or coating material.- Insufficient amount of additive or coating.- Poor adhesion or uneven coating on DAP particles.- The additive itself is volatile at the decomposition temperature. | - Research the thermal stability and reactivity of the additive/coating with DAP.- Experiment with different concentrations of the additive or thicknesses of the coating.- Optimize the coating procedure to ensure uniform coverage.- Verify the thermal stability of the additive using techniques like Thermogravimetric Analysis (TGA). |
Data Presentation
Table 1: Decomposition Temperatures of Diammonium Phosphate (DAP)
| Temperature | Event | Reference |
| 70°C (158°F) | Onset of decomposition with gradual loss of ammonia. | [1] |
| 100°C (212°F) | Ammonia dissociation pressure is approximately 5 mmHg. | [1] |
| 155°C (311°F) | Emission of phosphorus oxides, nitrogen oxides, and ammonia. | [1] |
Table 2: Efficacy of Strategies to Reduce Ammonia Volatilization from Nitrogen Fertilizers (Agricultural Context)
| Mitigation Strategy | Reported Reduction in NH₃ Volatilization | Context/Notes | Reference |
| Non-urea based fertilizers | 75% | Compared to urea-based fertilizers in soil. | [4] |
| Deep placement of fertilizers | 55% | Compared to surface application in soil. | [4] |
| Irrigation | 35% | For soil-applied fertilizers. | [4] |
| Mixing with amendments (pyrite, zeolite, organic acids) | 35% | For soil-applied fertilizers. | [4] |
| Urease inhibitors | 54% | For urea-containing fertilizers in soil. | [4] |
| Controlled-release fertilizers (coating) | 68% | For urea-containing fertilizers in soil. | [4] |
| FGD Gypsum as an additive | 26-75.46% | During composting of livestock waste. | [5] |
Disclaimer: The data in Table 2 are derived from studies on ammonia volatilization from fertilizers in agricultural settings. While the principles may be applicable, the quantitative effectiveness in a controlled thermal decomposition process may vary.
Experimental Protocols
Protocol 1: Encapsulation of Diammonium Phosphate with a Polymer Coating
This protocol describes a general method for coating DAP granules with a polymer to reduce ammonia loss during thermal decomposition.
Materials:
-
Diammonium phosphate (DAP) granules
-
Polymer (e.g., polyurethane, polylactide)
-
Suitable solvent for the polymer
-
Fluidized bed coater or a rotary evaporator
Procedure:
-
Prepare the Coating Solution: Dissolve the chosen polymer in a suitable solvent to create a solution of the desired concentration. The concentration will affect the final coating thickness.
-
Preheat the DAP Granules: Gently preheat the DAP granules to a temperature that facilitates solvent evaporation without initiating decomposition (e.g., 40-50°C).
-
Coating Application:
-
Fluidized Bed Coater: Place the preheated DAP granules in the fluidized bed coater. Spray the polymer solution onto the fluidized granules at a controlled rate. The heated air stream will evaporate the solvent, leaving a thin film of the polymer on the granules.
-
Rotary Evaporator: Place the DAP granules in the flask of a rotary evaporator. Add the polymer solution. Rotate the flask under reduced pressure and gentle heating to evaporate the solvent and deposit the polymer onto the granules.
-
-
Drying: After coating, dry the granules in an oven at a low temperature (e.g., 50°C) to remove any residual solvent.
-
Characterization: The coating thickness and uniformity can be analyzed using techniques like Scanning Electron Microscopy (SEM).
-
Thermal Analysis: Analyze the coated DAP using Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) to quantify the reduction in ammonia evolution compared to uncoated DAP.
Protocol 2: Use of Inorganic Additives to Reduce Ammonia Volatilization
This protocol outlines the use of an inorganic additive, such as zeolite, to reduce ammonia loss from DAP during thermal decomposition.
Materials:
-
Diammonium phosphate (DAP) powder
-
Zeolite powder (or other porous inorganic material)
-
Ball mill or mortar and pestle
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Mixing: Prepare a series of mixtures of DAP and zeolite with varying weight percentages of zeolite (e.g., 5%, 10%, 20% w/w).
-
Homogenization: Homogenize each mixture using a ball mill or by thorough grinding with a mortar and pestle to ensure an intimate mix.
-
Sample Preparation for TGA: Accurately weigh a small amount of the homogenized mixture (e.g., 5-10 mg) into a TGA crucible.
-
Thermal Analysis:
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to the desired final temperature (e.g., 300°C) at a controlled heating rate (e.g., 10°C/min).
-
The TGA will record the mass loss as a function of temperature. The mass loss corresponding to the release of ammonia can be quantified.
-
If available, use a coupled Mass Spectrometer (MS) or FTIR detector to specifically monitor the evolution of ammonia (m/z = 17 for MS).
-
-
Data Analysis: Compare the TGA curves and the amount of ammonia evolved from the DAP-zeolite mixtures to that of pure DAP to determine the effectiveness of the zeolite in reducing ammonia loss.
Visualizations
Caption: Thermal decomposition pathway of diammonium phosphate.
Caption: Experimental workflow for coating diammonium phosphate.
References
- 1. Diammonium phosphate - Wikipedia [en.wikipedia.org]
- 2. Reducing options of ammonia volatilization and improving nitrogen use efficiency via organic and inorganic amendments in wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in Experiments with Diammonium Phosphite
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving diammonium phosphite (B83602).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reagent Quality, Preparation, and Storage
Q1: My experimental results are inconsistent from batch to batch of diammonium phosphite. What could be the cause?
Inconsistent results between different batches of this compound can often be traced back to variations in purity. Commercial this compound can contain various anionic and cationic impurities, especially if it is not explicitly sold as a high-purity reagent.[1][2][3]
Troubleshooting Steps:
-
Verify Purity: Request a certificate of analysis (CoA) from your supplier for each batch. Compare the impurity profiles between batches that gave expected results and those that did not.
-
Purification: If high-purity grades are unavailable, consider recrystallization to remove impurities.[1]
-
Standardize on a Single Batch: For a given set of experiments, use this compound from a single, qualified batch to minimize variability.
Q2: I'm observing a gradual change in the pH of my stock solution and inconsistent results over time. Why is this happening?
This compound solutions can be unstable. The ammonium (B1175870) ion can convert to ammonia (B1221849), especially in a high-pH environment, which can alter the pH of your stock solution.[2] Additionally, diammonium phosphate (B84403), a related compound, gradually loses ammonia when exposed to air at room temperature.[2][4]
Troubleshooting Steps:
-
Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment.
-
Proper Storage: Store stock solutions in tightly sealed containers at low temperatures (2-8°C) to minimize the loss of ammonia.
-
pH Monitoring: Measure and record the pH of your stock solution before each use. If the pH has drifted significantly, discard the solution and prepare a fresh one. The average pH of a diammonium phosphate solution is between 7.5 and 8.0.[2]
Q3: Could my this compound be degrading?
Yes, thermal degradation is a possibility. Diammonium phosphate begins to decompose at temperatures as low as 70°C (158°F), breaking down into ammonia and monoammonium phosphate.[2][4] While the exact decomposition temperature for this compound may vary, it is crucial to avoid heating solutions unless specified by a protocol.
Troubleshooting Steps:
-
Avoid Heat: Do not autoclave or excessively heat solutions containing this compound.
-
Storage Conditions: Store the solid reagent in a cool, dry, and well-ventilated place.[5]
Section 2: Experimental Execution
Q4: I am seeing unexpected toxicity or inhibition in my cell-based assays. What could be the issue?
A critical point of error is the confusion between phosphite (PO₃³⁻) and phosphate (PO₄³⁻) . While structurally similar, phosphite is not readily metabolized by most biological systems and cannot substitute for phosphate in essential biochemical processes.[6] In fact, phosphite can inhibit the normal phosphate starvation response in cells, leading to unexpected toxicity or growth inhibition.[6][7]
Troubleshooting Steps:
-
Confirm the Reagent: Double-check that you are using the correct reagent (this compound vs. diammonium phosphate) as required by your experimental design.
-
Evaluate Phosphate Levels: Ensure your culture medium contains sufficient levels of bioavailable phosphate, as the negative effects of phosphite are more pronounced in phosphate-deficient conditions.[7]
-
Control Experiments: Run parallel experiments with diammonium phosphate to distinguish between a general effect of the ammonium ion and a specific effect of the phosphite ion.
Q5: My results vary depending on the pH of my experimental buffer. How sensitive is this compound to pH?
The effectiveness of phosphites can be pH-dependent. For example, in studies on controlling citrus postharvest decay, the efficacy of potassium phosphite against blue mold was significantly higher at pH 7 and 8.[8] The speciation of phosphite in solution will change with pH, which can affect its interaction with biological and chemical systems.
Troubleshooting Steps:
-
Buffer Control: Ensure your experimental system is well-buffered and that the final pH is consistent across all experiments.
-
pH Optimization: If you continue to see inconsistencies, consider performing a pH optimization curve to determine the optimal pH for your specific application.
Section 3: Data Analysis and Interpretation
Q6: How can I accurately determine the concentration of my this compound stock solution?
The concentration of phosphite (or contaminating phosphate) can be determined using spectrophotometric methods. The "molybdenum blue" method is a common and reliable technique for quantifying orthophosphate.[9][10] This method can be adapted for phosphite analysis, often by including an oxidation step to convert phosphite to phosphate before the colorimetric reaction.
Troubleshooting Steps:
-
Stock Solution Verification: Independently verify the concentration of your prepared stock solutions using a quantitative analytical method.
-
Calibration Curve: Always prepare a fresh calibration curve for each set of measurements.
-
Method Selection: Choose an appropriate analytical method based on the expected concentration range and the matrix of your sample.
Data Summary Tables
Table 1: Common Impurities in Industrial Grade Diammonium Phosphate
| Impurity | Typical Concentration (ppm) in Plant DAP[1] | Concentration (ppm) after Recrystallization[1] |
| Iron (Fe) | 6769 | 24 |
| Aluminum (Al) | 4273 | 37 |
| Magnesium (Mg) | 4907 | 14 |
| Lead (Pb) | 22 | 7 |
| Arsenic (As) | 26 | 3 |
| Copper (Cu) | 59 | 4 |
| Zinc (Zn) | 1203 | 41 |
This table illustrates the significant reduction in impurities that can be achieved through purification. The presence of such metals could interfere with sensitive biological assays.
Table 2: Physicochemical Properties of Diammonium Phosphate (as an analogue)
| Property | Value | Reference |
| pH of solution | 7.5 - 8.2 | [2][11] |
| Decomposition Temperature | Starts around 70°C (158°F) | [2][4] |
| Stability in Air | Gradually loses ammonia at room temperature | [2][4] |
Experimental Protocols
Protocol: Quantification of Phosphate/Phosphite using the Molybdenum Blue Method
This protocol is based on the reaction of orthophosphate with ammonium molybdate (B1676688) to form a complex that is reduced by ascorbic acid to a blue-colored compound, which can be measured spectrophotometrically.[10][12]
Reagents:
-
Sulfuric Acid (5N): Carefully add 140 mL of concentrated H₂SO₄ to 800 mL of deionized water, cool, and dilute to 1 L.
-
Potassium Antimonyl Tartrate Solution: Dissolve 1.3715 g of K(SbO)C₄H₄O₆·½H₂O in 400 mL of deionized water in a 500 mL volumetric flask, and dilute to volume.
-
Ammonium Molybdate Solution: Dissolve 20 g of (NH₄)₆Mo₇O₂₄·4H₂O in 500 mL of deionized water.
-
Combined Reagent: Mix 50 mL of 5N sulfuric acid, 5 mL of potassium antimonyl tartrate solution, 15 mL of ammonium molybdate solution, and 30 mL of ascorbic acid solution. This reagent should be prepared fresh.
-
Ascorbic Acid (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution is stable for about a week if stored at 4°C.
-
Phosphate Standard Stock Solution: Dissolve 0.2197 g of anhydrous KH₂PO₄ in deionized water and dilute to 1 L (1 mL = 50 µg P).
Procedure:
-
Sample Preparation: Dilute your this compound solution to fall within the concentration range of your standards. Note: To measure phosphite, an oxidation step (e.g., with potassium persulfate) to convert phosphite to phosphate would be required before complex formation.
-
Standard Curve Preparation: Prepare a series of standards from the phosphate stock solution ranging from 0.1 to 1.0 mg P/L.
-
Reaction: To 50 mL of each standard and sample, add 8 mL of the combined reagent.
-
Color Development: Mix thoroughly and allow 10-30 minutes for color development.
-
Measurement: Measure the absorbance of each solution at 880-890 nm using a spectrophotometer.
-
Calculation: Plot a standard curve of absorbance versus phosphate concentration. Determine the concentration of your samples from the standard curve.
Diagrams
Caption: Troubleshooting workflow for inconsistent results.
Caption: Contrasting biological fates of phosphate and phosphite.
Caption: Potential effects of impurities in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. atamankimya.com [atamankimya.com]
- 3. Effects of Impurities on Production of Diammonium Phosphate - Fertilizer [fertilizer.org]
- 4. Diammonium hydrogen phosphate | (NH4)2HPO4 | CID 24540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphite, an Analog of Phosphate, Suppresses the Coordinated Expression of Genes under Phosphate Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Diammonium hydrogen phosphate | OIV [oiv.int]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Stability of Diammonium Phosphite Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of diammonium phosphite (B83602) solutions over time. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.
Troubleshooting Unstable Diammonium Phosphite Solutions
Use the following guide to diagnose and resolve common stability issues with your this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| White precipitate forms over time. | 1. Loss of Ammonia (B1221849): The solution may be losing ammonia (NH₃), causing a shift in equilibrium and precipitation of less soluble phosphite species (e.g., monoammonium phosphite).[1] 2. Temperature Fluctuations: Elevated or fluctuating storage temperatures can accelerate degradation.[2][3] | 1. Store solutions in tightly sealed containers. 2. Consider preparing solutions in a fume hood with minimal air flow. 3. Store solutions at a consistent, cool temperature. |
| Significant change in solution pH. | 1. Ammonia Loss: As ammonia escapes, the pH of the solution will decrease (become more acidic).[4][5] 2. Oxidation: Phosphite may be oxidizing to phosphate (B84403), which can alter the solution's buffering capacity and pH. | 1. Monitor pH regularly. 2. Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Ensure storage containers are impermeable to gases. |
| Noticeable ammonia odor. | Ammonia Volatilization: The solution is actively losing ammonia gas.[1][6] This is more likely at higher pH and elevated temperatures.[1][6] | 1. Lower the storage temperature. 2. Ensure containers are tightly sealed. 3. If permissible for the application, a slight downward adjustment of the initial pH could reduce the rate of ammonia loss. |
| Discoloration of the solution. | Contamination or Reaction: The solution may be contaminated with impurities or reacting with the storage container. | 1. Use high-purity this compound and solvent. 2. Store in inert containers (e.g., borosilicate glass or high-density polyethylene). 3. Perform analytical tests (e.g., HPLC, ICP-MS) to identify contaminants. |
| Decreased efficacy in experiments. | Degradation of Phosphite: The active phosphite species is degrading, reducing its effective concentration. | 1. Prepare fresh solutions more frequently. 2. Quantify the phosphite concentration using analytical methods like HPLC or ³¹P NMR before use. 3. Review and optimize storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound solutions?
A1: While specific literature on this compound is limited, by analogy to diammonium phosphate (DAP), a primary degradation pathway is the loss of ammonia (NH₃) from the solution.[1] This process is accelerated by increased temperature and higher pH.[1][6] The loss of ammonia shifts the equilibrium, which can lead to the precipitation of monoammonium phosphite and a decrease in the solution's pH. Oxidation of phosphite to phosphate over time, especially in the presence of oxygen and certain metal ions, is another potential degradation pathway.
Q2: How does temperature affect the stability of my solution?
A2: Higher temperatures significantly accelerate the degradation of ammonium-containing solutions. For the closely related diammonium phosphate, decomposition can begin at temperatures as low as 70°C (158°F).[1][6] For long-term storage of this compound solutions, it is crucial to maintain cool and consistent temperatures to minimize ammonia loss and other degradation reactions.
Q3: What is the ideal pH range for storing this compound solutions?
A3: The optimal pH for stability is a balance. A higher pH (alkaline) will increase the concentration of free ammonia, making it more prone to volatilization.[6] A significantly low pH (acidic) can lead to different degradation pathways. The average pH of a freshly prepared diammonium phosphate solution is between 7.5 and 8.0.[1][4] Maintaining the pH in a neutral to slightly alkaline range in a tightly sealed container is a reasonable starting point.
Q4: What type of container should I use for storage?
A4: Solutions should be stored in tightly sealed, chemically inert containers. Borosilicate glass or high-density polyethylene (B3416737) (HDPE) are generally good choices. Avoid materials that can be corroded by ammonia or phosphate/phosphite solutions, such as copper, zinc, and their alloys.[2]
Q5: Can I use stabilizers to extend the shelf-life of my solution?
A5: Yes, various stabilizers are used for phosphite-containing formulations in industrial applications, often to prevent oxidation. These are typically secondary antioxidants.[7][8] The suitability of a stabilizer will depend on your specific application, as it could interfere with your experimental system. If oxidation is a concern, the addition of a small amount of a compatible antioxidant could be beneficial. However, for most laboratory applications, the primary focus should be on proper storage conditions (temperature, sealed container) to prevent ammonia loss.
Experimental Protocols
Protocol 1: Monitoring Solution Stability using HPLC
This protocol outlines a general approach for monitoring the concentration of phosphite in your solution over time.
Objective: To quantify the concentration of phosphite and detect potential degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or conductivity).
-
Anion-exchange or mixed-mode chromatography column.[9]
-
Mobile phase (e.g., a buffered aqueous solution, potentially with an organic modifier like acetonitrile).[10]
-
This compound reference standard.
-
Your this compound solution samples, collected at various time points.
-
Volumetric flasks and pipettes.
Methodology:
-
Standard Preparation: Prepare a series of calibration standards of known concentrations using a high-purity this compound reference.
-
Sample Preparation: Dilute your stored solution samples to fall within the concentration range of your calibration curve.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the diluted samples from your stability study.
-
-
Data Interpretation:
-
Use the standard curve to calculate the concentration of phosphite in your samples at each time point.
-
A decrease in the phosphite peak area over time indicates degradation.
-
The appearance of new peaks may signify the formation of degradation products (e.g., phosphate).
-
Protocol 2: Assessing Stability with ³¹P NMR Spectroscopy
Objective: To identify and quantify phosphorus-containing species in the solution.
Materials:
-
Nuclear Magnetic Resonance (NMR) spectrometer capable of ³¹P detection.
-
NMR tubes.
-
Deuterated solvent (if required for locking, though often not necessary for ³¹P NMR).
-
Phosphoric acid (H₃PO₄) or another suitable reference standard.
Methodology:
-
Sample Preparation: Place an aliquot of your this compound solution into an NMR tube. A reference standard can be added internally or used in a separate tube.
-
NMR Acquisition:
-
Acquire a one-dimensional ³¹P NMR spectrum. Proton decoupling is typically used to simplify the spectrum.[12]
-
Ensure a sufficient relaxation delay between scans for accurate quantification.
-
-
Data Analysis:
-
The phosphite (P³⁺) and phosphate (P⁵⁺) will have distinct chemical shifts in the ³¹P NMR spectrum.[13]
-
Integrate the peaks corresponding to phosphite and any degradation products (like phosphate).
-
The relative integrals of the peaks can be used to determine the percentage of degradation over time. An increase in the phosphate peak relative to the phosphite peak indicates oxidation.
-
Visualizations
Caption: A troubleshooting flowchart for identifying and resolving stability issues.
Caption: Factors that directly impact the long-term stability of the solution.
Caption: Potential chemical degradation pathways for this compound in solution.
References
- 1. Diammonium phosphate - Wikipedia [en.wikipedia.org]
- 2. cropnutrition.com [cropnutrition.com]
- 3. redox.com [redox.com]
- 4. cropnutrition.com [cropnutrition.com]
- 5. researchgate.net [researchgate.net]
- 6. atamankimya.com [atamankimya.com]
- 7. chempoint.com [chempoint.com]
- 8. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Separation of Diphenyl phosphite on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 13. nmr.oxinst.com [nmr.oxinst.com]
Technical Support Center: High-Purity Recrystallization of Diammonium Phosphite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of diammonium phosphite (B83602) to achieve high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of diammonium phosphite, offering step-by-step solutions to improve crystal purity and yield.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Crystal Formation | - Solution is not sufficiently saturated.- Cooling process is too slow or too fast.- Presence of significant impurities inhibiting nucleation. | - Increase Saturation: If the initial solvent volume was too high, carefully evaporate a portion of the solvent to concentrate the solution and then allow it to cool again.- Induce Crystallization: Scratch the inner surface of the flask with a glass rod just below the solvent level to create nucleation sites. Alternatively, add a small "seed" crystal of pure this compound to the cooled solution.- Optimize Cooling: If cooling was too rapid, re-dissolve the solid by heating and allow it to cool more slowly in an insulated container. If cooling was too slow, try placing the flask in a colder environment (e.g., an ice bath) once it has reached room temperature. |
| Low Crystal Yield | - Too much solvent used, leading to significant product loss in the mother liquor.- Premature filtration before crystallization is complete.- Crystals redissolved during washing. | - Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.- Ensure Complete Crystallization: Allow sufficient time for crystallization to occur, monitoring the solution for the cessation of crystal growth before filtration.- Use Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution. |
| "Oiling Out" (Formation of a liquid layer instead of crystals) | - The solution is supersaturated to a point where the solute's solubility is exceeded above its melting point.- High concentration of impurities. | - Increase Solvent Volume: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent to reduce the saturation level.- Slower Cooling: Allow the solution to cool at a much slower rate to provide more time for the crystal lattice to form correctly.- Consider a Different Solvent: If oiling out persists, a different solvent or a co-solvent system may be necessary. |
| Discolored Crystals | - Presence of colored impurities from starting materials or side reactions. | - Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.- Multiple Recrystallizations: A second recrystallization step may be necessary to remove persistent colored impurities. |
| Rapid Crystal Formation Leading to Small, Impure Crystals | - Solution is excessively supersaturated.- Cooling is too rapid. | - Reduce Supersaturation: Add a small amount of extra hot solvent after the initial dissolution.- Controlled Cooling: Insulate the flask to ensure a slow and gradual cooling process, promoting the growth of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Water is the most common and effective solvent for recrystallizing this compound due to its high polarity and the ionic nature of the salt. Forcing crystallization or washing the final product can be done by the addition of a miscible co-solvent in which this compound has low solubility, such as ethanol (B145695) or isopropanol (B130326).
Q2: How can I determine the optimal amount of water to use for recrystallization?
A2: The optimal amount is the minimum volume of hot water required to completely dissolve the crude this compound. This creates a saturated solution upon cooling, maximizing the yield. It is recommended to start with a small volume of water and add more in small increments until the solid is fully dissolved at or near the boiling point of the water.
Q3: What are the most common impurities in this compound?
A3: Common impurities often originate from the phosphorous acid and ammonia (B1221849) raw materials. These can include other phosphate (B84403) or phosphite salts, unreacted starting materials, and various metal cations and anions present in industrial-grade reagents. Typical metallic impurities found in related ammonium (B1175870) phosphate salts include iron, aluminum, magnesium, and heavy metals such as cadmium, lead, and arsenic.[1]
Q4: How can I assess the purity of my recrystallized this compound?
A4: Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities.
-
Inductively Coupled Plasma (ICP) Spectroscopy: Effective for determining the concentration of trace metal impurities.
-
Titration: Acid-base titration can determine the stoichiometric purity of the salt.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Q5: My this compound decomposes upon heating. How can I avoid this during recrystallization?
A5: this compound can start to decompose at elevated temperatures, releasing ammonia.[2] To minimize decomposition, avoid prolonged heating. Dissolve the solid quickly in near-boiling water and then promptly remove it from the heat source to begin the cooling process.
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization from an aqueous solution.
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol (or isopropanol), ice-cold
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Glass stirring rod
-
Activated charcoal (optional)
Methodology:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water to the flask.
-
Gently heat the mixture while stirring continuously until the solid is completely dissolved. Add more water in small portions if necessary to achieve full dissolution at an elevated temperature. Note: Avoid excessive boiling to prevent decomposition.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol or isopropanol to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper under vacuum for a period of time.
-
For final drying, the crystals can be transferred to a desiccator.
-
Quantitative Data
The following table summarizes the typical reduction in metallic impurities observed after recrystallization of a related compound, diammonium phosphate, which is expected to be analogous for this compound.[1]
| Impurity | Concentration in Crude Solid (ppm) | Concentration after Recrystallization (ppm) |
| Iron (Fe) | 6769 | 24 |
| Aluminum (Al) | 4273 | 37 |
| Magnesium (Mg) | 4907 | 14 |
| Zinc (Zn) | 1203 | 41 |
| Copper (Cu) | 59 | 4 |
| Nickel (Ni) | 25 | 17 |
| Manganese (Mn) | 65 | 1 |
| Cadmium (Cd) | 34 | 3 |
| Lead (Pb) | 22 | 7 |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Managing Soil pH After Diammonium Phosphite Application
This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting protocols for managing soil pH changes observed after the application of diammonium phosphite (B83602) fertilizer in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is diammonium phosphite and how does it differ from diammonium phosphate (B84403) (DAP)?
A1: this compound ((NH₄)₂HPO₃) is a salt containing ammonium (B1175870) (NH₄⁺) and the phosphite ion (HPO₃²⁻). It is chemically different from the more common fertilizer, diammonium phosphate (DAP) ((NH₄)₂HPO₄), which contains the phosphate ion (HPO₄²⁻). While both supply nitrogen in the form of ammonium, the phosphorus source differs. Plants readily metabolize phosphate for growth, whereas phosphite is not directly used in phosphorus metabolism and is primarily known for its fungicidal properties.[1][2] In the soil, microorganisms slowly convert phosphite to phosphate.[3]
Q2: What is the immediate effect of applying an ammonium-based fertilizer like this compound on soil pH?
A2: The application of ammonium phosphate fertilizers can cause a temporary, localized increase in soil pH in the immediate vicinity of the dissolving fertilizer granule.[4][5] This is because the dissolution process releases ammonium (NH₄⁺), which can lead to the formation of ammonia (B1221849) gas (NH₃), creating alkaline conditions around the granule.[5][6]
Q3: Why does the soil become more acidic in the long term after application?
A3: The long-term effect of any ammonium-based fertilizer is soil acidification.[4][7] This occurs due to a microbial process called nitrification. Soil bacteria convert the ammonium (NH₄⁺) first to nitrite (B80452) (NO₂⁻) and then to nitrate (B79036) (NO₃⁻).[8][9] This two-step oxidation process releases hydrogen ions (H⁺), which increases soil acidity and lowers the overall soil pH.[9][10]
Q4: How does this change in soil pH affect nutrient availability?
A4: Soil pH is a critical factor controlling the availability of essential plant nutrients.[11] As soil becomes more acidic (lower pH), the availability of primary nutrients like phosphorus and potassium can decrease.[11][12] Conversely, in highly acidic soils (pH below 5.5), certain micronutrients like aluminum and manganese can become more soluble to the point of toxicity, which can inhibit root growth and nutrient uptake.[11][13] The optimal pH range for the availability of most plant nutrients is between 6.0 and 7.5.[11][14]
Q5: How quickly does phosphite convert to plant-available phosphate in the soil?
A5: The conversion of phosphite to phosphate is a relatively slow biological process carried out by soil microorganisms.[1][3] The estimated half-life for this oxidation process is typically around 3 to 4 months.[3] However, some studies have observed this conversion occurring within one month under favorable soil conditions.[1]
Q6: How often should I test my soil pH during an experiment after applying this compound?
A6: It is recommended to test the soil pH before the initial application to establish a baseline.[15] Post-application, monitoring should be conducted at regular intervals. A good starting point would be to test 1-2 weeks after application to observe any initial pH fluctuations, and then monthly to track the longer-term acidification trend. The exact frequency should be adapted based on the experiment's duration and the soil's buffering capacity.
Troubleshooting Guide
Problem 1: Significant drop in soil pH is observed, potentially affecting experimental outcomes.
-
Primary Cause: The nitrification of the ammonium component of the fertilizer is releasing hydrogen ions, causing acidification.[10]
-
Solution: To raise the pH of an acidic soil, a liming agent should be applied. The amount required depends on the soil's buffering capacity (its resistance to pH change) and the target pH. Common liming materials include calcium carbonate or dolomitic limestone.[12][16] It is crucial to apply lime based on a soil test to avoid over-liming.
Problem 2: Poor plant or microbial growth is observed despite fertilizer application.
-
Potential Causes & Solutions:
-
Phosphite Toxicity: Phosphite can be toxic to some plants, especially if the soil's phosphate levels are low.[1][3] Ensure adequate background levels of phosphate are present in the soil medium.
-
Nutrient Lockout: The soil pH may have shifted outside the optimal range for nutrient uptake (typically 6.0-7.5).[14] Refer to the soil pH test results and amend the soil as described in "Problem 1" to bring the pH into the desired range.
-
Slow Phosphite Conversion: The organisms in your experiment may not be receiving adequate phosphorus because the microbial conversion of phosphite to phosphate is too slow.[2] For annual crops or short-term experiments, phosphite may not be a reliable primary P source.[3]
-
Problem 3: Seedling or root damage is observed shortly after fertilizer application.
-
Primary Cause: The temporary alkaline conditions around the dissolving fertilizer granule can lead to the formation of volatile ammonia (NH₃) gas, which can be toxic to seedlings and plant roots, particularly in soils with a pH greater than 7.[4][5]
-
Solution: Avoid placing high concentrations of the fertilizer in direct contact with or in immediate proximity to germinating seeds or sensitive young roots.[5] Ensure even distribution and incorporation of the fertilizer into the soil.
Data Presentation
Table 1: Comparison of Phosphorus Sources
| Property | Phosphite (from this compound) | Phosphate (from Diammonium Phosphate) |
|---|---|---|
| Chemical Formula | HPO₃²⁻ | HPO₄²⁻ |
| Plant Metabolism | Not directly metabolized as a P source.[2] | Readily metabolized as an essential nutrient.[1] |
| Primary Role | Fungicidal properties, slow-release P source.[1] | Essential nutrient for growth and energy.[16] |
| Soil Conversion | Slowly oxidized to phosphate by microbes.[3] | Directly available for plant uptake. |
| Conversion Half-Life | Approx. 3-4 months.[3] | N/A |
Table 2: Acidification Potential of Common Nitrogen Fertilizers
| Fertilizer | N Concentration | Pounds of Lime (ECC*) required to neutralize acidity from 1 lb. of actual N |
|---|---|---|
| Ammonium Sulfate | 21% | 7.2 |
| Monoammonium Phosphate (MAP) | 11% | 7.2 |
| Diammonium Phosphate (DAP) | 18% | 5.4 |
| Urea | 46% | 3.6 |
| Anhydrous Ammonia | 82% | 3.6 |
Source: Adapted from data on the acidifying effects of N fertilizers.[10] *ECC: Effective Calcium Carbonate
Experimental Protocols
Protocol 1: Standardized Measurement of Soil pH (Slurry Method)
This protocol outlines the standard laboratory procedure for accurately measuring soil pH.
Materials:
-
Representative soil sample, air-dried and sieved (2-mm mesh).
-
Distilled or deionized water.
-
100 mL beaker or sample cup.
-
Balance (accurate to 0.1 g).
-
Stirring rod.
-
Calibrated pH meter with electrode.
-
Standard buffer solutions (pH 4.0 and 7.0).
Procedure:
-
Calibration: Calibrate the pH meter according to the manufacturer's instructions using the pH 7.0 and pH 4.0 standard buffer solutions.
-
Sample Preparation: Weigh 20 g of the air-dried, sieved soil and place it into a 100 mL beaker.[17]
-
Slurry Creation: Add 20 mL of distilled water to the beaker to create a 1:1 soil-to-water ratio.[18]
-
Mixing & Equilibration: Stir the mixture vigorously with a stirring rod for 30 seconds. Let it stand for three minutes. Repeat this stirring/waiting cycle five times.[18] Allow the slurry to stand for at least 30 minutes to an hour for the soil and water to equilibrate.[17]
-
Measurement: Gently stir the slurry again just before measurement. Place the calibrated pH electrode into the upper portion of the slurry (the supernatant) or into the slurry itself, ensuring the electrode bulb is fully submerged.[18]
-
Recording: Allow the reading on the pH meter to stabilize before recording the value to two decimal places.
-
Cleaning: Thoroughly rinse the pH electrode with distilled water between samples to prevent cross-contamination.
Visualizations
Caption: Workflow for managing soil pH during experiments.
Caption: Key soil chemical pathways after application.
References
- 1. Phosphite, phosphate, and their interactions in soil and turfgrass [maxapress.com]
- 2. auetd.auburn.edu [auetd.auburn.edu]
- 3. uniumbioscience.com [uniumbioscience.com]
- 4. DIAMMONUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 5. cropnutrition.com [cropnutrition.com]
- 6. researchgate.net [researchgate.net]
- 7. Diammonium phosphate - Wikipedia [en.wikipedia.org]
- 8. Nitrification - Wikipedia [en.wikipedia.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. striptillfarmer.com [striptillfarmer.com]
- 11. nutrien-ekonomics.com [nutrien-ekonomics.com]
- 12. Soil pH and Management Suggestions | Soil Nutrient Analysis Laboratory [soiltesting.cahnr.uconn.edu]
- 13. Managing Soil pH to Boost Yields | Smart Nutrition [smartnutritionmst.com]
- 14. nrcs.usda.gov [nrcs.usda.gov]
- 15. A Gardener's Guide to Soil Testing | NC State Extension Publications [content.ces.ncsu.edu]
- 16. soils4teachers.org [soils4teachers.org]
- 17. coleparmer.co.uk [coleparmer.co.uk]
- 18. purdue.edu [purdue.edu]
Technical Support Center: Optimization of Coated Diammonium Phosphite for Controlled Nutrient Release
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for researchers and scientists working on the optimization of coated diammonium phosphite (B83602) for controlled nutrient release.
Troubleshooting Guide
This guide addresses common issues encountered during the coating process and subsequent nutrient release studies.
Question: What are the likely causes of inconsistent coating thickness or uneven coverage on my diammonium phosphite granules?
Answer: Inconsistent coating is a frequent issue, often stemming from problems within the fluidized bed coating process. Key factors to investigate include:
-
Poor Fluidization: If the granules are not moving freely and uniformly within the fluidized bed, some will receive more coating material than others.
-
Solution: Check your air distribution system for any blockages. Ensure the fluidizing air velocity is appropriate for the particle size and density of the this compound granules.
-
-
Incorrect Spray Nozzle Setup: A clogged or improperly calibrated spray nozzle will result in an uneven spray pattern.
-
Solution: Calibrate the spraying system to ensure a consistent and uniform application. Regularly check that the spray nozzle is clean and functioning correctly.
-
-
Inappropriate Process Parameters: The temperature of the fluidized bed and the spray rate of the coating solution are critical.
-
Solution: If the temperature is too low or the spray rate is too high, granules can become overly wet and agglomerate. Conversely, if the temperature is too high, the coating droplets may dry before they can spread evenly on the granule surface. Optimize these parameters for your specific coating material.
-
Question: My coated this compound shows a rapid initial "burst release" of nutrients. How can I prevent this?
Answer: The burst effect, a large release of the nutrient soon after application, is often due to imperfections in the coating.
-
Coating Imperfections: Cracks or pores in the coating allow for rapid water ingress and dissolution of the nutrient core.
-
Solution: Ensure the coating material forms a cohesive and uniform film. For polymer coatings, consider using a plasticizer to improve film flexibility. Applying a sealant topcoat, such as wax, can also help to seal imperfections.
-
-
Damaged Coatings: Mechanical stress during handling, mixing, or application can damage the coating.
-
Solution: Handle the coated product with care. When blending with other materials, ensure the process is not overly abrasive.
-
Question: The nutrient release from my coated this compound is much slower than expected, exhibiting a "tailing effect." What could be the cause?
Answer: A prolonged, slow release after the majority of the nutrient has been dispensed is known as the "tailing effect"[1]. This can be caused by:
-
Excessive Coating Thickness: A coating that is too thick can significantly slow the diffusion of water and nutrients.
-
Solution: Reduce the coating thickness or the number of coating layers. A thinner, more uniform coating is often more effective than a thick, uneven one.
-
-
Low Coating Permeability: The chemical nature of the coating material itself may be too resistant to water permeation.
-
Solution: If using a polymer, you can modify its hydrophilicity or introduce pore-forming agents into the coating formulation to increase the release rate.
-
Frequently Asked Questions (FAQs)
What types of coating materials are commonly used for controlled-release phosphate (B84403) fertilizers?
A variety of materials are used, broadly categorized as:
-
Polymers: Both synthetic (e.g., polyurethane, polyethylene) and bio-based polymers (e.g., from castor oil, starch, lignin) are widely used. These offer tunable release rates based on their chemical composition and thickness.
-
Sulfur: A lower-cost option, often used in combination with a wax sealant to cover imperfections. However, sulfur-coated products can sometimes lead to an initial burst release.
-
Minerals: Materials like gypsum can be used as part of a coating blend.
How does temperature affect the nutrient release rate?
For most polymer-coated fertilizers, the release rate is highly dependent on temperature. An increase in temperature accelerates the diffusion of water through the coating, leading to a faster release of nutrients. It is crucial to consider the average soil temperature in the intended application environment when designing and selecting a coated fertilizer.
What is the difference between controlled-release and slow-release fertilizers?
While often used interchangeably, there is a technical distinction. Controlled-release fertilizers (CRFs) , like polymer-coated products, release nutrients at a predictable rate primarily influenced by factors like temperature and coating thickness. Slow-release fertilizers (SRFs) release nutrients more gradually than conventional fertilizers, but the release mechanism is often dependent on microbial activity, pH, and soil moisture, making it less predictable.
Can phosphite be taken up by plants, and what is its role?
Yes, plants can absorb phosphite (Phi) through the same transporters used for phosphate (Pi) uptake[1][2]. However, most plants cannot metabolize phosphite into a usable form of phosphorus for nutrition. Instead, phosphite acts as a biostimulant, with research showing it can activate plant defense responses and signaling pathways related to hormones like abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA)[1][2][3]. This can enhance a plant's resilience to certain stresses.
How is this technology relevant to drug development?
The principles and technologies for creating controlled-release systems are highly analogous between agriculture and pharmaceuticals[4][5][6]. Both fields utilize polymer coatings, microencapsulation, and fluidized bed coating to protect an active ingredient and control its release over time and in response to specific triggers[4][7][8][9][10][11][12][13][14][15][16]. The mathematical models used to describe the release kinetics (e.g., zero-order, Higuchi model) are also shared between the two disciplines[5]. Researchers in drug delivery can find relevant insights from the materials and methods used in developing controlled-release fertilizers, and vice versa.
Quantitative Data on Nutrient Release
The following tables summarize data from various studies on the release of phosphorus from coated diammonium phosphate (DAP) and monoammonium phosphate (MAP), which serve as effective proxies for this compound.
Table 1: Effect of Coating Material and Thickness on Phosphorus Release
| Fertilizer Core | Coating Material | Coating Thickness/Weight % | Time to 75% P Release (Longevity) | Reference |
| DAP | Castor oil-based polyurethane | 9.0 wt % | ~28 days (672 hours) | [17] |
| DAP | Biobased amino-oil (Priamine) | Double-layer | ~5.25 days (126 hours) | [18] |
| MAP | Castor oil-based polyurethane | 6.0 wt % | 209 days | [3] |
| DAP | Paraffin and polyurethane | Not specified | ~112 days for 66.1% P release | [4] |
| DAP | Bioactive elemental sulfur | 8.0 wt % | Sustained release over 60 days | [5] |
Table 2: Cumulative Phosphorus Release Over Time for Various Coatings
| Fertilizer Core | Coating Material | Time | Cumulative P Release (%) | Reference |
| DAP | Castor oil-based polyurethane (4.5-7.5 wt %) | 14 days (336 hours) | ~Maximum concentration reached | [17] |
| DAP | Biobased amino-oil (single layer) | 4 days (98 hours) | Reached equilibrium | [18] |
| CDAP | Paraffin and polyurethane | 10 days | 5.2% | [4] |
| CDAP | Paraffin and polyurethane | 28 days | ~13.3% (cumulative) | [4] |
| DAP | KFeO₂ nanoparticles (10%) | 60 days | ~178.6 µg/g released in loam soil | [19] |
Experimental Protocols
Protocol 1: Fluidized Bed Coating of this compound Granules
This protocol provides a general procedure for coating granular this compound using a laboratory-scale fluidized bed coater.
Materials and Equipment:
-
This compound granules (sieved to a uniform size)
-
Coating solution (e.g., polymer dissolved in an appropriate solvent)
-
Laboratory-scale fluidized bed coater with a top-spray or bottom-spray (Wurster) nozzle
-
Peristaltic pump
-
Hot plate with magnetic stirrer (for coating solution)
-
Compressed air source
Procedure:
-
Preparation:
-
Prepare the coating solution and maintain it at a constant temperature while stirring to ensure homogeneity.
-
Preheat the fluidized bed apparatus to the desired inlet air temperature.
-
-
Loading:
-
Load a pre-weighed amount of this compound granules into the product container of the fluidized bed coater.
-
-
Fluidization:
-
Start the fluidizing air flow. Adjust the flow rate until the granules are evenly fluidized, exhibiting a gentle, rolling motion.
-
-
Coating:
-
Once the bed temperature stabilizes, begin pumping the coating solution through the spray nozzle at a calibrated rate.
-
Continuously monitor the process parameters: inlet air temperature, fluidizing air volume, spray rate, and atomizing air pressure.
-
-
Drying:
-
After the entire coating solution has been applied, stop the spray but continue the fluidization with heated air for a defined period (e.g., 10-15 minutes) to ensure the coating is fully dried and cured.
-
-
Cooling and Collection:
-
Turn off the heater and continue to fluidize the granules with ambient air until they have cooled down.
-
Carefully collect the coated granules and store them in a sealed, dry container for analysis.
-
Protocol 2: Determination of Nutrient Release Rate in Water
This protocol is based on the widely used temperature-controlled incubation method to determine the nutrient release profile of coated fertilizers.
Materials and Equipment:
-
Coated this compound granules
-
Deionized water
-
Incubator or water bath set to a constant temperature (e.g., 25°C)
-
Flasks or beakers (e.g., 250 mL)
-
Analytical balance
-
Spectrophotometer and reagents for phosphite/phosphate analysis (e.g., Molybdenum Blue method)
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specified amount of coated granules (e.g., 5 grams) and place them into a flask.
-
-
Incubation:
-
Add a defined volume of deionized water (e.g., 200 mL) to the flask.
-
Seal the flask and place it in the incubator or water bath set at the desired constant temperature.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 28, 56, and 112 days), carefully withdraw an aliquot of the aqueous solution from the flask.
-
Immediately filter the aliquot to remove any suspended particles.
-
After sampling, replenish the flask with an equal volume of fresh deionized water to maintain a constant total volume.
-
-
Analysis:
-
Analyze the concentration of phosphite/phosphate in the filtered aliquot using a validated analytical method, such as the Molybdenum Blue method with spectrophotometry.
-
-
Calculation:
-
Calculate the cumulative amount of nutrient released at each time point, accounting for the amount removed in previous samples and the dilution from replenishment.
-
Plot the cumulative nutrient release (%) as a function of time to generate the release profile.
-
Visualizations
Below are diagrams created using Graphviz to illustrate key concepts and workflows.
Caption: Troubleshooting flowchart for common coating defects.
Caption: Experimental workflow for nutrient release analysis.
Caption: Factors influencing controlled nutrient release.
Caption: Simplified phosphite (Phi) signaling in plants.
References
- 1. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Translating controlled release systems from biomedicine to agriculture [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Translating controlled release systems from biomedicine to agriculture [ouci.dntb.gov.ua]
- 7. iosrjournals.org [iosrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. Fluid bed technology in the pharmaceutical industry – L.B. Bohle Maschinen und Verfahren GmbH [lbbohle.com]
- 13. tijer.org [tijer.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. kinampark.com [kinampark.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Regulation of phosphate starvation responses in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of phosphate starvation responses in plants: signaling players and cross-talks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Phytotoxicity of Diammonium Phosphite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential phytotoxicity issues when using diammonium phosphite (B83602) at high concentrations in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing direct causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Severe leaf necrosis, leaf tip burn, or distortion observed shortly after application. [1][2] | The diammonium phosphite concentration used was too high for the specific plant species or cultivar. Younger leaves are often more susceptible.[2] | • Immediately rinse the foliage with water to remove excess residue.• Reduce the concentration for all subsequent applications. Conduct a dose-response experiment to determine the optimal, non-toxic concentration.• For avocado, concentrations of 0.5% have been shown to cause severe damage, whereas 0.1-0.2% resulted in mild to no damage.[1] |
| Stunted growth, reduced biomass, or symptoms of phosphorus deficiency (e.g., anthocyanin accumulation) despite application. [3][4] | High concentrations of phosphite (Phi) can interfere with phosphate (B84403) (Pi) uptake and suppress the plant's natural phosphate starvation response (PSR), effectively tricking the plant into not recognizing a Pi deficiency.[4][5][6] | • Ensure the plant has an adequate supply of phosphate (Pi). The negative effects of phosphite are more pronounced in Pi-deficient plants.[7][8]• Co-apply this compound with a phosphate-based fertilizer. It is recommended that phosphate should make up at least 50-70% of the total phosphorus applied.[6] |
| Increased phytotoxicity when tank-mixing this compound with other compounds (e.g., micronutrients). | Unstabilized phosphites can have phytotoxic reactions when mixed with certain products, such as copper.[9] | • Use a stabilized form of phosphite, such as calcium phosphite, which is less prone to adverse reactions in tank mixes.[9]• Perform a jar test to check for physical compatibility before mixing.• Consider adding adjuvants, which have been shown to reduce phytotoxic damage while increasing phosphite uptake.[1] |
| Variable or inconsistent phytotoxicity across different experimental batches. | Plant sensitivity to phosphite can be influenced by environmental factors or the plant's overall health and nutritional status.[10] | • Standardize experimental conditions, including temperature, light, and humidity.• Ensure all plants are at a similar developmental stage and have a sufficient nutritional status, particularly with respect to phosphate, before phosphite application.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of this compound phytotoxicity?
A1: Phytotoxicity symptoms from high concentrations of phosphite can manifest in several ways. Common visual cues include initial discoloration on the margins of new leaves, which can darken and expand.[2] Other symptoms are leaf tip burning, the appearance of small necrotic spots, leaf distortion, and in severe cases, the development of large necrotic areas on the leaves and subsequent abscission (dropping) of the damaged tissue.[1][2] In some trees, symptoms have included leaf yellowing or browning, leaf and twig drop, and even trunk cracking.[10]
Q2: What is the underlying mechanism of phosphite phytotoxicity?
A2: The phytotoxicity of phosphite (Phi) is primarily linked to its structural similarity to phosphate (Pi).[3] Plants absorb and transport phosphite using the same pathways as phosphate.[4] However, most plants cannot metabolize Phi into a usable form of phosphorus.[4] At high concentrations, this leads to two main inhibitory effects:
-
Competitive Inhibition : Phosphite competes with phosphate for absorption and for binding sites in key enzymes, reducing the assimilation of essential phosphate.[3][7]
-
Suppression of Phosphate Starvation Response (PSR) : Phosphite "tricks" the plant's internal Pi-sensing machinery.[5] It attenuates the PSR, which includes the down-regulation of high-affinity phosphate transporters and the suppression of acid phosphatase secretion, thereby preventing the plant from activating mechanisms to acquire more phosphate when it is deficient.[3][4][5]
Q3: How does the plant's phosphorus nutritional status affect phosphite phytotoxicity?
A3: The plant's phosphorus status is a critical determinant of phosphite toxicity.[11] Plants that are phosphorus-deficient are significantly more sensitive to the phytotoxic effects of phosphite application.[6][7] When phosphate is readily available, plants can tolerate moderate concentrations of phosphite with fewer adverse effects.[5] The presence of adequate phosphate helps to overcome the competitive inhibition caused by phosphite and ensures that essential metabolic pathways are not disrupted.[7]
Q4: What are the most effective strategies to mitigate the phytotoxicity of this compound?
A4: Several strategies can be employed to minimize risk:
-
Co-application with Phosphate : This is the most critical strategy. Applying this compound along with a sufficient supply of phosphate-based fertilizer can overcome the toxic effects.[6][7]
-
Co-application with Calcium : Using stabilized calcium phosphite or combining phosphite application with calcium has been shown to reduce phytotoxicity and can enhance its efficacy as a fungicide.[9][12] Calcium is synergistic with phosphate transport in the plant.[9]
-
Use of Adjuvants : Certain adjuvants can increase the efficiency of phosphite uptake into the roots while simultaneously reducing phytotoxic damage to the foliage.[1]
-
Dose Management : Carefully titrate the concentration to find the lowest effective dose. Avoid high concentrations, especially on sensitive species or young tissues.[1]
Q5: Can adjusting the pH of the spray solution help reduce phytotoxicity?
A5: While phosphonic acid itself is highly acidic and must be neutralized (e.g., with potassium hydroxide) to reduce the potential for plant injury, the pH of the final solution may have a lesser effect.[13] For instance, one study on avocado seedlings found that buffering the phosphite solution to a pH range between 6.5 and 7.5 had no obvious effect on phytotoxicity.[1] However, it is always a best practice to ensure the final pH of your spray solution is within a range that is safe for the target plant species.
Quantitative Data Summary
The following table summarizes quantitative data from a study on the phytotoxic effects of foliar phosphite sprays on avocado cultivars.
Table 1: Phytotoxicity of Foliar Phosphite Spray on Avocado Seedlings
| Phosphite Concentration | Observed Phytotoxicity | Phytotoxicity Score* | Cultivars with Severe Damage (Score ≥ 2) | Reference |
|---|---|---|---|---|
| 0.1% | None or mild damage | < 2 | None | [1] |
| 0.2% | Mild damage (e.g., initial discoloration on new leaves) | < 2 | None | [1] |
| 0.5% | Severe damage (e.g., leaf distortion, large necrotic areas) | ≥ 2 | 'Choquette', 'Changan', 'Hall' |[1] |
*Phytotoxicity was scored based on the severity of visual symptoms.
Experimental Protocols
Protocol 1: Assessment of Phytotoxicity via Visual Scoring
This protocol provides a method for quantifying phytotoxicity based on visual symptoms, adapted from methodologies used in published research.[1]
-
Preparation : Prepare this compound solutions at various concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) and a control solution (water).
-
Application : Apply the solutions as a foliar spray to the point of runoff on healthy, well-watered plants. Ensure even coverage. Use at least 3-5 replicate plants per treatment.
-
Observation : Visually inspect the plants at set time intervals (e.g., 1, 3, 5, and 7 days after application).
-
Scoring : Score the phytotoxic damage on each plant using a predefined scale. An example scale is:
-
0 : No visible damage.
-
1 : Mild symptoms; slight discoloration or yellowing on <10% of leaf area.
-
2 : Moderate symptoms; necrotic spots or leaf burn on 10-25% of leaf area.
-
3 : Severe symptoms; significant necrosis, leaf distortion, or leaf drop affecting >25% of the plant.
-
-
Data Analysis : Analyze the scores statistically to determine the concentration at which significant phytotoxicity occurs.
Protocol 2: Dose-Response Experiment for Mitigating Phytotoxicity with Phosphate
This protocol details a workflow to determine the optimal ratio of phosphate to phosphite to mitigate phytotoxicity.
-
Establish a Phytotoxic Dose : From Protocol 1, determine a concentration of this compound that causes consistent, moderate phytotoxicity (e.g., a score of 2). This will be your positive control.
-
Prepare Solutions : Create a treatment series. Keep the this compound concentration constant (the phytotoxic dose) and add increasing concentrations of a phosphate fertilizer (e.g., monopotassium phosphate). Ratios of Pi:Phi to test could include 0:1, 1:1, 2:1, and 5:1. Include a negative control (water only) and the positive control (phosphite only).
-
Application and Assessment : Apply the solutions and assess phytotoxicity as described in Protocol 1.
-
Additional Measurements : In addition to visual scoring, consider measuring plant biomass (fresh and dry weight) and chlorophyll (B73375) content at the end of the experiment to quantify the mitigation effects.
-
Analysis : Plot the phytotoxicity scores and biomass measurements against the Pi:Phi ratio to identify the ratio at which phytotoxic effects are minimized or eliminated.
Visualizations
Caption: Troubleshooting workflow for observed phosphite phytotoxicity.
Caption: Simplified mechanism of phosphite (Phi)-induced phytotoxicity.
Caption: Experimental workflow for a dose-response study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphite: a novel P fertilizer for weed management and pathogen control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Review of Phosphite as a Plant Nutrient and Fungicide [mdpi.com]
- 8. literatur.thuenen.de [literatur.thuenen.de]
- 9. uniumbioscience.com [uniumbioscience.com]
- 10. kauriprotection.co.nz [kauriprotection.co.nz]
- 11. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. extension.psu.edu [extension.psu.edu]
Technical Support Center: Diammonium Phosphite Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up of diammonium phosphite (B83602) production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of diammonium phosphite production.
| Issue | Potential Cause | Recommended Solution |
| Poor Yield | 1. Incomplete reaction due to incorrect stoichiometry. 2. Suboptimal pH or temperature control. 3. Loss of product during crystallization or filtration. | 1. Ensure precise molar ratios of phosphonic acid and ammonia (B1221849). 2. Optimize reaction temperature (typically ambient to 80°C) and closely monitor pH.[1] 3. Review and optimize the cooling crystallization process and filtration technique to minimize losses.[1] |
| Product Impurity | 1. Impurities present in the raw materials (e.g., phosphonic acid). 2. Formation of byproducts due to poor reaction control. 3. Inefficient purification/crystallization. | 1. Use high-purity raw materials. If using industrial-grade phosphonic acid, consider a pre-purification step. 2. Maintain strict control over reaction parameters such as temperature and pH to prevent side reactions. 3. Employ multi-step washing or recrystallization. Consider using a solvent/anti-solvent system to improve crystal purity.[2][3] |
| Inconsistent Crystal Size | 1. Uncontrolled nucleation and crystal growth during crystallization. 2. Inefficient mixing during the crystallization process. | 1. Implement controlled cooling rates during crystallization to manage supersaturation.[2] The use of seed crystals can also promote uniform crystal growth. 2. Ensure adequate and consistent agitation in the crystallizer to maintain a homogeneous suspension. |
| Ammonia Odor in Final Product | Excess unreacted ammonia present in the final product. | 1. Ensure the reaction goes to completion by monitoring the pH. 2. Wash the final product thoroughly with a suitable solvent (e.g., a cold water-alcohol mixture) to remove residual ammonia. 3. Dry the product under vacuum to remove volatile impurities. |
Frequently Asked Questions (FAQs)
1. What is the most common laboratory-scale synthesis method for this compound?
The most common laboratory method is the neutralization of phosphonic acid with an aqueous ammonia solution. This is typically done in an aqueous solution at room temperature, with the ammonia solution added gradually to the phosphonic acid while monitoring the pH to reach the desired endpoint for the formation of this compound.[1]
2. What are the primary challenges when scaling up this compound production?
Key challenges in scaling up include:
-
Mixing Efficiency: Achieving rapid and uniform mixing in larger reactors is crucial for consistent product quality.
-
Heat Transfer: The neutralization reaction is exothermic, and managing the heat generated in a large-volume reactor is critical to prevent side reactions and ensure safety.
-
Downstream Processing: Handling and purifying large quantities of the product, including filtration, washing, and drying, can present logistical and technical challenges.
3. What are common impurities in industrial-grade this compound?
While specific data for this compound is limited, analogous production of ammonium (B1175870) phosphates suggests that impurities often originate from the raw materials. If using phosphonic acid derived from industrial sources, potential impurities could include heavy metals (e.g., Fe, Al, Mg) and other anions.[2][4]
4. How can the purity of this compound be improved on a larger scale?
Recrystallization is a common and effective method for purifying this compound.[1] This typically involves dissolving the crude product in a suitable solvent (like water) at an elevated temperature and then allowing it to cool slowly, which promotes the formation of pure crystals. The use of a mixed solvent system (e.g., water-alcohol) can also enhance purification.[4]
5. What are the key safety precautions to consider during this compound production?
Key safety precautions include:
-
Handling the reaction in a well-ventilated area.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.
-
Monitoring the reaction temperature to control the exothermic neutralization reaction.
-
Storing the final product in a tightly closed container in a cool, dry, and well-ventilated place.
Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound
Objective: To synthesize this compound via the neutralization of phosphonic acid with ammonia.
Materials:
-
Phosphonic acid (H₃PO₃)
-
Ammonium hydroxide (B78521) solution (NH₄OH)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Reaction vessel (beaker or flask)
-
Burette
Procedure:
-
Prepare a solution of phosphonic acid of a known concentration (e.g., 1 M) in deionized water in the reaction vessel.
-
Place the reaction vessel on a magnetic stirrer and begin gentle agitation.
-
Calibrate the pH meter and place the probe in the phosphonic acid solution.
-
Slowly add the ammonium hydroxide solution from a burette to the phosphonic acid solution.
-
Monitor the pH of the solution continuously. The endpoint for the formation of this compound is typically in the alkaline range.
-
Once the desired pH is reached and stable, stop the addition of ammonium hydroxide.
-
The resulting solution contains this compound. For solid product, proceed to crystallization (Protocol 2).
Protocol 2: Purification by Cooling Crystallization
Objective: To purify crude this compound by cooling crystallization.
Materials:
-
Crude this compound
-
Deionized water (or a water-alcohol mixture)
-
Heating mantle or water bath
-
Crystallization vessel
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Transfer the crude this compound solution (or dissolved solid) to the crystallization vessel.
-
Gently heat the solution while stirring until all the solid has dissolved.
-
Once fully dissolved, allow the solution to cool slowly and undisturbed to room temperature. For better crystal formation, a controlled cooling rate is recommended.
-
Further cool the solution in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water or a water-alcohol mixture.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[2]
Data Presentation
Table 1: Typical Purity and Yield in this compound Synthesis
| Parameter | Value | Notes |
| Industrial Yield | ~90% | Based on the neutralization of phosphonic acid with ammonia.[1] |
| Industrial Purity | 95-99% | Purity level achievable through controlled industrial processes.[1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound production.
References
Validation & Comparative
A Comparative Guide to Diammonium Phosphate and Diammonium Phosphite in Agricultural Applications
An objective analysis of two chemically similar but functionally distinct agricultural inputs, detailing their performance, mechanisms of action, and experimental evaluation.
In the landscape of agricultural science, precision in the selection and application of chemical inputs is paramount for optimizing crop yield, ensuring plant health, and maintaining environmental sustainability. Among the vast array of available compounds, diammonium phosphate (B84403) (DAP) and diammonium phosphite (B83602) hold a unique position due to their chemical similarity yet profoundly different roles in plant physiology. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and detailed methodologies, to inform researchers, scientists, and agricultural professionals.
Physicochemical Properties and Nutrient Content
Diammonium phosphate and diammonium phosphite are both salts of ammonia (B1221849) and a phosphorus-containing acid. However, the oxidation state of the phosphorus is the critical differentiator that dictates their function in plants.
| Property | Diammonium Phosphate (DAP) | This compound |
| Chemical Formula | (NH₄)₂HPO₄ | (NH₄)₂HPO₃ |
| Phosphorus Form | Phosphate (PO₄³⁻) | Phosphite (PO₃³⁻) |
| Typical Nutrient Grade | 18-46-0 (18% N, 46% P₂O₅)[1] | Variable, not typically sold as a primary fertilizer |
| Primary Function | Fertilizer (Source of Nitrogen and Phosphorus)[1] | Fungicide, Biostimulant[2] |
| Water Solubility | High (588 g/L at 20°C)[1] | High |
| Soil Reaction | Initially alkaline (pH 7.5-8.0) around the granule, becoming acidic over time with nitrification.[1] | Not well-documented for this compound, but phosphites are generally applied as foliar sprays. |
Mode of Action in Plants
The fundamental difference between phosphate and phosphite lies in their metabolic fate and physiological effects within the plant.
Diammonium Phosphate (DAP)
As a conventional fertilizer, DAP dissolves in the soil to release ammonium (B1175870) (NH₄⁺) and phosphate (HPO₄²⁻) ions.[1] Phosphate is an essential macronutrient, being a core component of adenosine (B11128) triphosphate (ATP), nucleic acids (DNA and RNA), and phospholipids.[3] Plants readily absorb and assimilate phosphate to fuel metabolic processes, root development, and overall growth.[3]
Diagram: Phosphate Uptake and Assimilation
Caption: Simplified workflow of Diammonium Phosphate utilization in plants.
This compound
In contrast, plants cannot directly metabolize the phosphite ion as a source of phosphorus.[4] While it can be absorbed by the plant through phosphate transporters, it does not participate in the same metabolic pathways as phosphate.[5] Instead, phosphite's primary role is to act as a potent biostimulant and fungicide, particularly against Oomycete pathogens like Phytophthora and Pythium.[2][4]
Phosphite's mode of action is twofold:
-
Direct fungistatic effect: It can directly inhibit the growth of certain pathogens.
-
Induction of Systemic Acquired Resistance (SAR): Phosphite triggers the plant's innate defense mechanisms. This involves the upregulation of pathways related to salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA), leading to the production of pathogenesis-related (PR) proteins, phytoalexins, and the strengthening of cell walls. This "priming" effect prepares the plant for a more rapid and robust defense response upon pathogen attack.[6]
Diagram: Phosphite-Induced Systemic Acquired Resistance (SAR)
Caption: Mechanism of phosphite-induced plant defense.
Performance in Agricultural Applications
The performance of DAP and this compound reflects their distinct modes of action. DAP is evaluated based on its ability to supply nutrients and increase yield, while this compound is assessed for its efficacy in disease control and its biostimulant effects. Direct comparative studies between this compound and diammonium phosphate are scarce; therefore, the following data is synthesized from studies evaluating each compound type against relevant controls.
Diammonium Phosphate: Agronomic Performance
DAP is a globally utilized fertilizer known for its effectiveness in increasing crop yields, particularly in phosphorus-deficient soils.
Table 1: Effect of Diammonium Phosphate on Crop Yield
| Crop | Treatment | Yield Increase vs. Control (No P) | Reference |
| Maize | DAP (90 kg P₂O₅/ha) | 297.6% | [7] |
| Sweet Corn | DAP (90 kg P₂O₅/ha) + Maize Straw | 148% (Biological Yield) | [8] |
| Wheat | DAP (100% Recommended P) | Statistically significant increase in shoot biomass (25%) and P-uptake (67%) when combined with bio-activated rock phosphate vs. sole DAP. | [9] |
Note: Yield increases are highly dependent on soil type, existing nutrient levels, crop variety, and environmental conditions.
This compound: Fungicidal and Biostimulant Performance
Phosphite-based products are primarily valued for their ability to protect crops from disease. While they can have some biostimulant effects on growth, they can also be phytotoxic or retard growth if applied to phosphorus-deficient plants, as they can interfere with the plant's phosphorus starvation responses.[4][5]
Table 2: Efficacy of Phosphite in Disease Control and its Effect on Growth
| Crop | Pathogen/Stress | Treatment | Efficacy/Effect | Reference |
| Rice | Xanthomonas oryzae, Pyricularia grisea | 50 ppm Phosphite | Reduced incidence of infection | [6] |
| Pecan | Venturia effusa (Pecan Scab) | Phosphite fungicide | Significant reduction in scab severity | [10] |
| Corn (P-deficient soil) | Nutrient Stress | Foliar Phosphite | 18% decrease in biomass yield | [4] |
| Lettuce (hydroponic) | Nutrient Stress | Phosphite (with inadequate Phosphate) | Retarded growth | [10] |
Experimental Protocols
Objective comparison of these compounds requires rigorous and standardized experimental protocols.
Protocol 1: Evaluating Diammonium Phosphate Efficacy (Field Trial)
This protocol is designed to assess the impact of DAP on crop yield and nutrient uptake.
-
Site Selection: Choose a field with known soil characteristics, preferably with low to medium phosphorus levels.
-
Experimental Design: A randomized complete block design is typically used, with at least four replications.
-
Treatments:
-
T1: Control (No P fertilizer, but with standard N and K application)
-
T2: DAP at 50% of the recommended phosphorus rate for the crop.
-
T3: DAP at 100% of the recommended phosphorus rate.
-
T4: DAP at 150% of the recommended phosphorus rate.
-
-
Application: Fertilizers are applied at planting, typically banded near the seed row to maximize phosphorus availability.[11]
-
Data Collection:
-
Soil Analysis: Pre- and post-experiment analysis of soil nutrient levels.
-
Plant Tissue Analysis: Nutrient concentration (N, P, K) in plant tissues at key growth stages.
-
Agronomic Data: Plant height, biomass, and final grain/fruit yield at harvest.
-
-
Statistical Analysis: Analysis of Variance (ANOVA) is used to determine significant differences between treatments.[12]
Diagram: Experimental Workflow for DAP Efficacy Trial
Caption: Workflow for a typical Diammonium Phosphate field trial.
Protocol 2: Evaluating this compound Efficacy (SAR Induction)
This protocol assesses the ability of this compound to induce resistance against a pathogen.
-
Plant Material: Use a plant species susceptible to a specific pathogen (e.g., Arabidopsis thaliana and Pseudomonas syringae).[13]
-
Experimental Design: Completely randomized design in a controlled growth chamber environment.
-
Treatments:
-
T1: Mock-inoculated control (sprayed with water).
-
T2: Phosphite treatment (sprayed with a solution of this compound).
-
T3: Pathogen control (sprayed with water, then challenged with the pathogen).
-
T4: Phosphite + Pathogen (sprayed with phosphite, then challenged with the pathogen).
-
-
Procedure:
-
Data Collection:
-
Disease Severity: Score disease symptoms (e.g., lesion size, percentage of leaf area affected) at set time points post-challenge.
-
Pathogen Growth: Quantify pathogen population in the systemic leaves (e.g., colony-forming units for bacteria).
-
Gene Expression Analysis: Use RT-qPCR to measure the expression of defense-related genes (e.g., PR-1) in systemic leaves.[6]
-
-
Statistical Analysis: Use t-tests or ANOVA to compare the disease severity and pathogen growth between treatments.
Conclusion
Diammonium phosphate and this compound, while chemically related, serve fundamentally different purposes in agriculture.
Diammonium Phosphate (DAP) is a cornerstone fertilizer, providing essential nitrogen and readily available phosphorus for plant growth, metabolism, and yield. Its application is a nutritional strategy aimed at directly fueling plant development.
This compound , conversely, is not a direct source of phosphorus nutrition. Its value lies in its role as a powerful fungicide and biostimulant that enhances a plant's innate ability to resist disease through the induction of Systemic Acquired Resistance. Its application is a plant protection strategy.
For researchers and professionals, the choice between these two compounds is not one of substitution but of purpose. DAP should be used to correct phosphorus deficiencies and promote growth, while this compound should be integrated into disease management programs to enhance plant resilience. Understanding this critical functional distinction is essential for effective and sustainable agricultural practices.
References
- 1. cropnutrition.com [cropnutrition.com]
- 2. uniumbioscience.com [uniumbioscience.com]
- 3. mygarden.co.nz [mygarden.co.nz]
- 4. Review of Phosphite as a Plant Nutrient and Fungicide [mdpi.com]
- 5. Transcriptome-Based Analysis of Phosphite-Induced Resistance against Pathogens in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Different Types of Phosphate Fertilizer on Phosphorus Absorption and Desorption in Acidic Red Soil of Southwest China [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tpga.org [tpga.org]
- 10. News-LANE map/dap production line [dapfertilizerproductionline.com]
- 11. srs.fs.usda.gov [srs.fs.usda.gov]
- 12. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Phosphite vs. Phosphate on Plant Nutrient Uptake: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
The roles of phosphite (B83602) (Phi) and phosphate (B84403) (Pi) in plant nutrition are distinct and often misunderstood. While both are phosphorus compounds, their effects on plant nutrient uptake and overall plant health differ significantly. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Executive Summary
Phosphate is the primary and essential form of phosphorus that plants can metabolize and utilize for growth and development.[1] In contrast, phosphite, a more reduced form of phosphorus, is not a direct nutritional source for plants.[1] While readily absorbed, plants lack the metabolic machinery to convert phosphite to phosphate.[1] However, phosphite exhibits multifaceted roles as a biostimulant and a fungicide.[2] When applied under phosphate-sufficient conditions, phosphite can enhance root growth, improve the uptake of other essential nutrients like nitrogen, and activate plant defense mechanisms.[3][4] Conversely, in phosphate-deficient plants, phosphite can be phytotoxic, inhibiting growth by suppressing the plant's natural phosphate starvation response.[5][6]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies comparing the effects of phosphite and phosphate on key plant parameters.
Table 1: Effect on Plant Biomass
| Plant Species | Treatment | Root Dry Weight | Shoot Dry Weight | Reference |
| Wheat (Triticum aestivum) | Control (100% Nutrients) | - | - | [3] |
| Phosphite (100% Nutrients) | +34% | +17% | [3] | |
| Control (75% Nutrients) | - | - | [3] | |
| Phosphite (75% Nutrients) | +51% | +22% | [3] | |
| Control (50% Nutrients) | - | - | [3] | |
| Phosphite (50% Nutrients) | +40% | +25% | [3] | |
| Broccoli (Brassica oleracea) | Phosphate (Pi) | - | - | [7] |
| Phosphite (Phi) | Negative effect | Negative effect | [7] | |
| Pi + Phi (50% each) | Reduced leaf area | Reduced leaf area | [7] | |
| Lettuce (Lactuca sativa) | Pi sufficient | - | - | [8] |
| Pi sufficient + Phi (up to 2mM) | No significant effect | No significant effect | [8] | |
| Pi deficient | - | - | [8] | |
| Pi deficient + Phi (as low as 0.2mM) | Negative effect | Negative effect | [8] |
Table 2: Effect on Nutrient Content
| Plant Species | Treatment | Nitrogen (N) Content | Phosphorus (P) Content | Potassium (K) Content | Reference |
| Oat (Avena sativa) | Pi sufficient | - | - | - | [9] |
| Phi | No change in shoot | Decreased in root | Increased in shoot and root | [9] | |
| Broccoli (Brassica oleracea) | Pi | - | - | - | [7] |
| Phi | - | Increased | Increased | [7] |
Table 3: Effect on Physiological Parameters
| Plant Species | Parameter | Treatment | Observation | Reference |
| Wheat (Triticum aestivum) | Nitrate (B79036) Reductase Activity | Phosphite | Significantly increased | [3] |
| Broccoli (Brassica oleracea) | Chlorophyll (B73375) Index (SPAD) | Pi (pH 5.5) | 63.13 | [7] |
| Phi (pH 8.5) | 31.57 (50% decrease) | [7] | ||
| Chlorophyll Fluorescence (Fv/Fm) | Pi | > 0.8 | [7] | |
| Phi | < 0.8 | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Plant Growth and Biomass Measurement
-
Plant Material and Growth Conditions: Seeds are surface-sterilized and germinated. Seedlings are then transferred to a hydroponic system or pots with a suitable growth medium (e.g., perlite, expanded clay pellets).[7][10] The nutrient solution composition is precisely controlled, with varying concentrations of phosphate and phosphite.[7] Plants are grown in a controlled environment with defined temperature, light, and photoperiod.[10]
-
Treatment Application: Phosphite and phosphate are supplied either in the nutrient solution or as a foliar spray at specified concentrations.[3][7]
-
Biomass Determination: At the end of the experimental period, plants are harvested. Roots and shoots are separated, washed, and dried in an oven at 70°C for at least 72 hours until a constant weight is achieved. The dry weights of roots and shoots are then recorded.[3][11]
Nutrient Content Analysis
-
Sample Preparation: Dried plant tissues (roots and shoots) are ground into a fine powder.
-
Digestion: A known weight of the powdered tissue is digested using a mixture of strong acids (e.g., nitric acid and perchloric acid) to bring the mineral elements into solution.
-
Elemental Analysis: The concentrations of nitrogen, phosphorus, and potassium in the digested solution are determined using standard analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or colorimetric methods.
Nitrate Reductase (NR) Activity Assay
-
Principle: This in vivo assay measures the ability of the enzyme nitrate reductase to convert nitrate to nitrite (B80452).
-
Procedure:
-
Fresh leaf tissue is cut into small pieces and placed in a buffer solution containing potassium phosphate and propanol.[12]
-
The tissue is vacuum-infiltrated to ensure the penetration of the assay medium.[12][13]
-
A known concentration of potassium nitrate is added, and the samples are incubated in the dark at a controlled temperature (e.g., 20°C for 2 hours).[12]
-
After incubation, the reaction is stopped by boiling.
-
The amount of nitrite produced is determined colorimetrically by adding sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and measuring the absorbance at 540 nm.[12][14]
-
NR activity is expressed as the amount of nitrite produced per unit of tissue dry mass per hour.[12]
-
Chlorophyll Content and Fluorescence Measurement
-
Chlorophyll Content:
-
Chlorophyll is extracted from fresh leaf tissue using a solvent such as 80% acetone (B3395972) or 100% methanol.[15]
-
The extract is centrifuged to remove cell debris.[15]
-
The absorbance of the supernatant is measured at specific wavelengths (e.g., 663 nm and 646 nm for acetone extracts) using a spectrophotometer.[15]
-
Chlorophyll a and chlorophyll b concentrations are calculated using established equations.
-
-
Chlorophyll Fluorescence (Fv/Fm):
-
Leaves are dark-adapted for a period (e.g., 20-30 minutes) to ensure all reaction centers are open.
-
A portable chlorophyll fluorometer is used to measure the minimal fluorescence (Fo) with a weak measuring light and the maximal fluorescence (Fm) with a saturating pulse of light.
-
The maximum quantum yield of photosystem II (PSII) is calculated as Fv/Fm = (Fm - Fo) / Fm.[16]
-
Phytotoxicity Assessment
-
Visual Assessment: Plants are visually inspected for symptoms of phytotoxicity, such as leaf chlorosis (yellowing), necrosis (tissue death), stunting, and malformations.[17][18]
-
Scoring: The severity of phytotoxicity is often rated on a scale (e.g., 0 = no damage, 10 = complete kill).[18]
-
Quantitative Measurements: Parameters such as plant height, leaf area, and fresh/dry weight are measured to quantify the impact of the treatments on plant growth.[18]
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships involved in phosphite and phosphate interactions within plants.
References
- 1. Phosphite: a novel P fertilizer for weed management and pathogen control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphate vs Phosphite: Part Three | Progressive Crop Consultant [progressivecrop.com]
- 3. Phosphite treatment can improve root biomass and nutrition use efficiency in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial Effects of Phosphite in Arabidopsis thaliana Mediated by Activation of ABA, SA, and JA Biosynthesis and Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phosphate vs Phosphite: Part One | Progressive Crop Consultant [progressivecrop.com]
- 7. hortsci.agriculturejournals.cz [hortsci.agriculturejournals.cz]
- 8. researchmap.jp [researchmap.jp]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Phosphite treatment can improve root biomass and nutrition use efficiency in wheat [frontiersin.org]
- 11. journals.uair.arizona.edu [journals.uair.arizona.edu]
- 12. jeeng.net [jeeng.net]
- 13. researchgate.net [researchgate.net]
- 14. ojs3.unpatti.ac.id [ojs3.unpatti.ac.id]
- 15. prometheusprotocols.net [prometheusprotocols.net]
- 16. mdpi.com [mdpi.com]
- 17. library.dbca.wa.gov.au [library.dbca.wa.gov.au]
- 18. pp1.eppo.int [pp1.eppo.int]
A Comparative Guide to Analytical Techniques for Phosphite Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of phosphite (B83602) is crucial across various applications, from agricultural science to pharmaceutical quality control. This guide provides an objective comparison of common analytical techniques for phosphite quantification, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for phosphite quantification depends on factors such as the sample matrix, required sensitivity, and the presence of interfering substances like phosphate (B84403). The following table summarizes the key performance characteristics of the most prevalent methods.
| Technique | Principle | Common Detector(s) | Sample Matrix | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Ion Chromatography (IC) | Separation of ions based on their affinity to an ion-exchange resin. | Suppressed Conductivity, Mass Spectrometry (MS) | Plant samples, Fertilizers, Water, Drug substances[1][2][3][4][5] | 0.002 µM - 30 ng/mL[3][5] | High sensitivity and selectivity, ability to separate phosphite from phosphate and other anions.[1][4] | Can be interfered by high concentrations of other ions, requires specialized equipment.[6] |
| Spectrophotometry (Colorimetric) | Formation of a colored complex (e.g., molybdenum blue) after oxidation of phosphite to phosphate, or direct reaction. | UV-Vis Spectrophotometer | Fertilizers, Water[2][7][8] | ~9 mg/L (as P)[2] | Simple, inexpensive, and suitable for high-throughput analysis.[6][9] | Indirect methods can't distinguish between original phosphate and phosphite-derived phosphate; potential for interference from other substances.[2][6] |
| Capillary Electrophoresis (CE) | Separation of ions in a capillary based on their electrophoretic mobility under an applied electric field. | UV, Laser-Induced Fluorescence (LIF) | Environmental samples, Drug substances[10][11] | 10-30 ppm (UV), ng/kg range (LIF)[10][12] | High separation efficiency, small sample volume requirement. | Lower sensitivity with UV detection compared to other methods, potential for matrix effects. |
| ³¹P Nuclear Magnetic Resonance (³¹P-NMR) | Exploits the magnetic properties of the ³¹P nucleus to provide structural and quantitative information. | NMR Spectrometer | Organic compounds, Coordination complexes[13][14][15] | Not typically used for trace analysis. | Provides structural information, non-destructive, can distinguish different phosphorus species simultaneously.[13][16] | Lower sensitivity compared to chromatographic methods, requires expensive equipment and expertise.[17] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for the key techniques discussed.
Ion Chromatography (IC) for Phosphite in Plant Samples
This method is adapted from a procedure for the determination of phosphite and phosphate in plant tissues.[1][18]
1. Sample Preparation (Extraction):
-
Weigh approximately 0.1 g of dried, ground plant material into a centrifuge tube.
-
Add 10 mL of a suitable extraction solution (e.g., 20 mM succinic acid).
-
Shake vigorously for 1 hour at room temperature.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter into an autosampler vial.
2. Chromatographic Conditions:
-
Instrument: High-Performance Ion Chromatography (HPIC) system.
-
Column: Anion exchange column suitable for organic acids and phosphate/phosphite separation (e.g., Vydac 302IC4.6).[1]
-
Mobile Phase: 20 mM succinic acid, with pH adjusted to 3.4 using lithium hydroxide.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: Suppressed conductivity detector.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of known phosphite concentrations in the extraction solution.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the phosphite concentration in the samples by comparing their peak areas to the calibration curve.
Spectrophotometric (Molybdenum Blue) Method for Phosphite in Fertilizers
This protocol is based on the principle of oxidizing phosphite to phosphate, followed by the formation of a colored phosphomolybdenum blue complex.[2][19]
1. Reagents:
-
Potassium Permanganate (B83412) Solution (Oxidizing Agent): Prepare a solution of known concentration (e.g., 0.1 N).
-
Sulfuric Acid Solution.
-
Molybdate (B1676688) Reagent: Dissolve ammonium (B1175870) molybdate in sulfuric acid.
-
Reducing Agent: Ascorbic acid or a similar reducing agent.
-
Phosphite Standard Solution.
2. Procedure:
-
Sample Preparation: Dilute the fertilizer sample with deionized water to bring the phosphite concentration within the linear range of the assay.
-
Oxidation Step:
-
Take two aliquots of the diluted sample.
-
To one aliquot (for total phosphate), add a few drops of potassium permanganate solution and heat to oxidize phosphite to phosphate. The purple color should persist.
-
The second aliquot is used to determine the initial phosphate content without oxidation.
-
-
Color Development:
-
To both the oxidized and non-oxidized samples, add the molybdate reagent followed by the reducing agent.
-
Allow the color to develop for a specific time (e.g., 15-20 minutes).[20]
-
-
Measurement:
-
Calculation:
-
Determine the phosphate concentration in both samples from a calibration curve prepared with phosphate standards.
-
The phosphite concentration is calculated by subtracting the initial phosphate concentration from the total phosphate concentration (after oxidation).[19]
-
Visualizations
Experimental Workflow for Phosphite Quantification
The following diagram illustrates a typical workflow for the analysis of phosphite in a given sample, from preparation to final data analysis.
Caption: General experimental workflow for phosphite quantification.
Decision Tree for Selecting an Analytical Technique
The choice of an analytical technique is often a trade-off between sensitivity, cost, and the nature of the sample. This diagram provides a logical guide for selecting the most appropriate method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of phosphite in a eutrophic freshwater lake by suppressed conductivity ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3425805A - Phosphite testing method - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. apexbt.com [apexbt.com]
- 10. Capillary electrophoretic analysis of phosphorus species in clandestine methamphetamine laboratory samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of phosphonate, phosphate, and diphosphate by capillary electrophoresis using in-capillary complexation with Mo(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. researchgate.net [researchgate.net]
- 15. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 18. researchgate.net [researchgate.net]
- 19. Phosphite determination in fertilizers after online sequential sample preparation in a flow injection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dgtresearch.com [dgtresearch.com]
- 21. conductscience.com [conductscience.com]
spectral analysis (FTIR, NMR) for diammonium phosphite characterization
A Comparative Guide to the Spectral Analysis of Diammonium Phosphite (B83602) via FTIR and NMR Spectroscopy
Introduction to Diammonium Phosphite
This compound is an inorganic salt with potential applications in various fields, including as a reducing agent and a source of phosphorus and nitrogen. Its characterization is crucial for quality control, stability studies, and understanding its chemical behavior. Both FTIR and NMR spectroscopy provide unique and complementary information regarding its structure and purity.
FTIR Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules, making it an excellent tool for identifying functional groups. In this compound, the key functional groups are the ammonium (B1175870) cation (NH₄⁺) and the phosphite anion (HPO₃²⁻).
Expected FTIR Spectral Data
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the ammonium ion and the P-H and P-O bonds of the phosphite ion. A comparison with diammonium phosphate (B84403) ((NH₄)₂HPO₄) is useful to highlight the unique features of the phosphite species, particularly the P-H stretching vibration.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Comparative Wavenumber (cm⁻¹) for Diammonium Phosphate |
| NH₄⁺ | N-H Stretching | ~3100-3300 (broad) | ~3100-3300 (broad) |
| NH₄⁺ | N-H Bending | ~1400-1450 | ~1400-1450 |
| HPO₃²⁻ | P-H Stretching | ~2300-2450 (sharp) | Absent |
| HPO₃²⁻ | P=O Stretching | ~1200-1250 | Not directly comparable |
| HPO₃²⁻ | P-O Stretching | ~950-1100 | ~900-1150 (broader) |
| HPO₃²⁻ | O-P-O Bending | ~450-600 | ~500-650 |
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for providing detailed information about the chemical environment of specific nuclei. For this compound, ¹H, ³¹P, and ¹⁵N NMR are all informative, with ³¹P NMR being particularly diagnostic for phosphorus-containing compounds.[1]
Expected NMR Spectral Data
The NMR spectra of this compound will be characterized by the chemical shifts and coupling constants of the hydrogen, phosphorus, and nitrogen nuclei. A key feature will be the large, direct coupling between the phosphorus and the directly attached hydrogen atom in the phosphite anion.[2]
¹H NMR: The proton NMR spectrum is expected to show two main signals: one for the protons of the two ammonium cations and another for the proton directly bonded to the phosphorus atom in the phosphite anion.
| Nucleus | Chemical Environment | Expected Chemical Shift (δ) in D₂O (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| ¹H | NH ₄⁺ | ~7.0-7.5 | Singlet (or triplet if coupled to ¹⁴N) | - |
| ¹H | P-H | ~6.5-7.0 | Doublet | ¹J(P,H) ≈ 600-700 |
³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for identifying the oxidation state and coordination environment of phosphorus. For the phosphite ion, a characteristic large coupling to the directly attached proton is expected.[2]
| Nucleus | Chemical Environment | Expected Chemical Shift (δ) in D₂O (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| ³¹P | HP O₃²⁻ | +2 to +5 | Doublet | ¹J(P,H) ≈ 600-700 |
¹⁵N NMR: Nitrogen-15 NMR can be used to probe the ammonium cation. Due to the low natural abundance and smaller gyromagnetic ratio of ¹⁵N, this is a less common experiment.
| Nucleus | Chemical Environment | Expected Chemical Shift (δ) in D₂O (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| ¹⁵N | N H₄⁺ | -350 to -360 | Quintet | ¹J(N,H) ≈ 73 |
Experimental Protocols
FTIR Spectroscopy (Solid State - KBr Pellet)
-
Sample Preparation:
-
Thoroughly dry the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
Grind 1-2 mg of the this compound sample with approximately 200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the characteristic absorption peaks.
-
NMR Spectroscopy (Solution State - D₂O)
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be required.
-
-
Data Acquisition (¹H and ³¹P NMR):
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to achieve a homogeneous magnetic field.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ³¹P NMR, a proton-decoupled pulse sequence is often used to simplify the spectrum, although a proton-coupled spectrum is necessary to observe the characteristic ¹J(P,H) coupling.[2] The chemical shifts are typically referenced to an external standard of 85% H₃PO₄.[1]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the appropriate standard (e.g., residual HDO for ¹H, external H₃PO₄ for ³¹P).
-
Integrate the signals and measure the coupling constants.
-
Visualization of Analytical Workflow and Molecular Structure
Caption: Workflow for the spectral characterization of this compound.
Caption: Structure of this compound with key NMR coupling.
Conclusion
FTIR and NMR spectroscopy are powerful and complementary techniques for the comprehensive characterization of this compound. FTIR provides a rapid confirmation of the presence of ammonium and phosphite functional groups, with the P-H stretch being a particularly diagnostic feature. NMR, especially ¹H and ³¹P experiments, offers detailed structural information, confirming the connectivity and electronic environment of the atoms, highlighted by the large ¹J(P,H) coupling constant. By utilizing the expected spectral data and protocols outlined in this guide, researchers can confidently identify and characterize this compound.
References
A Comparative Analysis of Diammonium Phosphite and Potassium Phosphite as Fungicides
For Researchers, Scientists, and Drug Development Professionals
The control of fungal and oomycete pathogens is a cornerstone of global food security and plant health management. Within the arsenal (B13267) of available fungicides, phosphites have carved out a significant niche due to their unique systemic properties and dual-action mode of operation. Among the various phosphite (B83602) formulations, potassium phosphite is widely recognized and used. However, other formulations, such as diammonium phosphite, are also available. This guide provides an objective comparison of the fungicidal efficacy of this compound and potassium phosphite, supported by available experimental data, to aid researchers and professionals in making informed decisions.
Overview of Phosphite Fungicides
Phosphite-based products, salts of phosphorous acid (H₃PO₃), are highly effective against oomycete pathogens like Phytophthora and Pythium.[1] Unlike phosphate (B84403) (PO₄³⁻), the phosphite ion (PO₃³⁻) is not readily metabolized by plants as a phosphorus nutrient source.[1] Instead, its efficacy stems from a two-pronged attack: direct inhibition of pathogen growth and the stimulation of the plant's innate defense systems.[1][2] Phosphonates are ambimobile, meaning they can be transported through both the xylem and phloem, allowing them to protect all parts of the plant, including the roots, when applied as a foliar spray.[1]
Comparative Efficacy: A Look at the Data
Direct comparative studies on the fungicidal efficacy of this compound versus potassium phosphite are limited in publicly available literature. Much of the research focuses on potassium phosphite or refers to phosphonates in general. However, a multi-season study on avocado trees provides valuable insights by comparing root phosphite concentrations achieved with foliar applications of ammonium (B1175870) phosphonate (B1237965) and potassium phosphonate for the management of Phytophthora root rot. The concentration of the active phosphite anion in the target tissue is a critical indicator of potential fungicidal activity.
Table 1: Root Phosphite Concentrations in Avocado Trees Following Foliar Application of Ammonium and Potassium Phosphonate
| Treatment | Active Ingredient | Application Rate | Mean Root Phosphite Concentration (mg/kg) |
| Brilliant® | Ammonium Phosphonate | 0.5% a.i. spray | Comparable to potassium phosphonate trunk injection |
| Fighter® | Potassium Phosphonate | 0.5% a.i. spray | Comparable to potassium phosphonate trunk injection |
| Avoguard® | Potassium Phosphonate | Trunk Injection (Registered Standard) | [Data for comparison] |
| Aliette® | Alkyl Phosphonate | Foliar Spray (Registered Standard) | Lower than ammonium and potassium phosphonate sprays |
| Untreated Control | - | - | Baseline levels detected |
Data synthesized from research on managing Phytophthora root rot in avocado. The study indicated that both ammonium and potassium phosphonate foliar sprays achieved root phosphite concentrations comparable to the industry standard trunk injection, suggesting similar potential for efficacy.[3]
Experimental Protocols
The following is a generalized methodology for evaluating and comparing the efficacy of different phosphite formulations based on common practices in plant pathology research and the specific study cited.
Objective: To determine the relative efficacy of this compound and potassium phosphite in controlling a target pathogen (e.g., Phytophthora cinnamomi) on a host plant (e.g., Avocado).
Materials:
-
Healthy, uniform host plants
-
Cultures of the target pathogen
-
Fungicide formulations: this compound and Potassium phosphite
-
Control (untreated) and standard registered fungicide (e.g., Fosetyl-Al)
-
Appropriate adjuvants and spray equipment
-
Laboratory equipment for pathogen isolation and quantification
-
Analytical equipment for measuring phosphite concentrations in plant tissues (e.g., HPLC or Gas Chromatography)
Methodology:
-
Plant Preparation: Acclimate healthy host plants under controlled greenhouse or field conditions.
-
Treatment Application:
-
Prepare fungicide solutions of this compound and potassium phosphite at desired concentrations (e.g., 0.5% active ingredient), adjusting the pH as necessary (e.g., to 7.2 using potassium hydroxide).[3]
-
Apply treatments to respective plant groups. Application methods can include foliar spray to runoff, soil drench, or trunk injection.
-
Include an untreated control group and a group treated with a standard registered fungicide for comparison.
-
-
Pathogen Inoculation:
-
After a set period post-treatment to allow for fungicide translocation, inoculate the plants with a known quantity of the pathogen.
-
Inoculation methods will vary depending on the pathogen and host (e.g., soil infestation with Phytophthora mycelium, or wound inoculation on stems).
-
-
Efficacy Assessment:
-
Disease Severity: At regular intervals, assess disease symptoms using a standardized rating scale (e.g., percentage of root rot, lesion size on leaves).
-
Pathogen Reisolation: Attempt to reisolate the pathogen from infected tissues to confirm its presence and viability.
-
Plant Health Metrics: Measure plant growth parameters such as biomass, height, and yield.
-
-
Phosphite Concentration Analysis:
-
Collect tissue samples (e.g., roots, leaves) from each treatment group at various time points post-application.
-
Analyze the samples to determine the concentration of phosphite anions, which serves as a proxy for uptake and translocation.[3]
-
-
Data Analysis:
-
Statistically analyze the disease severity data, plant health metrics, and phosphite concentrations to determine significant differences between the treatments.
-
Visualizing the Process and Mechanism
To better understand the experimental process and the mode of action of phosphite fungicides, the following diagrams are provided.
Discussion and Conclusion
The primary active component in both this compound and potassium phosphite is the phosphite anion. Therefore, their fungicidal mechanisms are identical. The key difference lies in the accompanying cation—ammonium (NH₄⁺) versus potassium (K⁺). Both are essential plant nutrients, and their presence could theoretically have secondary effects on plant health and, consequently, disease resistance. For instance, potassium is known to play a crucial role in plant stress tolerance.
The available data from the avocado study suggests that when applied as a foliar spray, both ammonium and potassium phosphonate can deliver comparable levels of the active phosphite ion to the root system.[3] This implies that, from a fungicidal standpoint based on the delivery of the active ingredient, their efficacy is likely to be very similar.
References
Performance Evaluation of Diammonium Phosphite in UL-94 Flame Retardancy Tests: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the flame retardant performance of diammonium phosphite (B83602) (DAP) with other common phosphorus-based flame retardants, specifically ammonium (B1175870) polyphosphate (APP) and melamine (B1676169) polyphosphate (MPP). The evaluation is primarily based on their performance in the industry-standard UL-94 vertical flame retardancy tests, supplemented with cone calorimetry data where available. This document aims to offer an objective analysis supported by experimental data to aid in the selection and development of flame retardant materials.
Overview of Phosphorus-Based Flame Retardants
Phosphorus-containing compounds are a significant class of halogen-free flame retardants, valued for their effectiveness and more favorable environmental profiles compared to their halogenated counterparts. They primarily function through a condensed-phase mechanism, promoting the formation of a protective char layer on the surface of the polymer during combustion. This char layer acts as an insulating barrier, reducing the heat transfer to the polymer and limiting the release of flammable volatiles. Some phosphorus flame retardants also exhibit a gas-phase action by releasing radical scavengers that interrupt the combustion cycle in the flame.
Diammonium Phosphite (DAP) , an inorganic salt, acts predominantly in the condensed phase. Upon heating, it decomposes to release ammonia (B1221849) and phosphoric acid. The phosphoric acid catalyzes the dehydration of the polymer, leading to char formation.
Ammonium Polyphosphate (APP) is a polymeric salt of phosphoric acid and ammonia. It is a key component in intumescent flame retardant systems. Upon heating, it decomposes to yield phosphoric acid and ammonia. The phosphoric acid acts as a charring agent, while the ammonia acts as a blowing agent to create a swollen, multicellular char layer.
Melamine Polyphosphate (MPP) is a salt of melamine and polyphosphoric acid. It combines the flame retardant actions of both nitrogen and phosphorus. The melamine component contributes to gas-phase inhibition and char formation, while the polyphosphate acts in the condensed phase to promote charring.
Comparative Performance in UL-94 Vertical Flammability Tests
The UL-94 standard is a widely recognized method for assessing the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is particularly stringent and is often a key requirement for materials used in electronic and electrical applications. A V-0 rating indicates the highest level of flame retardancy in this classification.
Data Presentation:
The following tables summarize the UL-94 vertical burn test performance of DAP, APP, and MPP in various polymer matrices. It is important to note that a direct comparison is challenging due to the different polymer systems and the presence of synergists in some formulations.
Table 1: UL-94 Performance of this compound (DAP)
| Polymer Matrix | Flame Retardant System | UL-94 Rating | Limiting Oxygen Index (LOI) (%) | Source |
| Epoxy Resin | 12% DAP@SiO₂ | V-0 | 33.2 | [1] |
| Epoxy Resin | 9% DAP@SiO₂ | V-1 | - | [1] |
Table 2: UL-94 Performance of Ammonium Polyphosphate (APP)
| Polymer Matrix | Flame Retardant System | UL-94 Rating | Limiting Oxygen Index (LOI) (%) | Source |
| Polypropylene (PP) | 20% Modified APP | V-0 | 27.6 | [2] |
| Polypropylene (PP) | 30 wt% APP-II/THEIC | V-0 | >30 | [3] |
| Polyurethane Foam (RPUF) | 5 php APP + 15 php DEEP | V-0 | 24.9 | [4] |
Table 3: UL-94 Performance of Melamine Polyphosphate (MPP)
| Polymer Matrix | Flame Retardant System | UL-94 Rating | Source |
| Polyamide 66 (PA66) | 25% MPP | V-0 (at 0.8 mm) | [5] |
| Polyamide 6 (PA6) | MPP + Synergists | V-0 | |
| Polyamide 66 (PA 66 GF) | MPP as synergist with DEPAL | V-0 (at 0.8 mm) |
Cone Calorimetry Data: A Deeper Look into Combustion Behavior
Cone calorimetry is a powerful tool for quantitatively assessing the fire behavior of materials. It provides key metrics such as the Peak Heat Release Rate (pHRR), which is a critical indicator of fire hazard, and the Total Heat Release (THR).
Due to the lack of a direct comparative study, the following data is presented for each flame retardant in the context of the specific studies found.
Table 4: Cone Calorimetry Data for this compound (DAP)
| Polymer Matrix | Flame Retardant System | pHRR (kW/m²) Reduction | THR (MJ/m²) Reduction | Source |
| Epoxy Resin | DAP@SiO₂ | Slight Reduction | Slight Reduction | [1] |
Table 5: Cone Calorimetry Data for Ammonium Polyphosphate (APP)
| Polymer Matrix | Flame Retardant System | pHRR (kW/m²) Reduction | THR (MJ/m²) Reduction | Source |
| Polypropylene (PP) | 20% Modified APP | Significant Reduction | Significant Reduction | [2] |
| Polyurethane Foam (RPUF) | 5 php APP + 15 php DEEP | - | THR of 23.43 MJ/m² | [4] |
Table 6: Cone Calorimetry Data for Melamine Polyphosphate (MPP)
| Polymer Matrix | Flame Retardant System | pHRR (kW/m²) Reduction | THR (MJ/m²) Reduction | Source |
| Polyamide 66 (PA 66 GF) | MPP as synergist | - | - |
Experimental Protocols
UL-94 Vertical Burning Test
This protocol outlines the general procedure for the UL-94 vertical burning test (V-0, V-1, V-2 classifications).
-
Specimen Preparation: A rectangular bar of the plastic material with specific dimensions (typically 125 mm x 13 mm x specified thickness) is prepared.
-
Conditioning: The specimens are conditioned in a controlled environment (e.g., 23°C and 50% relative humidity for 48 hours) before testing.
-
Test Setup: The specimen is clamped vertically from its upper 6 mm, with the longitudinal axis vertical. A piece of surgical cotton is placed 300 mm below the specimen.
-
Flame Application: A calibrated Bunsen burner flame (20 mm high) is applied to the center of the bottom edge of the specimen for 10 seconds.
-
First Afterflame Time (t1): After 10 seconds, the flame is removed, and the duration for which the specimen continues to flame is recorded as t1.
-
Second Flame Application: Immediately after the flaming combustion ceases, the flame is reapplied for another 10 seconds.
-
Second Afterflame Time (t2) and Afterglow Time (t3): After the second flame application, the duration of flaming (t2) and glowing (t3) is recorded.
-
Observations: It is noted whether any flaming drips from the specimen ignite the cotton below. It is also observed if the specimen burns up to the holding clamp.
-
Classification Criteria: The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, according to the specific criteria outlined in the UL-94 standard.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow of the UL-94 Vertical Burning Test.
Caption: Workflow of the UL-94 Vertical Burning Test.
The mechanism of action for phosphorus-based flame retardants primarily involves condensed-phase charring, with a potential contribution from gas-phase radical quenching.
Caption: General mechanism of phosphorus flame retardants.
Conclusion
This compound demonstrates effective flame retardant properties, capable of achieving a UL-94 V-0 rating in epoxy resins, particularly when combined with synergists like silica. Its performance is comparable to that of well-established phosphorus-based flame retardants such as ammonium polyphosphate and melamine polyphosphate, which also achieve high flame retardancy ratings in various polymers.
The primary mechanism for these phosphorus-based flame retardants is the formation of a protective char layer, which insulates the underlying material from heat and reduces the release of flammable gases. While direct, head-to-head comparative data in the same polymer matrix is limited in the public domain, the available information suggests that DAP is a viable halogen-free flame retardant. The choice of the most suitable flame retardant will ultimately depend on the specific polymer, processing conditions, and the desired balance of flame retardancy, mechanical properties, and cost. Further research involving direct comparative studies would be beneficial for a more definitive ranking of their performance.
References
A Comparative Guide to the Thermal Stability of Diammonium Phosphite and Monoammonium Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of diammonium phosphite (B83602) and monoammonium phosphate (B84403). Understanding the thermal behavior of these compounds is crucial for their application in various fields, including materials science, agriculture, and as reagents in chemical synthesis. While extensive experimental data is available for monoammonium phosphate, there is a notable lack of published data for the thermal decomposition of diammonium phosphite. This guide presents the available quantitative data for monoammonium phosphate, alongside a discussion of the expected thermal behavior of this compound based on chemical principles.
Quantitative Data Summary
| Parameter | Monoammonium Phosphate (NH₄H₂PO₄) | Diammonium Phosphate ((NH₄)₂HPO₄) | This compound ((NH₄)₂HPO₃) |
| Decomposition Onset (°C) | ~154–190 | ~70–80 | Data Not Available |
| Peak Decomposition (°C) | ~188 | Stage 1: ~80-100 (to MAP) Stage 2: ~187 (MAP decomposition) | Data Not Available |
| Decomposition Products | Stage 1: Ammonia (B1221849) (NH₃), Phosphoric Acid (H₃PO₄) Stage 2 (Higher Temp.): Water (H₂O), Pyrophosphoric Acid (H₄P₂O₇) Stage 3 (Higher Temp.): Metaphosphoric Acid (HPO₃)[1] | Stage 1: Ammonia (NH₃), Monoammonium Phosphate (NH₄H₂PO₄) Subsequent Stages: Follows the decomposition pathway of Monoammonium Phosphate[2] | Hypothesized: Ammonia (NH₃), Phosphorous Acid (H₃PO₃), potentially Phosphine (B1218219) (PH₃) and Phosphoric Acid (H₃PO₄) via disproportionation. |
| Mass Loss (%) | Theoretical mass loss for the first decomposition step (loss of NH₃) is approximately 14.8%. | The initial mass loss corresponding to the release of one mole of ammonia is approximately 12.9%. | Data Not Available |
Experimental Protocols
The following is a generalized protocol for determining the thermal stability of ammonium (B1175870) salts using Thermogravimetric Analysis (TGA), based on common methodologies reported in the literature.[3][4][5][6][7][8]
Objective: To determine the temperature-dependent mass loss of the sample and identify the onset and peak temperatures of decomposition.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) with a high-precision microbalance.
-
Inert sample pans (e.g., alumina (B75360) or platinum).
-
Gas flow controller for purge gas.
Methodology:
-
Sample Preparation: Accurately weigh 5–10 mg of the sample into a clean, tared TGA sample pan.
-
Instrument Setup: Place the sample pan onto the TGA balance. Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20–100 mL/min) to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature and time.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of the maximum rates of mass loss (peak decomposition temperatures).
-
Determine the onset temperature of decomposition, often calculated as the intersection of the baseline with the tangent of the steepest mass loss slope.
-
Caption: A generalized workflow for thermal analysis using TGA.
Decomposition Pathways
Monoammonium Phosphate (MAP)
Monoammonium phosphate undergoes a multi-step decomposition. The initial and most significant mass loss event involves the endothermic release of ammonia and the formation of phosphoric acid.[9] At higher temperatures, the phosphoric acid undergoes condensation reactions, releasing water and forming polyphosphates.
Caption: Thermal decomposition pathway of Monoammonium Phosphate.
This compound - A Hypothesized Pathway
Lacking experimental data, the thermal decomposition pathway for this compound is proposed based on the known chemistry of phosphites. Like diammonium phosphate, it is expected to first lose ammonia at a relatively low temperature to form monoammonium phosphite. The decomposition of the phosphite anion is more complex than that of phosphate. Phosphorous acid is known to undergo thermal disproportionation to produce phosphine and phosphoric acid. This suggests a significantly different and potentially more hazardous decomposition pathway compared to its phosphate counterpart.
Caption: A hypothesized thermal decomposition pathway for this compound.
Comparative Analysis and Discussion
Monoammonium Phosphate (MAP) exhibits well-defined, multi-stage decomposition. Its stability up to approximately 154 °C makes it suitable for various applications where moderate heat is involved. The decomposition products, ammonia and phosphoric acid, are key to its use as a flame retardant.
Diammonium Phosphate (DAP) is thermally less stable than MAP. Its decomposition begins at a significantly lower temperature (around 70 °C) with the loss of one molecule of ammonia to form MAP.[2] Therefore, in any application involving heat, DAP will effectively behave as a source of MAP and gaseous ammonia at temperatures above its initial decomposition point.
This compound is anticipated to be the least thermally stable of the two title compounds. The ammonium ions are expected to behave similarly to those in DAP, suggesting an initial loss of ammonia at a low temperature. The crucial difference lies in the stability of the resulting phosphorous acid. Unlike the relatively stable phosphoric acid formed from phosphates, phosphorous acid is known to undergo disproportionation upon heating, yielding phosphoric acid and the highly toxic and pyrophoric gas, phosphine.
This potential for phosphine evolution makes the thermal decomposition of this compound a significant safety concern. The lack of empirical data underscores the need for careful, controlled experimental investigation before this compound is used in applications involving elevated temperatures. Further research, particularly TGA coupled with mass spectrometry (TGA-MS), is essential to elucidate the precise decomposition pathway and identify the evolved gaseous products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. studycorgi.com [studycorgi.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. infinitalab.com [infinitalab.com]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Impact of Phosphite and Phosphate Fertilizers
A comprehensive guide for researchers and agricultural scientists on the environmental fate and effects of phosphite- and phosphate-based fertilizers, supported by experimental data.
The global demand for food production relies heavily on the application of phosphorus fertilizers to maintain soil fertility and ensure crop yields. For decades, phosphate (B84403) (PO₄³⁻) has been the primary form of phosphorus used in agriculture. However, phosphite-based (PO₃³⁻) products are gaining traction, not only as a source of phosphorus but also for their fungicidal properties. This guide provides an objective comparison of the environmental impacts of phosphite (B83602) and phosphate fertilizers, drawing upon experimental evidence to inform sustainable agricultural practices.
Executive Summary
While both phosphite and phosphate are sources of phosphorus, their chemical properties and behavior in the environment differ significantly, leading to distinct environmental impacts. Phosphate is the form of phosphorus directly utilized by plants for growth and development.[1] In contrast, most plants cannot directly metabolize phosphite and it must first be oxidized to phosphate by soil microorganisms.[1][2] This fundamental difference influences their mobility in soil, potential for water contamination, and interactions with soil biota.
This guide will delve into a detailed comparison of these two fertilizer types, focusing on key environmental indicators such as leaching potential, effects on soil microbial communities, and contribution to eutrophication. Experimental data is presented in tabular format for ease of comparison, and detailed methodologies of key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms.
Leaching Potential and Water Quality
A primary environmental concern associated with fertilizer use is the potential for nutrient runoff and leaching into water bodies, which can lead to eutrophication.[3] Due to its higher water solubility and weaker adsorption to soil particles compared to phosphate, phosphite exhibits a greater potential for leaching.[4]
Table 1: Comparison of Phosphite and Phosphate Leaching in Soil Column Studies
| Parameter | Phosphite (K-Phi) | Phosphate (Pi) | Soil Type | Reference |
| Concentration in Leachate (mg/L) | 0 - 23.2 | 0.1 - 1.7 | Sandy Loam | [4] |
| Leaching Rate (% of total P applied) | 3.65 - 3.87 | 2.17 - 3.25 | Barren Mountainous Land | [5] |
| Vertical Movement | Higher mobility, detected in deeper soil layers | Lower mobility, retained in upper soil layers | Various | [4] |
Experimental Protocol: Soil Column Leaching Study
This protocol outlines a typical method for assessing the leaching potential of phosphite and phosphate fertilizers in a controlled laboratory setting.
-
Soil Collection and Preparation:
-
Collect undisturbed soil cores or use repacked soil columns from the target agricultural area.
-
Air-dry the soil and sieve it to ensure homogeneity.
-
Characterize the soil's physical and chemical properties (e.g., texture, pH, organic matter content, and initial phosphorus concentration).
-
-
Column Setup:
-
Pack the soil into vertical columns (e.g., PVC pipes) to a specified bulk density.
-
Place a filter at the bottom of each column to retain soil particles while allowing leachate to pass through.
-
-
Fertilizer Application:
-
Apply phosphite and phosphate fertilizers to the surface of the soil columns at desired application rates.
-
Include a control group with no fertilizer application.
-
-
Leaching Simulation:
-
Apply a simulated rainfall event using deionized water at a constant rate.
-
Collect the leachate from the bottom of the columns at regular intervals.
-
-
Analysis:
Diagram: Experimental Workflow for Soil Column Leaching Study
Caption: Workflow of a soil column leaching experiment.
Impact on Soil Microbial Communities
Soil microorganisms play a crucial role in nutrient cycling and soil health. The application of different forms of phosphorus can significantly influence the composition and activity of these microbial communities.
Phosphate is a readily available nutrient for most soil microorganisms. In contrast, phosphite can have a more complex effect. While some microorganisms can oxidize phosphite to phosphate, high concentrations of phosphite can be inhibitory to others, including beneficial fungi like Aspergillus niger.[8]
Table 2: Effects of Phosphite and Phosphate on Soil Microbial Parameters
| Microbial Parameter | Phosphite Application | Phosphate Application | Reference |
| Total Microbial Biomass | No significant change or slight decrease | Significant increase | [9] |
| Alkaline Phosphatase Activity | Decreased with increasing concentration | Decreased with increasing concentration | [10] |
| phoD-harboring Bacteria | Altered community structure | Altered community structure | [10] |
| Aspergillus niger Biomass | Reduced by approximately 50% | No negative effect | [8] |
Experimental Protocol: Analysis of Soil Microbial Community
This protocol describes a common approach to assess the impact of fertilizers on the soil microbial community using high-throughput sequencing.
-
Soil Sampling:
-
Collect soil samples from experimental plots treated with phosphite, phosphate, and a control.
-
Collect samples at different time points after fertilizer application.
-
-
DNA Extraction:
-
Extract total genomic DNA from the soil samples using a commercially available soil DNA extraction kit.
-
Assess the quality and quantity of the extracted DNA.
-
-
PCR Amplification and Sequencing:
-
Bioinformatic Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs by comparing them to a reference database.
-
Analyze the diversity and composition of the microbial communities in response to the different fertilizer treatments.
-
Diagram: Logical Relationship of Fertilizer Impact on Soil Microbes
Caption: Impact of fertilizers on soil microbial communities.
Eutrophication Potential
Eutrophication, the enrichment of water bodies with nutrients, can lead to algal blooms, oxygen depletion, and a decline in water quality.[13] Both phosphate and phosphite can contribute to eutrophication, as phosphite is eventually oxidized to phosphate in the environment. However, the higher mobility of phosphite suggests a potentially faster route to water bodies.
Table 3: Factors Influencing the Eutrophication Potential of Phosphite and Phosphate
| Factor | Phosphite | Phosphate | Implication for Eutrophication |
| Solubility | High | Low to moderate | Higher potential for runoff and leaching with phosphite. |
| Soil Adsorption | Weak | Strong | Phosphate is more likely to be retained in the soil. |
| Biological Availability | Indirect (after oxidation) | Direct | Both forms ultimately contribute to the bioavailable phosphorus pool. |
Experimental Protocol: Assessing Eutrophication Potential
This protocol provides a simplified method for evaluating the potential of fertilizer leachates to stimulate algal growth.
-
Leachate Preparation:
-
Generate leachates from soil columns treated with phosphite and phosphate fertilizers as described in the leaching protocol.
-
-
Algal Culture:
-
Prepare a culture of a common freshwater alga (e.g., Chlorella vulgaris).
-
Establish replicate cultures in a nutrient-poor medium.
-
-
Experimental Setup:
-
Add different concentrations of the phosphite and phosphate leachates to the algal cultures.
-
Include a control group with no added leachate.
-
-
Incubation and Monitoring:
-
Incubate the cultures under controlled light and temperature conditions.
-
Monitor algal growth over time by measuring chlorophyll-a concentration or cell density.
-
-
Data Analysis:
-
Compare the algal growth in the different treatment groups to assess the relative eutrophication potential of the phosphite and phosphate leachates.
-
Plant Signaling Pathways
Phosphite's interaction with plant signaling pathways is a key area of research. While it cannot be directly used as a nutrient, it can influence how plants respond to phosphorus availability and stress.
Phosphite can suppress the plant's phosphate starvation response (PSR), which includes the upregulation of phosphate transporters and the secretion of organic acids to mobilize soil phosphate.[1][14] This can be detrimental to plants in low-phosphate soils. Conversely, phosphite has been shown to activate plant defense signaling pathways, such as those involving salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA), which can enhance resistance to certain pathogens.[14][15][16]
Diagram: Phosphite and Phosphate Signaling in Plants
Caption: Contrasting effects of phosphate and phosphite on plant signaling.
Conclusion
The choice between phosphite and phosphate fertilizers has significant environmental implications. While phosphate is a direct nutrient for plants, its low solubility can lead to accumulation in soils. Phosphite, on the other hand, is highly mobile and poses a greater risk of leaching into water bodies, potentially contributing to faster eutrophication. Furthermore, phosphite's impact on soil microbial communities and its interference with plant phosphorus signaling require careful consideration.
For researchers and agricultural professionals, understanding these differences is crucial for developing sustainable fertilizer management strategies. Future research should focus on long-term field studies to further elucidate the environmental fate of phosphite and to develop best management practices that mitigate its potential negative impacts while harnessing its benefits as a fungicide and biostimulant.
References
- 1. Phosphate vs Phosphite: Part One | Progressive Crop Consultant [progressivecrop.com]
- 2. literatur.thuenen.de [literatur.thuenen.de]
- 3. Environmental implications of phosphate-based fertilizer industrial waste and its management practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Contrasting the influences of phosphate and phosphite on growth of Aspergillus niger [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Changes in soil properties and the phoD-harboring bacteria of the alfalfa field in response to phosphite treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing soil quality and rhizosphere ecology to enhance Annona squamosa yield and quality through water-fertilizer-mulching synergy | PLOS One [journals.plos.org]
- 12. Isolation and Analysis of Microbial Communities in Soil, Rhizosphere, and Roots in Perennial Grass Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms and assessment of water eutrophication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beneficial Effects of Phosphite in Arabidopsis thaliana Mediated by Activation of ABA, SA, and JA Biosynthesis and Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Coated vs. Uncoated Diammonium Phosphate: A Comparative Guide to Maize Yield Enhancement
An objective analysis of the effects of coated and uncoated diammonium phosphate (B84403) on maize (Zea mays L.) yield, supported by experimental data and detailed protocols for researchers.
The application of diammonium phosphate (DAP) is a cornerstone of modern maize cultivation, providing essential phosphorus and nitrogen to ensure high yields. However, the rapid release of nutrients from conventional uncoated DAP can lead to inefficiencies in nutrient uptake and potential environmental concerns. The development of coated DAP formulations aims to address these challenges by providing a controlled release of nutrients, synchronized with the crop's demand. This guide offers a detailed comparison of the performance of coated versus uncoated DAP on maize yield, based on findings from multiple research studies.
Performance Comparison: Coated vs. Uncoated DAP on Maize Yield
Experimental data consistently demonstrates the superior performance of coated diammonium phosphate (DAP) in enhancing maize yield and nutrient use efficiency compared to its uncoated counterpart. Studies have shown that polymer-coated DAP can significantly increase various growth and yield attributes of maize.
At the full recommended application rate, polymer-coated DAP has been observed to increase maize grain yield by as much as 17% compared to uncoated DAP.[1] Even at a reduced application rate of 75%, polymer-coated DAP improved grain yield by 13% over the standard application of uncoated DAP.[1] This indicates a higher phosphorus-use efficiency, a critical factor in sustainable agriculture. The improved efficiency is also reflected in the total phosphorus uptake by the maize plants, which was found to be 71% higher with the 100% recommended rate of polymer-coated DAP compared to uncoated DAP.[1]
The benefits of coated DAP extend to various growth parameters. For instance, at the 100% recommended rate, polymer-coated DAP led to a 10% increase in plant height, a 33% increase in the number of leaves per plant, and a 16% increase in 1000-grain weight when compared to uncoated DAP.[1] Furthermore, chlorophyll (B73375) content, a key indicator of plant health and photosynthetic capacity, was also enhanced with the use of coated DAP.[1]
The combination of coated DAP with other soil amendments, such as humic acid or extracts from Paecilomyces variotii, has shown synergistic effects, further boosting maize yield and phosphorus use efficiency. For example, the application of coated DAP with humic acid increased yield and phosphorus use efficiency by 4.2% and 8.4%, respectively, compared to coated DAP alone.[2][3] Similarly, combining coated DAP with Paecilomyces variotii extracts resulted in an 8.2% increase in yield compared to DAP with the extracts.[4]
The mechanism behind this enhanced performance lies in the controlled-release nature of the coating, which synchronizes nutrient availability with the crop's needs, thereby reducing phosphorus fixation in the soil and ensuring a steady supply throughout the growing season.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data from comparative studies on coated and uncoated diammonium phosphate on maize.
| Parameter | Uncoated DAP (100% Recommended Rate) | Coated DAP (100% Recommended Rate) | Coated DAP (75% Recommended Rate) | Coated DAP (50% Recommended Rate) |
| Grain Yield Increase over Uncoated DAP | - | 17%[1] | 13%[1] | - |
| Biological Yield Increase over Uncoated DAP | - | 17%[1] | - | - |
| Plant Height Increase over Uncoated DAP | - | 10%[1] | - | - |
| Number of Leaves per Plant Increase over Uncoated DAP | - | 33%[1] | - | - |
| 1000-Grain Weight Increase over Uncoated DAP | - | 16%[1] | - | - |
| Total P Uptake Increase over Uncoated DAP | - | 71%[1] | 19%[1] | - |
| Agronomic Efficiency of P Increase over Uncoated DAP | - | - | - | 65%[1] |
| Maize Yield Increase (vs. DAP, with Humic Acid) | - | 4.2%[2][3] | - | - |
| P-Use Efficiency Increase (vs. DAP, with Humic Acid) | - | 8.4%[2][3] | - | - |
| Maize Yield Increase (vs. DAP, with P. variotii extracts) | - | 8.2%[4] | - | - |
Experimental Protocols
The following sections detail the typical methodologies employed in field and pot experiments designed to compare the effects of coated and uncoated diammonium phosphate on maize.
Experimental Design
The most common experimental design for such studies is the Randomized Complete Block Design (RCBD) . This design helps to minimize the effects of field variability. The treatments, consisting of different fertilizer types (coated and uncoated DAP) and application rates, are randomly assigned within each block (replication). Typically, experiments include a control group with no phosphorus application.
Field and Plot Setup
Field trials are conducted on selected sites with known soil characteristics. The soil is typically analyzed before the experiment to determine its baseline nutrient status, pH, and organic matter content. Each experimental plot has defined dimensions, for example, 6.1 meters wide and 15.2 meters long, with alleys between plots to prevent cross-contamination of treatments. Each plot consists of a specific number of maize rows, usually with a standard spacing between them.
Fertilizer Application
Fertilizers are applied based on the experimental treatments. The application can be done at the time of sowing (basal application) or in split doses depending on the study's objectives. For comparative studies, the coated and uncoated DAP are typically applied once at the beginning of the cropping season. The fertilizer is often placed in a band near the maize seeds or incorporated into the soil.
Crop Management
Apart from the fertilizer treatments, all other agronomic practices are kept uniform across all plots to ensure that any observed differences in maize growth and yield are primarily due to the fertilizer treatments. This includes using the same maize hybrid, maintaining a uniform plant density, and applying standard irrigation, weed control, and pest management practices.
Data Collection and Analysis
Throughout the growing season, various parameters are measured to assess the effects of the treatments. These include:
-
Plant Growth Parameters: Plant height, number of leaves per plant, and stem diameter are periodically recorded.
-
Chlorophyll Content: A SPAD meter is often used to get a quick and non-destructive measurement of leaf chlorophyll content.
-
Biomass and Yield: At maturity, plants from the central rows of each plot are harvested to determine the biological yield (total above-ground biomass) and the grain yield. The grain yield is typically adjusted to a standard moisture content (e.g., 15.5%) for accurate comparison.
-
Nutrient Analysis: Plant and soil samples are collected and analyzed in the laboratory to determine nutrient concentrations and uptake.
The collected data is then subjected to statistical analysis, most commonly the Analysis of Variance (ANOVA) , to determine if there are significant differences between the treatment means.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of coated and uncoated diammonium phosphate on maize yield.
Caption: Experimental workflow for comparing coated and uncoated DAP effects on maize.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Role of Polymeric Coating on the Phosphate Availability as a Fertilizer: Insight from Phosphate Release by Castor Polyurethane Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coated, Stabilized Enhanced-Efficiency Nitrogen Fertilizers: Preparation and Effects on Maize Growth and Nitrogen Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
A Comparative Guide to HPLC and Titration Methods for the Assay of Diammonium Phosphite
For researchers, scientists, and professionals in drug development, the accurate determination of the purity and concentration of active pharmaceutical ingredients and key intermediates is paramount. Diammonium phosphite (B83602), a compound with various industrial and pharmaceutical applications, requires robust analytical methods for its quantification. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and acid-base titration, for the assay of diammonium phosphite. The comparison is supported by detailed experimental protocols and synthesized performance data from analogous methodologies.
Quantitative Method Performance
The following table summarizes the typical performance characteristics of HPLC and titration methods for the assay of this compound. The data is compiled from studies on phosphite and phosphate (B84403) analysis, as a direct cross-validation study for this compound is not extensively documented in publicly available literature.[1][2][3][4][5][6][7]
| Parameter | HPLC (Ion Chromatography) | Titration (Acid-Base) | Comments |
| Principle | Separation based on ionic interaction with a stationary phase, followed by detection (e.g., conductivity). | Neutralization reaction between the basic phosphite/ammonium (B1175870) ions and a standard acid. | HPLC offers greater specificity by separating the analyte from potential impurities. |
| Specificity | High. Can resolve phosphite from phosphate and other anionic impurities. | Moderate. The method is susceptible to interference from other basic or acidic impurities.[6] | Titration assumes all alkalinity is due to this compound. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods can achieve high accuracy when properly validated.[4][5] |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 0.5% | Titration often exhibits superior precision for the assay of bulk materials.[8] |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.0% | Reflects the method's robustness over different days and with different analysts.[4][5] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Both methods demonstrate excellent linearity over the specified range.[4][6] |
| Range | 80 - 120% of nominal concentration | 80 - 120% of nominal concentration | Standard range for assay methods as per ICH guidelines.[6][9] |
| Limit of Detection (LOD) | ~30 ng/mL (for phosphite) | Not typically determined for assay | HPLC is significantly more sensitive, making it suitable for impurity analysis.[4] |
| Limit of Quantitation (LOQ) | ~100 ng/mL (for phosphite) | Not typically determined for assay | LOQ is a critical parameter for impurity methods but less so for bulk assay.[4] |
| Analysis Time per Sample | ~25 minutes | ~10-15 minutes | Titration is generally faster per sample, especially for manual methods.[1][7] |
| Instrumentation Cost | High | Low | HPLC systems represent a significant capital investment. |
| Solvent/Reagent Cost | High (HPLC grade solvents) | Low (standard analytical reagents) | The operational cost of HPLC is generally higher. |
Experimental Protocols
The following are detailed methodologies for the assay of this compound by HPLC (Ion Chromatography) and acid-base titration.
High-Performance Liquid Chromatography (Ion Chromatography) Method
This method is adapted from established ion chromatography methods for phosphite and phosphate analysis.[4][10][11][12]
1. Instrumentation:
-
High-Performance Ion Chromatography (HPIC) system equipped with a suppressed conductivity detector.
-
Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS28-Fast-4µm).
-
Autosampler and data acquisition software.
2. Reagents and Materials:
-
Deionized water, 18.2 MΩ·cm.
-
Potassium hydroxide (B78521) (KOH) eluent concentrate.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of potassium hydroxide, for instance, starting with a low concentration (e.g., 35 mM KOH) to separate phosphite from other early-eluting anions, followed by a ramp to a higher concentration to elute other ions and clean the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: Suppressed conductivity.
-
Run Time: Approximately 25 minutes.[7]
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in deionized water to prepare a stock solution. Further dilute to the target concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in deionized water to achieve a similar target concentration as the standard solution.
5. Analysis:
-
Inject the standard solution multiple times to establish system suitability (e.g., %RSD of peak area ≤ 1.0%).
-
Inject the sample solutions.
-
Calculate the assay of this compound by comparing the peak area of the phosphite peak in the sample chromatogram to that of the standard chromatogram.
Titration Method (Acid-Base)
This protocol is based on the USP monograph for Ammonium Phosphate, which is a chemically similar compound.[13][14]
1. Instrumentation:
-
Potentiometric autotitrator with a pH electrode, or a burette and a pH meter.
-
Analytical balance.
-
Magnetic stirrer.
2. Reagents and Materials:
-
Sulfuric acid (H₂SO₄), 0.1 N volumetric standard solution.
-
Deionized water.
-
This compound sample.
3. Procedure:
-
Accurately weigh approximately 600 mg of the this compound sample.
-
Dissolve the sample in 40 mL of deionized water in a suitable beaker.
-
Immerse the pH electrode in the solution and stir gently.
-
Titrate the solution with 0.1 N sulfuric acid to a potentiometrically determined endpoint of pH 4.6.
-
Record the volume of titrant consumed.
4. Calculation: The assay of this compound is calculated based on the volume of sulfuric acid consumed, its normality, and the weight of the sample taken. The reaction involves the protonation of the phosphite and ammonium ions.
Method Cross-Validation Workflow
The cross-validation of these two methods ensures that both techniques provide equivalent results for the assay of this compound, thereby confirming the accuracy and reliability of the analytical data.
Caption: Workflow for the cross-validation of HPLC and titration methods.
Conclusion
Both HPLC and titration are suitable methods for the assay of this compound, each with its own set of advantages and disadvantages.
-
Titration is a cost-effective, rapid, and highly precise method, making it ideal for routine quality control in a manufacturing environment where the impurity profile is well-characterized and consistent.[8]
-
HPLC (Ion Chromatography) offers superior specificity and sensitivity, which is crucial during drug development, for stability testing, and when analyzing samples with a more complex or unknown impurity profile.[9] Its ability to separate and quantify related substances simultaneously provides a more comprehensive understanding of the sample's quality.
The choice of method should be based on the specific requirements of the analysis. For a definitive assay where potential interference from impurities must be excluded, HPLC is the preferred method. For routine analysis of a well-characterized bulk substance, titration offers a precise and economical alternative. A thorough cross-validation, as outlined in the workflow, is essential to ensure the interchangeability and reliability of the chosen methods.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pjbt.org [pjbt.org]
- 6. usp.org [usp.org]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. uspbpep.com [uspbpep.com]
- 14. drugfuture.com [drugfuture.com]
Safety Operating Guide
Proper Disposal of Diammonium Phosphite: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of diammonium phosphite (B83602) ((NH₄)₂HPO₃), also known as diammonium hydrogen phosphite. It is crucial to distinguish this compound from the more common diammonium phosphate (B84403) ((NH₄)₂HPO₄), as their chemical properties and potential hazards may differ. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.
Note: Disposal of this product and its solutions must always comply with the requirements of environmental protection and waste disposal legislation, as well as any regional and local authority requirements.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4] Diammonium phosphite is known to cause serious eye irritation.[4][5]
-
Skin Protection: Wear impervious gloves and protective clothing to avoid skin contact.[4]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a suitable respirator.[4]
-
General Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.[3]
Step-by-Step Disposal Procedure
-
Waste Collection and Segregation:
-
Collect waste this compound, including contaminated materials, in a designated, clearly labeled, and sealable waste container.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.
-
-
Spill Management:
-
In the event of a spill, prevent the formation of dust.[4]
-
Carefully sweep or vacuum the spilled material and place it into the designated waste container for disposal.[1][6]
-
Prevent the spilled material from entering drains, sewers, or waterways.[6][7][8]
-
If a large quantity of the product causes environmental pollution, inform the relevant authorities.[1]
-
-
Final Disposal:
-
This compound waste should be disposed of via a licensed and certified hazardous waste disposal contractor.[1]
-
Do not dispose of the material into the sewer system or the environment.[8][9]
-
Provide the waste disposal contractor with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
If possible, recovery or recycling should be considered as an alternative to disposal.[3][7]
-
As this document provides procedural guidance on chemical disposal, the "Experimental Protocols" section is not applicable.
Chemical and Safety Data
The following table summarizes key quantitative data for this compound, which is critical for safe handling and storage during the disposal process.
| Property | Value | Citation(s) |
| Molecular Formula | (NH₄)₂HPO₃ | [10] |
| Molecular Weight | ~115.05 g/mol | [5] |
| Hazard Classification | Causes serious eye irritation (H319) | [4][5] |
| Decomposition Temperature | Begins to decompose at ~70 °C (158 °F), emitting toxic fumes at 155 °C (311 °F) | [10][11] |
| Hazardous Fumes | Upon heating to decomposition, emits toxic fumes of NOx, NH₃, and POx. | [12] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial assessment to final documentation.
Caption: Workflow for the safe disposal of this compound.
References
- 1. gusmerenterprises.com [gusmerenterprises.com]
- 2. lidochem.com [lidochem.com]
- 3. enartis.com [enartis.com]
- 4. echemi.com [echemi.com]
- 5. This compound | H8N2O3P+ | CID 17888506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. boremco.com [boremco.com]
- 7. cropnutrition.com [cropnutrition.com]
- 8. ictulsa.com [ictulsa.com]
- 9. fishersci.pt [fishersci.pt]
- 10. Buy this compound | 22132-71-4 [smolecule.com]
- 11. DIAMMONIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 12. Diammonium hydrogen phosphite | 51503-61-8 [chemicalbook.com]
Personal protective equipment for handling Diammonium phosphite
Essential Safety and Handling Guide for Diammonium Phosphite (B83602)
This guide provides crucial safety and logistical information for the handling of Diammonium Phosphite (also known as Diammonium hydrogen phosphite). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Properties of this compound
| Property | Value |
| Chemical Formula | (NH₄)₂HPO₃ |
| CAS Number | 51503-61-8[1] |
| Molecular Weight | 132.06 g/mol [2] |
| Appearance | Colorless crystalline mass[3][4] |
| Odor | No information available |
| Solubility | Soluble in water[3][4][5] |
| Melting Point | Decomposes at 155°C (anhydrous)[4][5] |
| pH | Approximately 8 (1% solution)[6] |
| Hygroscopic | Yes, readily absorbs moisture from the air[3] |
Operational Plan for Safe Handling
Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, copper, and copper alloys.[7]
-
Protect from moisture due to its hygroscopic nature.[3]
Personal Protective Equipment (PPE)
Before handling this compound, ensure all required PPE is correctly worn.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves, which must be inspected prior to use.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
| Footwear | Wear appropriate shoes that cover the entire foot (closed toe, closed heel).[8] |
| Body Protection | A lab coat should be worn and buttoned to cover as much skin as possible.[8] |
Handling Procedures
-
Work in a well-ventilated area.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the handling area.
Disposal Plan
-
Dispose of waste in accordance with local, regional, and national regulations.[9]
-
Any unused product and contaminated packaging should be placed in labeled containers for waste collection and submitted for disposal by a specialized company.[9]
-
Do not empty unused product into drainage systems.[9]
Emergency Response Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill or Leak
-
Personal Precautions:
-
Environmental Precautions:
-
Prevent further spillage or leakage if it is safe to do so.[1]
-
-
Containment and Cleaning Up:
Fire
-
Suitable Extinguishing Media:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
-
Special Hazards:
-
When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), ammonia (B1221849) (NH₃), and phosphorus oxides (POx).[4]
-
-
Protective Actions for Fire-fighters:
-
Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1]
-
First Aid Measures
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Diagrams
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Procedures for this compound.
References
- 1. echemi.com [echemi.com]
- 2. Diammonium hydrogen phosphate | (NH4)2HPO4 | CID 24540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Diammonium hydrogen phosphite | 51503-61-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Diammonium hydrogen phosphate | OIV [oiv.int]
- 7. fishersci.pt [fishersci.pt]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pentachemicals.eu [pentachemicals.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
